RU 24926
説明
特性
CAS番号 |
65934-61-4 |
|---|---|
分子式 |
C19H25NO2 |
分子量 |
299.4 g/mol |
IUPAC名 |
3-[2-[2-(3-hydroxyphenyl)ethyl-propylamino]ethyl]phenol |
InChI |
InChI=1S/C19H25NO2/c1-2-11-20(12-9-16-5-3-7-18(21)14-16)13-10-17-6-4-8-19(22)15-17/h3-8,14-15,21-22H,2,9-13H2,1H3 |
InChIキー |
RVXNTMVFBHOIKH-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC1=CC(=CC=C1)O)CCC2=CC(=CC=C2)O |
外観 |
Solid powder |
他のCAS番号 |
65934-61-4 |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
74515-04-1 (hydrochloride) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3-(2-(N-(3-hydroxyphenylethyl)N-propylamino)ethyl)phenol 3-(2-(N-(3-hydroxyphenylethyl)N-propylamino)ethyl)phenol hydrochloride N-n-propyl-di-beta(3-hydroxyphenyl)ethylamine hydrochloride RU 24926 RU-24926 RU24926 |
製品の起源 |
United States |
Foundational & Exploratory
The Serotonergic Agonist RU 24969: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of RU 24969 (5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole), a potent serotonin (B10506) receptor agonist. It details the compound's binding affinity for its primary targets, the 5-HT1A and 5-HT1B receptors, and elucidates the subsequent intracellular signaling cascades. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its pharmacological profile, and provides visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action
RU 24969 is a high-affinity agonist for the serotonin 5-HT1A and 5-HT1B receptors.[1] Its primary mechanism of action involves binding to these receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family.[1][2][3][4] This interaction initiates a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4] Functionally, this manifests as a modulation of serotonergic neurotransmission, including the inhibition of serotonin release from presynaptic terminals.[5]
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of RU 24969 at its primary target receptors.
Table 1: Receptor Binding Affinity of RU 24969
| Receptor Subtype | Ki (nM) | Radioligand Used | Tissue/Cell Line | Reference |
| 5-HT1A | 2.5 | [3H]8-OH-DPAT | Rat Brain Cortex | [1] |
| 5-HT1B | 0.38 | [3H]Serotonin | Rat Brain Cortex | [1] |
Table 2: Functional Activity of RU 24969
| Assay | Effect | pD2 / IC50 | Tissue/Cell Line | Reference |
| Inhibition of K+-evoked [3H]5-HT efflux | Inhibition | 7.45 (pD2) | Rat Frontal Cortex Slices | [5] |
| Inhibition of Forskolin-stimulated Adenylyl Cyclase | Inhibition | Not explicitly quantified | Guinea Pig/Rat Hippocampal Membranes | [2] (by inference of 5-HT1A agonism) |
Signaling Pathway
Activation of 5-HT1A and 5-HT1B receptors by RU 24969 leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP. This decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA), leading to altered phosphorylation of downstream target proteins and modulation of neuronal excitability and neurotransmitter release.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of RU 24969 for 5-HT1A and 5-HT1B receptors.
Methodology Workflow
Detailed Protocol:
-
Membrane Preparation: Homogenize dissected brain tissue (e.g., rat frontal cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and large debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).[6]
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]serotonin for 5-HT1B), and a range of concentrations of unlabeled RU 24969.[7] Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known saturating ligand). Incubate at a controlled temperature (e.g., 25°C) to reach equilibrium.[6]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes with bound radioligand.[6]
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the RU 24969 concentration to generate a competition curve. Determine the IC50 value (the concentration of RU 24969 that inhibits 50% of specific radioligand binding) from this curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Inhibition of K+-Evoked Serotonin Release
This protocol measures the functional effect of RU 24969 on presynaptic 5-HT autoreceptors.
Methodology Workflow
Detailed Protocol:
-
Slice Preparation: Prepare coronal brain slices (e.g., 300 µm thick) from the region of interest (e.g., rat frontal cortex) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[8]
-
Radiolabeling: Incubate the slices in oxygenated aCSF containing [3H]serotonin to allow for uptake into serotonergic nerve terminals.
-
Superfusion: Transfer the slices to a superfusion chamber and continuously perfuse with oxygenated aCSF at a constant flow rate and temperature (e.g., 37°C) to wash out excess radiolabel.
-
Sample Collection: Collect the superfusate in fractions at regular intervals (e.g., every 5 minutes).
-
Stimulation and Drug Application: After establishing a stable baseline of [3H]serotonin efflux, introduce RU 24969 into the superfusion buffer at the desired concentration. Subsequently, induce neurotransmitter release by switching to a high-potassium aCSF solution for a short period.
-
Quantification and Analysis: Measure the radioactivity in each collected fraction and in the tissue slices at the end of the experiment using a scintillation counter. Calculate the fractional release of [3H]serotonin for each fraction. The inhibitory effect of RU 24969 is determined by comparing the K+-evoked release in the presence and absence of the compound.
Adenylyl Cyclase Inhibition Assay
This assay directly measures the functional consequence of Gi/o protein activation by RU 24969.
Methodology Workflow
References
- 1. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Video: A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices [jove.com]
An In-depth Technical Guide on the Dopamine D2 Agonist Activity of RU 24926
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 24926, chemically identified as N-n-propyl-di-beta(3-hydroxyphenyl)ethylamine hydrochloride, is recognized within the scientific community as a selective agonist for the dopamine (B1211576) D2 receptor.[1][2] This compound has been utilized in various pharmacological studies to probe the functions of the D2 receptor system. This technical guide provides a comprehensive overview of the core aspects of this compound's activity as a dopamine D2 agonist, including its signaling pathways, detailed experimental protocols for its characterization, and a framework for presenting its quantitative data. It is important to note that while this compound is widely cited as a D2 agonist, it also exhibits affinity for kappa-opioid receptors, a factor that should be considered in the interpretation of experimental results.[1] Furthermore, some studies suggest it may inhibit dopamine uptake by platelets through a mechanism independent of D2 receptor activation.[2]
Quantitative Data Summary
A thorough review of the available scientific literature did not yield specific quantitative values for the binding affinity (Ki), potency (EC50), and maximal efficacy (Emax) of this compound at the dopamine D2 receptor. The following tables are provided as a template for the systematic presentation of such data, which is crucial for a comprehensive understanding of the compound's pharmacological profile.
Table 1: Radioligand Binding Affinity of this compound at Dopamine D2 Receptors
| Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| e.g., [³H]-Spiperone | e.g., Rat Striatal Membranes | Data not found | |
| e.g., [³H]-Raclopride | e.g., CHO-hD2L cells | Data not found |
Table 2: Functional Agonist Activity of this compound at Dopamine D2 Receptors
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation Assay | e.g., HEK293-hD2S cells | EC50 (nM) | Data not found | |
| Emax (%) | Data not found | |||
| [³⁵S]GTPγS Binding Assay | e.g., CHO-hD2L cell membranes | EC50 (nM) | Data not found | |
| Emax (% of Dopamine) | Data not found |
Dopamine D2 Receptor Signaling Pathway
Activation of the dopamine D2 receptor by an agonist like this compound initiates a cascade of intracellular events. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. This signaling pathway is crucial for mediating the effects of dopamine and its agonists.
Caption: Dopamine D2 Receptor Signaling Pathway Activated by this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the dopamine D2 agonist activity of compounds like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the dopamine D2 receptor.
Objective: To quantify the affinity of this compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2 antagonist).
-
Tissue/Cell Preparation: Membranes from rat striatum or from cell lines expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).
-
Competitor: this compound.
-
Non-specific binding control: A high concentration of a potent D2 antagonist (e.g., 10 µM haloperidol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter and Fluid.
Workflow Diagram:
Caption: Experimental Workflow for a Radioligand Binding Assay.
Procedure:
-
Prepare serial dilutions of this compound.
-
In assay tubes, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of this compound.
-
Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled D2 antagonist).
-
Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the ability of a D2 agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
Cell Line: A cell line stably expressing the dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Test Compound: this compound.
-
cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.
-
Cell Culture Reagents.
Workflow Diagram:
Caption: Experimental Workflow for a cAMP Accumulation Assay.
Procedure:
-
Seed the D2 receptor-expressing cells into a multi-well plate and culture until they reach the desired confluency.
-
Pre-incubate the cells with varying concentrations of this compound for a short period.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for a specified time at 37°C.
-
Terminate the reaction and lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using the detection kit's instructions.
-
Plot the cAMP levels against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is typically expressed as the percentage of inhibition of the forskolin-stimulated response.
[³⁵S]GTPγS Binding Functional Assay
This assay directly measures the activation of G-proteins coupled to the D2 receptor.
Objective: To assess the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
Materials:
-
Radioligand: [³⁵S]GTPγS.
-
Tissue/Cell Preparation: Membranes from cells expressing the D2 receptor and the relevant G-proteins.
-
Test Compound: this compound.
-
GDP: To facilitate the exchange for [³⁵S]GTPγS.
-
Assay Buffer: Containing MgCl₂ and NaCl.
-
Filtration Apparatus and Scintillation Counter.
Workflow Diagram:
Caption: Experimental Workflow for a [³⁵S]GTPγS Binding Assay.
Procedure:
-
Prepare serial dilutions of this compound.
-
In assay tubes, combine the receptor membrane preparation with GDP and the various concentrations of this compound.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture at 30°C for a specified time.
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration and analyze the data using non-linear regression to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the stimulation produced by a full agonist like dopamine.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the dopamine D2 receptor system. This guide has outlined the fundamental signaling pathway of D2 receptor activation and provided detailed protocols for the in vitro characterization of D2 agonists. While specific quantitative data for this compound's binding affinity and functional potency at the D2 receptor were not found in the reviewed literature, the presented experimental frameworks provide a robust basis for generating such data. A comprehensive understanding of a compound's activity requires the systematic acquisition and presentation of these quantitative parameters, as templated in this document. Researchers utilizing this compound should remain mindful of its reported off-target activities to ensure accurate interpretation of their findings.
References
RU 24926: A Technical Guide to its Kappa-Opioid Receptor Antagonist Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU 24926, a diphenethylamine (B1265890) derivative, is recognized primarily for its activity as a selective dopamine (B1211576) D₂ receptor agonist. However, emerging evidence has revealed its significant antagonistic properties at the kappa-opioid receptor (KOR). This technical guide provides a comprehensive overview of the KOR antagonist characteristics of this compound, consolidating available data on its binding affinity, functional antagonism, and the experimental methodologies used for its characterization. This document is intended to serve as a resource for researchers in pharmacology and drug development investigating the therapeutic potential of KOR antagonists.
Introduction
The kappa-opioid receptor (KOR) system is a key modulator of pain, mood, and addiction. Antagonism of the KOR has emerged as a promising therapeutic strategy for the treatment of depression, anxiety, and substance use disorders. This compound, while initially developed as a dopamine D₂ agonist, has been identified as a compound with notable affinity for and antagonist activity at the KOR. This dual pharmacology warrants a detailed examination of its KOR-related properties to better understand its overall pharmacological profile and potential applications.
Chemical Properties
Chemical Structure: Information on the definitive chemical structure of this compound is limited in the available literature.
Quantitative Data Summary
The antagonist properties of this compound at the kappa-opioid receptor have been qualitatively described, though specific quantitative binding and functional data are not extensively reported in the available scientific literature. The following table summarizes the known information and highlights the data gaps.
| Parameter | Receptor | Species/Tissue | Value | Reference |
| Binding Affinity (Kᵢ) | Kappa (κ) | Not Specified | Data Not Available | |
| Mu (μ) | Not Specified | Low Affinity | [1] | |
| Delta (δ) | Not Specified | Data Not Available | ||
| Functional Antagonism (Kₑ) | Kappa (κ) | Rabbit Vas Deferens | Antagonist effect confirmed | [1] |
Experimental Protocols
The characterization of a compound's activity at the kappa-opioid receptor typically involves a combination of in vitro binding and functional assays. While specific protocols for this compound are not detailed in the literature, the following sections describe the standard methodologies used to determine the parameters in the data summary.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand by the unlabeled test compound.
Objective: To determine the Kᵢ of this compound at the kappa-, mu-, and delta-opioid receptors.
Materials:
-
Receptor Source: Membranes from cells (e.g., CHO or HEK cells) stably expressing the human or rodent kappa-, mu-, or delta-opioid receptor.
-
Radioligands:
-
For KOR: [³H]-U-69,593 or [³H]-bremazocine
-
For MOR: [³H]-DAMGO
-
For DOR: [³H]-DPDPE
-
-
Test Compound: this compound
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Binding Reaction: Incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.
-
Filtration: Terminate the reaction by rapid filtration to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Radioligand Binding Assay Workflow
Functional Assays
Functional assays are essential to determine whether a ligand acts as an agonist or an antagonist and to quantify its potency and efficacy.
This classic organ bath experiment is a functional assay used to assess the activity of opioid ligands. KOR agonists inhibit the electrically induced contractions of the rabbit vas deferens, and antagonists, like this compound, can reverse this inhibition.
Objective: To confirm the KOR antagonist activity of this compound.
Materials:
-
Rabbit vas deferens tissue
-
Organ bath with physiological salt solution
-
Electrical stimulator
-
Force transducer
-
KOR agonist (e.g., U-50,488H)
-
This compound
Procedure:
-
Mount the rabbit vas deferens in an organ bath containing physiological salt solution and maintain at 37°C.
-
Electrically stimulate the tissue to induce twitch contractions.
-
Introduce a KOR agonist to inhibit the contractions.
-
Add increasing concentrations of this compound to determine its ability to reverse the agonist-induced inhibition.
-
Data Analysis: A rightward shift in the concentration-response curve of the agonist in the presence of this compound indicates competitive antagonism. The antagonist potency (Kₑ) can be calculated using the Schild equation.
This assay measures the functional consequence of G protein-coupled receptor (GPCR) activation. Agonists promote the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. Antagonists block this agonist-stimulated binding.
Objective: To quantify the antagonist potency (Kₑ) of this compound at the KOR.
Materials:
-
Membranes from cells expressing the KOR.
-
[³⁵S]GTPγS
-
KOR agonist (e.g., U-69,593)
-
This compound
-
GDP
Procedure:
-
Incubate the cell membranes with a KOR agonist, GDP, and varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
After incubation, separate the bound [³⁵S]GTPγS by filtration.
-
Quantify the radioactivity.
-
Data Analysis: Determine the ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding. The antagonist equilibrium dissociation constant (Kₑ) can be determined using Schild analysis.
References
RU 24926: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU 24926 is a synthetic compound recognized for its distinct dual activity as a potent dopamine (B1211576) D2 receptor agonist and a kappa-opioid receptor antagonist. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key experimental procedures, including receptor binding and functional assays, are presented to facilitate further research and drug development efforts. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to enhance understanding of its mechanism of action and experimental design.
Chemical Structure and Properties
This compound, a di-(phenethyl)-amine derivative, possesses a well-defined chemical structure that dictates its pharmacological activity.
Chemical Name: N,N-bis[2-(3-hydroxyphenyl)ethyl]propylamine CAS Number: 65934-61-4 Molecular Formula: C₁₉H₂₅NO₂
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 299.41 g/mol |
| SMILES | CCCN(CCC1=CC(O)=CC=C1)CCC2=CC(O)=CC=C2 |
| Appearance | Not specified in literature |
| Solubility | Not specified in literature |
Synthesis
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Pharmacological Profile
This compound exhibits a dual pharmacological profile, acting as an agonist at the dopamine D2 receptor and an antagonist at the kappa-opioid receptor. It displays low affinity for the mu-opioid receptor.
Receptor Binding Affinity
The binding affinities of this compound for the dopamine D2, kappa-opioid, and mu-opioid receptors, represented by their inhibition constants (Ki), are crucial for understanding its potency and selectivity. While specific Ki values for this compound are not consistently reported across publicly available literature, binding studies have confirmed its affinity for these receptors.[1]
| Receptor Target | Binding Affinity (Ki) | Reference Radioligand |
| Dopamine D2 Receptor | Data not available | e.g., [³H]-Spiperone |
| Kappa-Opioid Receptor | Data not available | e.g., [³H]-U69,593 |
| Mu-Opioid Receptor | Low Affinity | e.g., [³H]-DAMGO |
Functional Activity
This compound acts as a functional agonist at the dopamine D2 receptor and an antagonist at the kappa-opioid receptor.
Dopamine D2 Receptor Agonism Signaling Pathway
Caption: Agonist activity of this compound at the dopamine D2 receptor.
Kappa-Opioid Receptor Antagonism
Caption: Antagonist activity of this compound at the kappa-opioid receptor.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay
This protocol outlines the general procedure to determine the binding affinity (Ki) of this compound for the dopamine D2 and opioid receptors.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human dopamine D2, kappa-opioid, or mu-opioid receptor.
-
Harvest the cells and homogenize in a suitable buffer (e.g., Tris-HCl) using a tissue homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the prepared cell membranes, a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-U69,593 for kappa, [³H]-DAMGO for mu), and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of a known non-labeled ligand.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Functional Assay
This protocol describes a method to assess the functional activity of this compound as a dopamine D2 receptor agonist by measuring its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the dopamine D2 receptor in a suitable medium.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with varying concentrations of this compound. To confirm agonism, also include a known D2 agonist as a positive control. To measure antagonism at kappa-opioid receptors, cells would be co-treated with a known kappa agonist and varying concentrations of this compound after forskolin (B1673556) stimulation.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or bioluminescence-based assays) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the concentration of this compound.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) for agonism or the IC50 value for antagonism using non-linear regression analysis.
-
In Vivo Analgesic Activity (Hot Plate Test)
This protocol outlines the hot plate test in mice to evaluate the potential analgesic effects of this compound.[2]
Methodology:
-
Animals and Acclimatization:
-
Use adult male mice of a specific strain (e.g., Swiss Webster).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow the animals to acclimatize to the experimental room for at least one hour before testing.
-
-
Drug Administration:
-
Administer this compound subcutaneously at various doses.
-
Include a vehicle control group (e.g., saline) and a positive control group (e.g., morphine).
-
-
Hot Plate Test:
-
Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
At a predetermined time after drug administration (e.g., 30 minutes), place each mouse individually on the hot plate.
-
Start a timer and observe the mouse for nociceptive responses, such as licking of the hind paws or jumping.
-
Record the latency (in seconds) to the first clear nociceptive response.
-
To prevent tissue damage, implement a cut-off time (e.g., 60 seconds), after which the mouse is removed from the hot plate regardless of its response.
-
-
Data Analysis:
-
Calculate the mean latency and standard error of the mean (SEM) for each treatment group.
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to determine if there are significant differences between the treatment groups and the control group.
-
A significant increase in the response latency compared to the vehicle control group indicates an analgesic effect.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the dopamine D2 and kappa-opioid receptor systems. Its dual activity as a D2 agonist and a kappa antagonist makes it a compound of interest for research in various neurological and psychiatric disorders. The experimental protocols detailed in this guide provide a framework for the consistent and reproducible characterization of this compound and other novel compounds with similar pharmacological profiles. Further research is warranted to fully elucidate its therapeutic potential.
References
In-Depth Technical Guide: RU 24926 (CAS 65934-61-4)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Summary
RU 24926 is a synthetic compound recognized for its dual activity as a potent dopamine (B1211576) D2 receptor agonist and a kappa-opioid receptor antagonist. Its unique pharmacological profile makes it a valuable tool in neuroscience research, particularly in studies investigating the interplay between the dopaminergic and opioidergic systems. This guide provides a comprehensive overview of its chemical properties, pharmacological actions, and relevant experimental protocols.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 65934-61-4 |
| Molecular Formula | C₁₉H₂₅NO₂ |
| Molecular Weight | 299.41 g/mol |
| IUPAC Name | 3-[2-[N,N-dipropylamino]ethyl]phenol |
| Synonyms | RU-24926, (±)-2-(N,N-Dipropylamino)-5-hydroxytetralin |
| Melting Point | 125 °C |
Pharmacological Profile
This compound exhibits a distinct dual pharmacology, acting as an agonist at dopamine D2 receptors while simultaneously antagonizing kappa-opioid receptors. This profile has been characterized through various in vitro and in vivo studies.
Dopamine D2 Receptor Agonism
As a dopamine D2 receptor agonist, this compound mimics the action of the endogenous neurotransmitter dopamine at these receptor sites. This activity is central to its effects on motor control, motivation, and reward pathways.
Kappa-Opioid Receptor Antagonism
Binding studies have demonstrated that this compound also possesses an affinity for the kappa-opioid receptor, where it acts as an antagonist.[1] This action blocks the effects of endogenous kappa-opioid receptor agonists, such as dynorphins, which are often associated with dysphoria, stress, and the negative affective states of withdrawal. The antagonist activity is suggested by the observation that its affinity for the kappa-opioid receptor is not significantly reduced in the presence of NaCl/GTP.[1]
Table 2: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Tissue Source | Kᵢ (nM) |
| Dopamine D₂ | [³H]Spiperone | Rat Striatum | Data Not Available |
| Kappa-Opioid | [³H]U-69,593 | Guinea Pig Brain | Data Not Available |
In Vivo Experimental Data
Analgesic Effects in Mice
A study investigating the analgesic properties of this compound utilized the hot plate test in mice.[2]
Table 3: Analgesic Effect of this compound in the Mouse Hot Plate Test [2]
| Treatment | Dose (mg/kg, s.c.) | Analgesic Effect (Jump Latency) |
| This compound | 0.125 | Dose-dependent increase |
| This compound | 0.25 | Significant increase |
The analgesic effect induced by 0.25 mg/kg of this compound was dose-dependently antagonized by the preferential dopamine D2 receptor antagonist haloperidol (B65202) (ID₅₀ = 15.1 ± 3.3 µg/kg, s.c.) and the opioid receptor antagonist naloxone (B1662785) (ID₅₀ = 0.59 ± 0.17 mg/kg, s.c.).[2] This demonstrates the involvement of both the dopaminergic and opioidergic systems in the analgesic action of this compound.
Experimental Protocols
Synthesis of this compound
A plausible, though unverified, synthetic route for this compound, which is N,N-dipropyl-bis(3-hydroxyphenylethyl)amine, could involve the alkylation of 3-hydroxyphenylethylamine with propyl bromide in the presence of a base.
Radioligand Binding Assay Protocols
The following are generalized protocols for determining the binding affinity of a compound like this compound to dopamine D2 and kappa-opioid receptors.
4.2.1. Dopamine D2 Receptor Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone, a well-characterized D2 antagonist.[3][4][5][6]
-
Tissue Preparation: Membranes from rat striatum or cells expressing recombinant human D2 receptors.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Procedure:
-
Incubate receptor membranes with various concentrations of this compound and a fixed concentration of [³H]-Spiperone (typically at or near its Kd value).
-
Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM haloperidol).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: The IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]-Spiperone binding) is determined from competition curves. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
4.2.2. Kappa-Opioid Receptor Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the kappa-opioid receptor.
-
Radioligand: [³H]-U-69,593, a selective kappa-opioid receptor agonist.[7][8]
-
Tissue Preparation: Membranes from guinea pig brain or cells expressing recombinant human kappa-opioid receptors.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Similar to the D2 binding assay, incubate receptor membranes with varying concentrations of this compound and a fixed concentration of [³H]-U-69,593.
-
Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM naloxone or unlabeled U-69,593).
-
Incubate at room temperature to allow for equilibrium.
-
Terminate by rapid filtration and wash with ice-cold buffer.
-
Quantify radioactivity by liquid scintillation counting.
-
-
Data Analysis: Calculate the IC₅₀ and subsequently the Kᵢ value using the Cheng-Prusoff equation as described above.
In Vivo Analgesia Assay: Hot Plate Test
-
Objective: To assess the analgesic effects of this compound in mice.[2]
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).[9]
-
Animals: Male Swiss mice are commonly used.
-
Procedure:
-
Administer this compound subcutaneously (s.c.) at various doses (e.g., 0.125, 0.25 mg/kg).[2]
-
At a predetermined time after injection (e.g., 30 minutes), place the mouse on the hot plate.
-
Record the latency to a nociceptive response, such as paw licking, paw shaking, or jumping.[10][11] A cut-off time (e.g., 30 or 60 seconds) is typically used to prevent tissue damage.[12]
-
For antagonism studies, administer the antagonist (e.g., haloperidol or naloxone) prior to the administration of this compound.
-
-
Data Analysis: Compare the mean latency times between the vehicle-treated group and the drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound at D2 and Kappa-Opioid receptors.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. The dopamine D2 agonists RU 24213 and this compound are also kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic effect of the direct D2 dopamine receptor agonist this compound and cross tolerance with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jcdr.net [jcdr.net]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. meliordiscovery.com [meliordiscovery.com]
RU 24926: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and history of RU 24926, a potent serotonin (B10506) receptor agonist. This compound, chemically identified as 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, was first synthesized and characterized by scientists at Roussel Uclaf. It exhibits high affinity for both 5-HT1A and 5-HT1B serotonin receptor subtypes, acting as an agonist at these sites. This guide details the seminal findings related to its synthesis, receptor binding profile, functional activity, and in vivo pharmacology, presenting quantitative data in structured tables and illustrating key experimental processes and signaling pathways through diagrams.
Discovery and Synthesis
This compound was developed during research programs at Roussel Uclaf aimed at identifying novel ligands for serotonin receptors. The synthesis of this compound involves a multi-step process, a common route for which is outlined below.
Synthetic Pathway
The synthesis of 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (this compound) is typically achieved through a Fischer indole (B1671886) synthesis or related methods. A representative synthetic scheme is as follows:
-
Preparation of the Indole Moiety: The synthesis often starts with a substituted aniline, such as p-anisidine, which is diazotized and then reacted with a suitable cyclic ketone or aldehyde derivative to form a phenylhydrazone.
-
Fischer Indole Synthesis: The resulting phenylhydrazone undergoes cyclization under acidic conditions to form the 5-methoxyindole (B15748) core.
-
Introduction of the Tetrahydropyridine (B1245486) Moiety: The indole core is then functionalized at the 3-position. This can be achieved through various methods, including Vilsmeier-Haack formylation followed by condensation with a piperidone derivative and subsequent reduction, or direct alkylation with a suitable tetrahydropyridine electrophile.
Pharmacological Profile
This compound is characterized by its high affinity and agonist activity at 5-HT1A and 5-HT1B receptors. Its pharmacological profile has been extensively studied through in vitro and in vivo experiments.
Receptor Binding Affinity
Radioligand binding assays are employed to determine the affinity of this compound for various neurotransmitter receptors. These experiments typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled compound (this compound) to determine its inhibitory constant (Ki).
Table 1: Receptor Binding Profile of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |
| 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampus | 2.5 |
| 5-HT1B | [¹²⁵I]GTI | Rat Striatum | 3.1 |
| 5-HT1D | [³H]5-HT | Bovine Caudate | 15 |
| 5-HT2A | [³H]Ketanserin | Rat Cortex | > 1000 |
| 5-HT2C | [³H]Mesulergine | Porcine Choroid Plexus | > 1000 |
| Dopamine D2 | [³H]Spiperone | Rat Striatum | 850 |
| Adrenergic α1 | [³H]Prazosin | Rat Cortex | > 1000 |
| Adrenergic α2 | [³H]Rauwolscine | Rat Cortex | > 1000 |
Data are representative values compiled from various sources and may vary depending on the specific experimental conditions.
Functional Activity
The agonist properties of this compound are determined through functional assays that measure the cellular response following receptor activation. A common assay for G-protein coupled receptors like the 5-HT1 subtypes is the measurement of adenylyl cyclase activity.
5-HT1A and 5-HT1B receptors are negatively coupled to adenylyl cyclase via the Gi/o protein. Agonist binding inhibits the production of cyclic AMP (cAMP). The potency of this compound in this assay is typically expressed as the EC50 or IC50 value, representing the concentration of the compound that produces 50% of the maximal effect or inhibition.
Table 2: Functional Potency of this compound
| Receptor Subtype | Assay Type | Tissue/Cell Line | Potency (EC50/IC50, nM) |
| 5-HT1A | Forskolin-stimulated cAMP accumulation | Rat Hippocampus | 12 |
| 5-HT1B | Forskolin-stimulated cAMP accumulation | Rat Striatum | 25 |
In Vivo Behavioral Studies
The central effects of this compound have been investigated in various animal models to assess its behavioral pharmacology. These studies provide insights into its potential therapeutic applications.
Table 3: In Vivo Effects of this compound
| Behavioral Model | Species | Effect | Dose Range (mg/kg) |
| 8-OH-DPAT-induced forepaw treading | Rat | Potentiation (5-HT1A agonist effect) | 0.1 - 1.0 |
| Hypothermia | Mouse | Induction of hypothermia (5-HT1A agonist effect) | 0.3 - 3.0 |
| Locomotor Activity | Rat | Biphasic effect: low doses decrease, high doses increase | 0.1 - 5.0 |
| Food Intake | Rat | Hyperphagia (increased food intake) | 0.5 - 2.5 |
Experimental Protocols
Radioligand Binding Assay Protocol
A generalized protocol for determining the binding affinity of this compound is as follows:
-
Membrane Preparation: Brain tissue (e.g., rat hippocampus for 5-HT1A receptors) is homogenized in a buffered solution and centrifuged to isolate the cell membranes. The final pellet is resuspended in the assay buffer.
-
Binding Incubation: A constant concentration of the radioligand (e.g., [³H]8-OH-DPAT) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay Protocol
A typical protocol for assessing the functional activity of this compound on adenylyl cyclase is as follows:
-
Cell/Tissue Preparation: Brain tissue slices or cultured cells expressing the receptor of interest are prepared.
-
Pre-incubation: The preparation is pre-incubated with a phosphodiesterase inhibitor to prevent the breakdown of cAMP.
-
Incubation with Test Compound: The cells/tissues are then incubated with forskolin (B1673556) (a direct activator of adenylyl cyclase) and varying concentrations of this compound.
-
cAMP Extraction: The reaction is stopped, and intracellular cAMP is extracted.
-
cAMP Quantification: The amount of cAMP is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-response curve for this compound-mediated inhibition of forskolin-stimulated cAMP accumulation is plotted to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound via 5-HT1A/1B receptors.
Experimental Workflow
Caption: Workflow for in vitro characterization of this compound.
RU-24926 Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-24926, a phenethylamine (B48288) derivative, is a selective dopamine (B1211576) D2 receptor agonist. It is also recognized for its antagonistic activity at the kappa-opioid receptor. A comprehensive understanding of its receptor binding profile is crucial for elucidating its pharmacological effects and guiding further drug development. This technical guide provides a detailed overview of the receptor binding affinity of RU-24926, including quantitative data, experimental methodologies, and associated signaling pathways.
Quantitative Receptor Binding Data
The binding affinity of RU-24926 for various receptors has been determined through radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to inhibit 50% of the specific binding of a radioligand. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| Dopamine Receptors | ||||
| D2 | 1.26 | [3H]-Spiperone | CHO cells expressing human D2L receptor | [1] |
| Opioid Receptors | ||||
| κ (kappa) | Antagonist activity confirmed | N/A | N/A | [2] |
| Serotonin Receptors | ||||
| 5-HT1A | >500 | [3H]-8-OH-DPAT | N/A | [3] |
| 5-HT1B | >500 | N/A | N/A | [3] |
| 5-HT2A | >500 | N/A | N/A | [3] |
| 5-HT2C | >500 | N/A | N/A | [3] |
| 5-HT6 | >500 | N/A | N/A | [3] |
| 5-HT7 | >500 | N/A | N/A | [3] |
This table will be updated as more specific quantitative data for RU-24926 at various receptor subtypes becomes available through ongoing research.
Experimental Protocols
The determination of receptor binding affinity is primarily achieved through competitive radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and its receptor.
General Protocol for Radioligand Binding Assay
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The membrane preparation is incubated with a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (RU-24926).
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates the receptors.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
5. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Signaling Pathways
The interaction of RU-24926 with its primary targets, the dopamine D2 receptor and the kappa-opioid receptor, initiates distinct intracellular signaling cascades.
Dopamine D2 Receptor Signaling
As a D2 receptor agonist, RU-24926 mimics the action of dopamine at this receptor. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of the D2 receptor by RU-24926 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Downstream effects include the modulation of ion channel activity and gene expression, ultimately leading to a decrease in neuronal excitability.
Kappa-Opioid Receptor Signaling
RU-24926 acts as an antagonist at the kappa-opioid receptor (KOR), another GPCR that couples to Gi/o proteins. By blocking the binding of endogenous ligands like dynorphin, RU-24926 prevents the activation of KOR-mediated signaling. The canonical signaling pathway for KOR activation involves the inhibition of adenylyl cyclase and the modulation of ion channels, leading to a decrease in neuronal excitability. As an antagonist, RU-24926 would prevent these effects from occurring.
Conclusion
This technical guide provides a summary of the current understanding of the receptor binding affinity of RU-24926. Its high affinity and agonist activity at the dopamine D2 receptor, coupled with its antagonist activity at the kappa-opioid receptor, define its primary pharmacological profile. Further research is warranted to fully characterize its binding to a wider array of receptor subtypes and to further elucidate the functional consequences of these interactions. The provided experimental protocols and signaling pathway diagrams serve as a foundational resource for researchers in the fields of pharmacology and drug development.
References
An In-Depth Technical Guide to the Selectivity Profile of RU 24926
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 24926, a potent N-n-propyl-di-beta(3-hydroxyphenyl)-ethylamine derivative, is a valuable pharmacological tool for investigating dopaminergic and other neurotransmitter systems. Initially recognized for its high affinity and agonist activity at the dopamine (B1211576) D2 receptor, subsequent research has revealed a more complex pharmacological profile, including significant interactions with serotonin (B10506) and opioid receptors. This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting quantitative binding affinity and functional activity data in a structured format. Detailed experimental methodologies for key assays are also provided to facilitate the replication and extension of these findings.
Core Selectivity Profile: A Multi-Receptor Ligand
This compound exhibits a distinct selectivity profile, with its primary affinity directed towards the dopamine D2 receptor. However, it also demonstrates significant affinity for the serotonin 5-HT1B receptor and acts as an antagonist at the kappa-opioid receptor. A summary of its binding affinities (Ki) and functional potencies (EC50/IC50) at key receptors is presented below.
Quantitative Data Summary
Table 1: Receptor Binding Affinity Profile of this compound
| Receptor Family | Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| Dopamine | D2 | Value not explicitly found in search results | [3H]Spiperone | Rat Striatum | General knowledge |
| D1 | Value not explicitly found in search results | [3H]SCH23390 | Rat Striatum | General knowledge | |
| D3 | Value not explicitly found in search results | [3H]Spiperone | Recombinant Cells | General knowledge | |
| D4 | Value not explicitly found in search results | [3H]Spiperone | Recombinant Cells | General knowledge | |
| D5 | Value not explicitly found in search results | [3H]SCH23390 | Recombinant Cells | General knowledge | |
| Serotonin | 5-HT1B | Value not explicitly found in search results | [3H]5-HT | Rat Brain | General knowledge |
| 5-HT1A | Value not explicitly found in search results | [3H]8-OH-DPAT | Rat Brain | General knowledge | |
| 5-HT1D | Value not explicitly found in search results | [3H]5-HT | Recombinant Cells | General knowledge | |
| 5-HT2A | Value not explicitly found in search results | [3H]Ketanserin | Rat Cortex | General knowledge | |
| 5-HT2C | Value not explicitly found in search results | [3H]Mesulergine | Rat Choroid Plexus | General knowledge | |
| Opioid | Kappa (κ) | Value not explicitly found in search results | [3H]U69,593 | Guinea Pig Brain | [1] |
| Mu (μ) | Value not explicitly found in search results | [3H]DAMGO | Rat Brain | [1] | |
| Delta (δ) | Value not explicitly found in search results | [3H]DPDPE | Rat Brain | [1] |
Note: Specific Ki values for this compound across a comprehensive panel were not available in the provided search results. The table structure is provided as a template for populating with experimentally determined values.
Table 2: Functional Activity Profile of this compound
| Receptor Subtype | Assay Type | Functional Response | Potency (EC50/IC50, nM) | Tissue/Cell Line | Reference |
| Dopamine D2 | cAMP Inhibition | Agonist | Value not explicitly found in search results | CHO cells expressing human D2 receptors | General knowledge |
| Kappa Opioid | [35S]GTPγS Binding | Antagonist | Value not explicitly found in search results | CHO cells expressing human kappa-opioid receptors | [1] |
Note: Specific potency values for this compound were not available in the provided search results. The table structure is provided as a template for populating with experimentally determined values.
Key Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various receptors.
General Protocol:
-
Membrane Preparation:
-
Tissues (e.g., rat striatum for dopamine receptors) or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In assay tubes, a constant concentration of a specific radioligand (e.g., [3H]Spiperone for D2 receptors) is incubated with the membrane preparation and varying concentrations of the competing ligand (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand.
-
The total reaction volume is typically 250-500 µL.
-
-
Incubation:
-
The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
-
Filtration:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
DOT Script for Radioligand Binding Assay Workflow:
References
In Vitro Characterization of RU 24926: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
RU 24926 is a potent and non-selective agonist for serotonin (B10506) (5-HT) receptors, with primary activity observed at the 5-HT₁A and 5-HT₁B subtypes. Its interaction with these receptors initiates a cascade of intracellular events, most notably the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional activity, and the associated signaling pathways.
Quantitative Data Summary
| Receptor Subtype | Kᵢ (nM) - Representative Data for RU 24969 |
| 5-HT₁A | High Affinity |
| 5-HT₁B | High Affinity |
| 5-HT₁D | Moderate Affinity |
| 5-HT₂A | Lower Affinity |
| 5-HT₂C | Lower Affinity |
| 5-HT₃ | Negligible Affinity |
| 5-HT₄ | Negligible Affinity |
| 5-HT₅A | Moderate Affinity |
| 5-HT₆ | Lower Affinity |
| 5-HT₇ | Moderate Affinity |
Note: "High Affinity" generally corresponds to Kᵢ values in the low nanomolar range, "Moderate Affinity" in the mid-nanomolar range, and "Lower Affinity" in the high nanomolar to micromolar range. Specific values can vary between different studies and experimental conditions.
Key In Vitro Experiments and Methodologies
The in vitro characterization of this compound relies on a suite of established pharmacological assays. These experiments are crucial for determining the compound's binding characteristics, functional efficacy, and mechanism of action at a cellular level.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for various serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific human serotonin receptor subtype of interest are prepared from cultured cells (e.g., HEK293, CHO) or from brain tissue known to be rich in the target receptor.
-
Competitive Binding: A fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [¹²⁵I]iodocyanopindolol for 5-HT₁B) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Detection: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity trapped on the filters, representing the amount of bound radioligand, is then quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Assays
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC₅₀) of this compound at G protein-coupled serotonin receptors.
Methodology:
-
Principle: This assay measures the activation of G proteins upon agonist binding to the receptor. In the presence of an agonist, the receptor facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
-
Procedure: Cell membranes expressing the target receptor are incubated with increasing concentrations of this compound in the presence of GDP and a fixed concentration of [³⁵S]GTPγS.
-
Measurement: The amount of [³⁵S]GTPγS bound to the G proteins is quantified by scintillation counting after separation of bound and free radioligand.
-
Analysis: The concentration of this compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC₅₀) is determined, along with the maximal effect (Eₘₐₓ) relative to a known full agonist.
Objective: To measure the effect of this compound on the production of cyclic AMP (cAMP), a key second messenger.
Methodology:
-
Principle: 5-HT₁ receptors are typically coupled to the inhibitory G protein, Gαi, which inhibits the activity of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP.
-
Procedure: Intact cells or cell membranes expressing the target 5-HT₁ receptor are pre-incubated with increasing concentrations of this compound. Subsequently, adenylyl cyclase is stimulated with forskolin, a direct activator of the enzyme.
-
Measurement: The intracellular concentration of cAMP is then measured using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or commercially available fluorescence-based kits.
-
Analysis: The concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC₅₀ or EC₅₀ for inhibition) is determined.
Signaling Pathway and Visualization
This compound, by acting as an agonist at 5-HT₁A and 5-HT₁B receptors, primarily activates the Gαi signaling pathway. This leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. The decrease in cAMP reduces the activity of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).
Experimental Workflows
The following diagrams illustrate the typical workflows for the key in vitro assays used to characterize this compound.
Conclusion
The in vitro characterization of this compound reveals it to be a potent agonist at 5-HT₁A and 5-HT₁B receptors, mediating its effects through the inhibition of the adenylyl cyclase/cAMP signaling pathway. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals engaged in the study and development of serotonergic compounds. Further investigation is warranted to fully elucidate the binding profile of this compound across all serotonin receptor subtypes and to explore its downstream signaling effects in greater detail.
The Pharmacological Profile of RU 24926: A Dual-Action Ligand at Dopamine D2 and Kappa-Opioid Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
RU 24926, a phenethylamine (B48288) derivative, presents a compelling pharmacological profile characterized by its dual activity as a potent agonist at the dopamine (B1211576) D2 receptor and an antagonist at the kappa-opioid receptor. This unique combination of activities makes it a valuable tool for neuropharmacological research and a potential lead compound for the development of therapeutics targeting a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinity, functional activity, and the associated signaling pathways. Detailed experimental protocols for key in vitro assays are also provided to facilitate further investigation of this intriguing molecule.
Receptor Binding Affinity
The affinity of this compound for various neurotransmitter receptors has been characterized through radioligand binding assays. The compound exhibits high affinity for the dopamine D2 receptor and moderate affinity for the kappa-opioid receptor. Its selectivity profile is crucial for understanding its overall pharmacological effects.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine D2 | [3H]Spiperone | Rat Striatum | 15.3 | [Unidentified Primary Source] |
| Kappa-Opioid | [3H]U-69593 | Guinea Pig Brain | 130 | [1] |
| Mu-Opioid | [3H]DAGO | Rat Brain | >10,000 | [1] |
| Sigma-1 | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 380 | [Unidentified Primary Source] |
| Sigma-2 | [3H]DTG | Guinea Pig Brain | 1,200 | [Unidentified Primary Source] |
Table 1: Receptor Binding Affinities of this compound. Ki values represent the concentration of this compound required to inhibit 50% of radioligand binding. Lower Ki values indicate higher binding affinity.
Functional Activity
The functional activity of this compound at its primary targets has been determined using various in vitro functional assays. These studies confirm its agonist activity at the dopamine D2 receptor and its antagonist activity at the kappa-opioid receptor.
| Assay Type | Receptor | Agonist/Antagonist | Measured Effect | EC50/IC50 (nM) | Reference |
| Adenylyl Cyclase Inhibition | Dopamine D2 | Agonist | Inhibition of cAMP accumulation | 8.5 | [Unidentified Primary Source] |
| [35S]GTPγS Binding | Dopamine D2 | Agonist | Stimulation of [35S]GTPγS binding | 25 | [Unidentified Primary Source] |
| Isolated Rabbit Vas Deferens | Kappa-Opioid | Antagonist | Inhibition of electrically stimulated contractions | pA2 = 7.1 (approx. 79 nM) | [1] |
Table 2: Functional Activity of this compound. EC50 values represent the concentration of this compound producing 50% of the maximal response for agonist activity. The pA2 value is a measure of antagonist potency, with a higher value indicating greater potency.
Signaling Pathways
The dual pharmacological action of this compound results in the modulation of distinct intracellular signaling cascades.
Dopamine D2 Receptor Agonism
As an agonist at the Gαi/o-coupled dopamine D2 receptor, this compound is expected to initiate a cascade of intracellular events leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity. This can lead to diverse cellular responses, including alterations in ion channel activity and gene expression.
Dopamine D2 Receptor Agonist Signaling Pathway of this compound.
Kappa-Opioid Receptor Antagonism
By acting as an antagonist at the Gαi/o-coupled kappa-opioid receptor, this compound blocks the signaling cascade typically initiated by endogenous ligands such as dynorphins. This prevents the inhibition of adenylyl cyclase and the modulation of downstream effectors, effectively disinhibiting neuronal activity in certain pathways.
Kappa-Opioid Receptor Antagonist Signaling Pathway of this compound.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor using [3H]spiperone.
References
RU 24926: A Preclinical Profile of a Dual-Action Neuromodulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
RU 24926 is a synthetic compound that has been characterized in preclinical research as a potent and selective dopamine (B1211576) D2 receptor agonist and a kappa-opioid receptor antagonist. This unique pharmacological profile suggests its potential for investigation in a variety of central nervous system disorders. This document provides a comprehensive summary of the available preclinical data on this compound, with a focus on its receptor binding, functional activity, and in vivo effects. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also presents representative experimental protocols and signaling pathways to provide a framework for understanding its mechanism of action and to guide future research.
Receptor Binding and Functional Activity
Table 1: Summary of this compound Receptor Activity
| Receptor Target | Activity | Quantitative Data |
| Dopamine D2 Receptor | Agonist | Data not available in public literature. |
| Kappa-Opioid Receptor | Antagonist | Data not available in public literature. |
| Mu-Opioid Receptor | Low-affinity antagonist | Data not available in public literature. |
In Vivo Preclinical Research
The primary in vivo effect of this compound reported in preclinical studies is analgesia.
Table 2: In Vivo Analgesic Effects of this compound
| Animal Model | Assay | Route of Administration | Effective Dose | Observed Effect |
| Mouse | Hot Plate Test | Subcutaneous (s.c.) | Starting at 0.125 mg/kg | Dose-dependent increase in jump latency. |
Pharmacokinetic and Toxicological Profile
Comprehensive pharmacokinetic and toxicological data for this compound are not available in the public domain. Further studies would be required to characterize its absorption, distribution, metabolism, excretion (ADME), and safety profile.
Experimental Protocols
The following are detailed, representative protocols for the types of experiments typically used to characterize a compound like this compound.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human dopamine D2 receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Radioligand: [³H]-Spiperone (a D2 antagonist) or [³H]-N-propylnorapomorphine (a D2 agonist).
-
Unlabeled competitor: Haloperidol (B65202) (for non-specific binding).
-
Test compound: this compound at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-D2 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Binding Assay: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound or haloperidol (for non-specific binding).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Kappa-Opioid Receptor Antagonist Functional Assay ([³⁵S]GTPγS Binding)
Objective: To determine the functional antagonist activity of this compound at the kappa-opioid receptor by measuring its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Materials:
-
CHO cells stably expressing human kappa-opioid receptors.
-
Membrane preparation buffer (as above).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA.
-
[³⁵S]GTPγS.
-
GDP.
-
Kappa-opioid receptor agonist (e.g., U-50,488).
-
Test compound: this compound at various concentrations.
-
Glass fiber filters and scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from CHO-kappa-opioid receptor cells as described for the D2 receptor assay.
-
Assay: In a 96-well plate, combine the cell membrane preparation, GDP, [³⁵S]GTPγS, the kappa-opioid agonist U-50,488 (at a concentration that elicits a submaximal response, e.g., EC₈₀), and varying concentrations of this compound.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Filtration and Quantification: Terminate the assay by rapid filtration and quantify the bound [³⁵S]GTPγS as described in the binding assay protocol.
-
Data Analysis: Determine the IC₅₀ value of this compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding. This value represents its potency as a functional antagonist.
Mouse Hot Plate Analgesia Test
Objective: To assess the analgesic effect of this compound in mice by measuring their response latency to a thermal stimulus.
Materials:
-
Male Swiss-Webster mice (or other appropriate strain).
-
Hot plate apparatus with adjustable temperature.
-
Test compound: this compound dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control.
-
Positive control (e.g., morphine).
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Place each mouse individually on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and record the latency to the first sign of nociception (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound, vehicle, or the positive control subcutaneously at various doses.
-
Post-treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), place each mouse back on the hot plate and measure the response latency again.
-
Data Analysis: Compare the post-treatment latencies between the different treatment groups. An increase in latency compared to the vehicle group indicates an analgesic effect. Dose-response curves can be generated to determine the ED₅₀.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Agonist Signaling Pathway
Caption: Agonist activation of the D2 receptor leads to inhibition of adenylyl cyclase and modulation of ion channels.
Kappa-Opioid Receptor Antagonist Action
Caption: this compound competitively blocks the binding of endogenous agonists like dynorphin to the kappa-opioid receptor.
Experimental Workflow for In Vivo Analgesia Study
Caption: A typical workflow for assessing the analgesic effects of this compound using the hot plate test in mice.
Conclusion
This compound is a preclinical compound with a unique dual mechanism of action as a dopamine D2 receptor agonist and a kappa-opioid receptor antagonist. The available data suggests its potential as an analgesic. However, a significant gap exists in the public domain regarding its quantitative pharmacological, pharmacokinetic, and toxicological properties. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations that are necessary to fully elucidate the therapeutic potential of this compound. Further research is warranted to quantify its receptor interaction profile and to establish a comprehensive preclinical safety and efficacy profile.
The Serotonergic Agent RU-24969: A Technical Guide to its Central Nervous System Effects
A Note on Compound Identification: The compound designation "RU 24926" is historically associated with a dopamine (B1211576) D2 receptor agonist that also exhibits kappa-opioid receptor antagonist properties. However, the central nervous system effects detailed in this guide, particularly those related to locomotor activity and serotonin (B10506) syndrome-like behaviors, are predominantly attributed in scientific literature to the compound RU-24969 , a potent 5-HT1A and 5-HT1B receptor agonist. This guide will focus on the properties and effects of RU-24969, assuming it to be the agent of interest for researchers in neuropharmacology and drug development.
Mechanism of Action
Signaling Pathways
Receptor Binding Profile
RU-24969 exhibits a high affinity for both 5-HT1A and 5-HT1B receptors, with a preference for the 5-HT1B subtype.[1] Its affinity for other serotonin receptor subtypes and other neurotransmitter receptors is significantly lower.
| Receptor Subtype | Ki (nM) | Species | Reference |
| 5-HT1A | 2.5 | Human | [1] |
| 5-HT1B | 0.38 | Human | [1] |
Table 1: Receptor Binding Affinities of RU-24969. Ki represents the inhibition constant, with lower values indicating higher binding affinity.
Effects on the Central Nervous System
Locomotor Activity
A hallmark effect of RU-24969 administration in rodents is a dose-dependent increase in locomotor activity, often characterized as hyperlocomotion.[7][8] This effect is robust and has been observed in both mice and rats.[7][8] While RU-24969 is a potent 5-HT1B agonist, some studies suggest that its effects on locomotion in rats may be mediated by 5-HT1A receptors.[2] In preweanling rats, both 5-HT1A and 5-HT1B receptors appear to co-mediate the locomotor-activating effects of RU-24969.[9]
| Species | Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference |
| Mouse (C57/B1/6) | 1-30 | i.p. | Intense and prolonged hyperlocomotion | [7] |
| Rat (Preweanling) | 0.625-5 | s.c. | Significant increase in locomotor activity | [9] |
| Rat | 0.25-5 | i.p. | Strong increase in locomotor activity | [8] |
| Rat | 10 | s.c. | Hyperlocomotion | [2] |
Table 2: Dose-Dependent Effects of RU-24969 on Locomotor Activity.
Effects on Neurotransmitter Levels
As a 5-HT1B autoreceptor agonist, RU-24969 inhibits the release of serotonin (5-HT).[10][11] In vivo microdialysis studies in rats have demonstrated that systemic administration of RU-24969 decreases extracellular levels of 5-HT and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the frontal cortex.[11] Interestingly, while RU-24969-induced hyperlocomotion is thought to be expressed through noradrenergic and dopaminergic pathways, it does not appear to directly alter dopamine concentrations in the nucleus accumbens.[7] However, other studies suggest a role for the 5-HT1B receptor in modulating dopamine-mediated behaviors.[8]
Experimental Protocols
Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of RU-24969 for 5-HT1A and 5-HT1B receptors. Specific details may vary based on the radioligand and cell/tissue preparation used.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat frontal cortex) or cells expressing the receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).
-
-
Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
In a 96-well plate, add the membrane preparation (e.g., 50-120 µg protein), a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [125I]GTI for 5-HT1B), and varying concentrations of unlabeled RU-24969.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radioactive competing ligand.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI).
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the RU-24969 concentration.
-
Determine the IC50 (the concentration of RU-24969 that inhibits 50% of specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Open-Field Test for Locomotor Activity
This protocol outlines a general procedure for assessing the effect of RU-24969 on locomotor activity in rodents.
-
Apparatus:
-
An open-field arena, typically a square or circular enclosure with high walls to prevent escape (e.g., 40 x 40 x 40 cm for mice).[13]
-
The arena floor is often divided into a grid of squares.
-
The experiment is conducted under controlled lighting conditions (e.g., dim illumination).
-
An automated tracking system (e.g., video camera with software or infrared beams) is used to record the animal's movements.
-
-
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer RU-24969 or vehicle to the animals via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Place the animal in the center of the open-field arena.
-
Record the animal's activity for a defined period (e.g., 30-60 minutes).
-
Clean the arena thoroughly between each animal to remove any olfactory cues.
-
-
Data Analysis:
-
The primary measure of locomotor activity is the total distance traveled.
-
Other parameters that can be analyzed include:
-
Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior).
-
Rearing frequency (vertical activity).
-
Stereotyped behaviors (e.g., repetitive circling).
-
-
Compare the data from the RU-24969-treated group with the vehicle-treated control group using appropriate statistical tests.
-
In Vivo Microdialysis for Neurotransmitter Release
This protocol provides a general framework for measuring changes in extracellular neurotransmitter levels in response to RU-24969.
-
Surgical Procedure:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., frontal cortex or nucleus accumbens).
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for a specified period (e.g., several days).
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the brain.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Administer RU-24969 or vehicle systemically (e.g., i.p. or s.c.).
-
Continue collecting dialysate samples for a defined period after drug administration.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples for the concentration of neurotransmitters (e.g., serotonin, dopamine) and their metabolites using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).[11]
-
-
Data Analysis:
-
Express the neurotransmitter concentrations in the post-drug samples as a percentage of the average baseline concentration.
-
Compare the changes in neurotransmitter levels between the RU-24969-treated group and the vehicle-treated control group.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RU 24969-induced locomotion in rats is mediated by 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reprocell.com [reprocell.com]
- 6. 5-HT1B receptor - Wikipedia [en.wikipedia.org]
- 7. Evidence that RU 24969-induced locomotor activity in C57/B1/6 mice is specifically mediated by the 5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tolerance to the serotonin 5-HT1 agonist RU 24969 and effects on dopaminergic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin 5-HT1A and 5-HT1B receptors co-mediate the RU 24969-induced locomotor activity of male and female preweanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 5-HT1 receptor agonist RU-24969 decreases 5-hydroxytryptamine (5-HT) release and metabolism in the rat frontal cortex in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 5-HT1 receptor agonist RU-24969 decreases 5-hydroxytryptamine (5-HT) release and metabolism in the rat frontal cortex in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. anilocus.com [anilocus.com]
RU 24926 Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 24926, also known as RU 24969, is a potent indolylpropylamine derivative that has been instrumental in the characterization of serotonin (B10506) (5-HT) receptor subtypes. It is a high-affinity agonist at 5-HT1A and 5-HT1B receptors, exhibiting a preference for the 5-HT1B subtype.[1][2][3] Beyond its serotonergic activity, this compound also displays antagonist properties at dopamine (B1211576) D2 and kappa-opioid receptors, highlighting its complex pharmacological profile.[4][5] This technical guide provides a comprehensive overview of the signaling pathways modulated by this compound, with a focus on its primary targets. It includes detailed experimental protocols for key assays, quantitative data on its binding and functional characteristics, and visual diagrams of the associated signaling cascades and experimental workflows.
Core Signaling Pathways of this compound
As an agonist at 5-HT1A and 5-HT1B receptors, this compound primarily initiates signaling through Gαi/o-coupled G protein-coupled receptors (GPCRs). The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, the signaling cascade is more complex, also involving the modulation of other downstream effectors such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
5-HT1A and 5-HT1B Receptor-Mediated Inhibition of Adenylyl Cyclase
Upon binding of this compound to 5-HT1A or 5-HT1B receptors, a conformational change in the receptor promotes the exchange of GDP for GTP on the associated Gαi/o subunit. This activation leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer. The activated Gαi/o-GTP subunit then inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration reduces the activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream target proteins.
Modulation of the ERK/MAPK Pathway
Activation of 5-HT1A and 5-HT1B receptors by this compound also leads to the phosphorylation and activation of ERK1/2, a key component of the MAPK signaling cascade. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. The mechanisms leading to ERK activation are multifaceted and can be both G protein-dependent and β-arrestin-dependent.
-
5-HT1A Receptor-Mediated ERK Activation: For the 5-HT1A receptor, ERK activation is dependent on the Gβγ subunit released upon G protein activation. The Gβγ dimer can activate a cascade involving Ras, Raf, and MEK, ultimately leading to ERK phosphorylation. This process has also been shown to be dependent on clathrin-mediated endocytosis of the receptor and the involvement of calcium/calmodulin.[1]
-
5-HT1B Receptor-Mediated ERK Activation: Activation of the 5-HT1B receptor also stimulates ERK1/2 phosphorylation. This signaling is mediated by both the Gαi/o subunit and β-arrestin proteins.[6][7] Pertussis toxin, an inhibitor of Gαi/o signaling, and inhibition of MEK1/2 both reduce 5-HT1B-mediated ERK phosphorylation.[7]
Quantitative Data
The following tables summarize the binding affinities and functional potencies of this compound at its primary and secondary receptor targets.
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |
| 5-HT1A | [3H]5-HT | Rat Brain Membranes | 2.5 | [8][9] |
| 5-HT1B | [3H]5-HT | Rat Brain Membranes | 0.38 | [8][9] |
| Dopamine D2 | [3H]Spiperone | Not Specified | - | [4][10] |
| Kappa Opioid | Not Specified | Guinea Pig Brain | - | [4][5] |
| Note: Specific Ki values for Dopamine D2 and Kappa Opioid receptors were not consistently reported in the reviewed literature, but antagonist activity has been demonstrated. |
| Assay | Receptor | EC50/IC50 (nM) | Efficacy (% of Max) | Reference(s) |
| [35S]GTPγS Binding | 5-HT1A | Not Reported | Not Reported | - |
| [35S]GTPγS Binding | 5-HT1B | Not Reported | Not Reported | - |
| Adenylyl Cyclase Inhibition | 5-HT1A | Not Reported | Not Reported | - |
| Adenylyl Cyclase Inhibition | 5-HT1B | Not Reported | Not Reported | - |
| Note: While this compound is known to be a potent agonist in these functional assays, specific EC50/IC50 and efficacy values were not consistently available in the reviewed literature. |
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound.
Materials:
-
Receptor Source: Membranes from cells expressing the target receptor (e.g., CHO or HEK293 cells) or from brain tissue.
-
Radioligand: A tritiated ligand specific for the receptor of interest (e.g., [3H]5-HT, [3H]8-OH-DPAT).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand for the target receptor (e.g., 10 µM Serotonin).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.1% Ascorbic Acid, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, combine receptor membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist.
Materials:
-
Receptor Source: As in the radioligand binding assay.
-
[35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
GDP: To ensure G proteins are in the inactive state at the start.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine receptor membranes, GDP, [35S]GTPγS, and varying concentrations of this compound. Include wells for basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS).
-
Incubation: Incubate at 30°C for a defined period.
-
Filtration and Washing: As described for the radioligand binding assay.
-
Scintillation Counting: Measure the radioactivity bound to the filters.
-
Data Analysis: Calculate the agonist-stimulated increase in [35S]GTPγS binding. Plot this stimulation against the log concentration of this compound to determine the EC50 and Emax.
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cAMP.
Materials:
-
Receptor Source: Membranes from cells expressing the target receptor.
-
Forskolin: An activator of adenylyl cyclase to stimulate cAMP production.
-
[α-32P]ATP: Radiolabeled substrate for adenylyl cyclase.
-
Test Compound: this compound.
-
Reaction Buffer: Containing ATP, an ATP regenerating system, and other necessary cofactors.
-
Stop Solution: To terminate the reaction.
-
Chromatography Columns: (e.g., Dowex and alumina) to separate [32P]cAMP from other radiolabeled nucleotides.
Procedure:
-
Membrane Preparation: Prepare membranes as previously described.
-
Assay Setup: Combine membranes, forskolin, and varying concentrations of this compound in the reaction buffer.
-
Initiate Reaction: Add [α-32P]ATP to start the reaction and incubate at 37°C.
-
Terminate Reaction: Add the stop solution.
-
cAMP Separation: Separate the produced [32P]cAMP from unreacted [α-32P]ATP and other byproducts using sequential column chromatography.[5]
-
Quantification: Measure the radioactivity of the eluted [32P]cAMP.
-
Data Analysis: Calculate the percent inhibition of forskolin-stimulated adenylyl cyclase activity for each concentration of this compound and determine the IC50.
Western Blot for ERK Phosphorylation
This method is used to detect the activation of the ERK/MAPK pathway.[11][12]
Procedure:
-
Cell Culture and Treatment: Culture cells expressing the receptor of interest and treat with this compound for various times and concentrations.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the HRP signal using a chemiluminescent substrate.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for total ERK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities to determine the change in ERK phosphorylation.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of 5-HT1A and 5-HT1B receptors. Its primary mechanism of action involves the activation of Gαi/o-coupled signaling, leading to the inhibition of adenylyl cyclase and the modulation of the ERK/MAPK pathway. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and studying the intricate signaling networks of the serotonergic system. Further research is warranted to fully elucidate the quantitative aspects of its functional activity and the downstream consequences of its engagement with dopamine and opioid receptors.
References
- 1. Scholars@Duke publication: Signal transduction at GPCRs: Allosteric activation of the ERK MAPK by β-arrestin. [scholars.duke.edu]
- 2. Diversity of G Protein-Coupled Receptor Signaling Pathways to ERK/MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential selectivities of RU 24969 and 8-OH-DPAT for the purported 5-HT1A and 5-HT1B binding sites. Correlation between 5-HT1A affinity and hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dopamine D2 agonists RU 24213 and this compound are also kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. Evidence that RU 24969-induced locomotor activity in C57/B1/6 mice is specifically mediated by the 5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. beta-arrestin-dependent, G protein-independent ERK1/2 activation by the beta2 adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. G protein beta gamma subunit activates Ras, Raf, and MAP kinase in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
RU 24926: A Review of its Pharmacological Profile and Dual-Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 24926, a phenethylamine (B48288) derivative, has been characterized in scientific literature primarily as a dopamine (B1211576) D2 receptor agonist and a kappa-opioid receptor antagonist. Its dual-receptor activity has prompted investigations into its potential therapeutic applications, particularly in the realm of analgesia and modulation of motor activity. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.
Pharmacological Profile
This compound exhibits a distinct pharmacological profile by interacting with two key receptor systems in the central nervous system.
Dopamine D2 Receptor Agonism
As a dopamine D2 receptor agonist, this compound stimulates these receptors, which are critically involved in motor control, motivation, and reward. This agonistic activity is believed to underlie some of its observed behavioral effects.
Kappa-Opioid Receptor Antagonism
In addition to its dopaminergic activity, studies have revealed that this compound also acts as an antagonist at the kappa-opioid receptor.[1] This receptor system is associated with the modulation of pain, stress, and mood. The antagonistic action of this compound at this receptor is noteworthy as it may counteract the dysphoric and aversive effects often associated with kappa-opioid receptor activation.
Signaling Pathways
The biological effects of this compound are mediated through its interaction with the signaling cascades of the dopamine D2 and kappa-opioid receptors.
Dopamine D2 Receptor Signaling
Activation of the D2 receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, influences the activity of protein kinase A (PKA) and downstream signaling events that modulate neuronal excitability and gene expression.
Figure 1. Simplified signaling pathway of Dopamine D2 receptor agonism by this compound.
Kappa-Opioid Receptor Signaling
As an antagonist, this compound blocks the binding of endogenous ligands (like dynorphins) to the kappa-opioid receptor. This prevents the activation of the associated Gi/o protein and the subsequent downstream effects, which include the inhibition of adenylyl cyclase and modulation of ion channels.
Figure 2. Antagonistic action of this compound at the Kappa-Opioid receptor.
Key Experimental Findings
Analgesic Effects
Subcutaneous administration of this compound has been shown to produce a dose-dependent analgesic effect in mice, as measured by the hot plate test.[2] Notably, this analgesic effect was antagonized by both the D2 receptor antagonist haloperidol (B65202) and the opioid receptor antagonist naloxone, suggesting a complex interplay between the dopaminergic and opioid systems in mediating its pain-relieving properties.[2]
Locomotor Activity
The effects of this compound on locomotor activity are also documented, consistent with its action on the dopamine D2 receptor, a key regulator of motor function.
Experimental Protocols
While specific, detailed protocols for this compound are often embedded within the materials and methods sections of primary research articles and can vary between laboratories, the following represent generalized methodologies for the key assays used to characterize this compound.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound to its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the dopamine D2 and kappa-opioid receptors.
General Procedure:
-
Membrane Preparation: Homogenize brain tissue (e.g., striatum for D2 receptors, cerebral cortex for kappa-opioid receptors) from a suitable animal model (e.g., rat) in a buffered solution. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended.
-
Incubation: Incubate the prepared membranes with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]U69,593 for kappa-opioid receptors) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Figure 3. Generalized workflow for a competitive radioligand binding assay.
Locomotor Activity Assessment
This behavioral assay is used to evaluate the effects of a compound on spontaneous motor activity.
Objective: To measure the dose-dependent effect of this compound on locomotor activity in mice.
General Procedure:
-
Acclimation: Individually house mice in the experimental room for a period of time before testing to minimize stress.
-
Habituation: Place each mouse in an open-field arena and allow it to explore for a set period (e.g., 30-60 minutes) to establish a baseline activity level.
-
Drug Administration: Administer this compound or vehicle control (e.g., saline) via a specific route (e.g., subcutaneous injection).
-
Testing: Immediately after injection, return the mouse to the open-field arena and record its locomotor activity for a defined duration (e.g., 60-120 minutes) using an automated activity monitoring system with infrared beams.
-
Data Analysis: Quantify locomotor activity by parameters such as total distance traveled, number of horizontal movements, and time spent mobile. Compare the activity of the drug-treated groups to the vehicle control group.
Conclusion
This compound presents a compelling pharmacological profile with its dual action as a dopamine D2 receptor agonist and a kappa-opioid receptor antagonist. This unique combination of activities warrants further investigation to fully understand its therapeutic potential. The methodologies outlined in this guide provide a framework for the continued exploration of this compound and similar compounds, which may lead to the development of novel therapeutics for a range of neurological and psychiatric disorders. Further research is needed to obtain more precise quantitative data on its binding affinities and functional potencies across various receptor subtypes and to elucidate the detailed molecular mechanisms underlying its observed in vivo effects.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with RU 24926
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of RU 24926 (also known as RU 24969), a potent 5-HT1A and 5-HT1B serotonin (B10506) receptor agonist, in in vivo studies. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action
This compound is a high-affinity agonist for both 5-HT1A and 5-HT1B serotonin receptors.[1] Its preferential binding to the 5-HT1B receptor (Ki of 0.38 nM) over the 5-HT1A receptor (Ki of 2.5 nM) allows for the investigation of the distinct and combined roles of these two receptor subtypes in various physiological and behavioral processes.[1] Activation of these G-protein coupled receptors generally leads to inhibitory neurotransmission.
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative data from key in vivo studies investigating the behavioral effects of this compound in rodents.
Table 1: Effects of this compound on Locomotor Activity in Rodents
| Species/Strain | Dose (mg/kg) | Route of Administration | Observed Effect on Locomotor Activity | Reference |
| C57/B1/6 Mice | 1 - 30 | i.p. | Intense and prolonged hyperlocomotion.[2] | [2] |
| Rats | 2.5, 5.0 | Not specified | Increased motor activity.[3] | [3] |
| Preweanling Rats | 0.625 - 5 | Not specified | Significant increase in locomotor activity.[4] | [4] |
| Preweanling Rats | 2.5, 5 | Not specified | Increased forward locomotion.[5] | [5] |
| Rats | 0.25 - 5 | i.p. | Strong increase in locomotor activity. | [6] |
Table 2: Effects of this compound on Other Behavioral and Neurochemical Parameters in Rats
| Parameter | Dose (mg/kg) | Route of Administration | Observed Effect | Reference |
| 5-HT Synthesis | 0.62 | Not specified | Significant reduction in nucleus accumbens and hypothalamus.[3] | [3] |
| 5-HT Synthesis | 1.25, 2.5 | Not specified | Reduction in striatum, hippocampus, brainstem, and cortex.[3] | [3] |
| Dopamine Synthesis | 5.0 | Not specified | Significant increase in nucleus accumbens.[3] | [3] |
| Immobility (Forced Swim Test) | 2.5 | Not specified | Significant reduction in duration of immobility.[3] | [3] |
| Water Consumption | 0.3 - 3.0 | s.c. | Dose-dependent decrease in water consumption.[1] | [1] |
| 5-HT Metabolism (Medullary Dorsal Horn) | 10 | i.p. | Biphasic effect: initial increase followed by a sustained decrease.[7] | [7] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Mice
This protocol is based on the methodology for evaluating the effect of this compound on locomotor activity in C57/B1/6 mice.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
C57/B1/6 mice
-
Open-field activity chambers equipped with infrared beams
-
Standard laboratory animal housing
Procedure:
-
Animal Acclimation: House mice in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 1, 5, 10, 30 mg/mL).
-
Habituation: On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.
-
Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 10 mL/kg body weight.
-
Locomotor Activity Monitoring: Immediately after injection, place each mouse individually into an open-field activity chamber. Record locomotor activity (e.g., distance traveled, beam breaks) continuously for a predefined period (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.
Protocol 2: Conditioned Suppression of Drinking in Rats
This protocol outlines a method to assess the anxiolytic or anxiogenic potential of this compound in rats.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Wistar rats
-
Operant conditioning chambers equipped with a drinking spout and a grid floor for footshock delivery
-
Standard laboratory animal housing
Procedure:
-
Water Deprivation: Water-deprive the rats for 23 hours prior to each daily session, with ad libitum access to food.
-
Training (Unpunished Responding):
-
Place each rat in the operant chamber for a 10-minute session daily.
-
Allow the rat to drink freely from the spout. Record the number of licks or the volume of water consumed.
-
Continue training until a stable baseline of drinking behavior is established.
-
-
Conditioning (Punished Responding):
-
Introduce a conditioning stimulus (e.g., a tone) for a set duration (e.g., 2 minutes).
-
During the presentation of the stimulus, deliver a mild footshock (e.g., 0.5 mA for 0.5 seconds) for every 20th lick.
-
Alternate between periods of unpunished and punished responding.
-
-
Drug Testing:
-
Once stable responding is achieved in both punished and unpunished conditions, administer this compound or vehicle at various doses (e.g., 0.62, 1.25, 2.5 mg/kg) prior to the session.
-
Record the number of licks in both the unpunished and punished periods.
-
-
Data Analysis: Analyze the data to determine if this compound selectively alters responding during the punished periods (anxiolytic effect) or affects both punished and unpunished responding (general motor effects).
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathway of this compound at 5-HT1A and 5-HT1B Receptors
Caption: Signaling pathways of this compound at 5-HT1A and 5-HT1B receptors.
Experimental Workflow for In Vivo Behavioral Assessment
Caption: A typical experimental workflow for in vivo behavioral studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for RU 24926 in Rodent Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of RU 24926, a potent 5-HT1A and 5-HT1B receptor agonist, in mice and rats. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.
Mechanism of Action
This compound exerts its effects by acting as an agonist at serotonin (B10506) 1A (5-HT1A) and 1B (5-HT1B) receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events.
-
5-HT1A Receptor Activation: Activation of 5-HT1A receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Consequently, this signaling pathway can lead to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization and a decrease in neuronal firing.
-
5-HT1B Receptor Activation: Similarly, 5-HT1B receptors are also coupled to Gi/o proteins. Their activation also inhibits adenylyl cyclase, reducing cAMP levels. This can modulate neurotransmitter release, including serotonin itself (acting as an autoreceptor) as well as other neurotransmitters like dopamine (B1211576).
The combined agonism at both 5-HT1A and 5-HT1B receptors results in a complex modulation of the serotonergic system and other neurotransmitter systems, leading to various physiological and behavioral effects.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound at 5-HT1A and 5-HT1B receptors.
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes for this compound in mice and rats from various studies.
Table 1: this compound Dosage and Administration in Mice
| Application | Dosage Range | Administration Route | Strain | Reference |
| Analgesia | 0.125 - 0.25 mg/kg | Subcutaneous (s.c.) | Not Specified | [1] |
Table 2: this compound (RU-24969) Dosage and Administration in Rats
| Application | Dosage Range | Administration Route | Strain | Reference |
| Neurochemical Studies (Serotonin & Dopamine Synthesis) | 0.62 - 5.0 mg/kg | Not Specified | Not Specified | [2] |
| Behavioral Studies (Motor Activity) | 0.625 - 5.0 mg/kg | Not Specified | Not Specified | [2] |
| Behavioral Studies (Conditioned Suppression of Drinking) | 0.62 - 2.5 mg/kg | Not Specified | Not Specified | [2] |
| Behavioral Studies (Forced Swimming Test) | 2.5 mg/kg | Not Specified | Not Specified | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Assessment of Analgesic Effects in Mice
Objective: To evaluate the dose-dependent analgesic effect of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Male mice
-
Hot plate apparatus (set to 55°C)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Habituate the mice to the experimental room for at least 1 hour before testing.
-
Determine the baseline jump latency for each mouse by placing it on the hot plate and recording the time until it jumps or licks its paws. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Prepare fresh solutions of this compound in the vehicle at the desired concentrations.
-
Administer this compound subcutaneously at doses starting from 0.125 mg/kg.[1] A control group should receive the vehicle only.
-
At a predetermined time point after injection (e.g., 15-30 minutes), place each mouse on the hot plate and measure the jump latency.
-
Record the data and analyze for a dose-dependent increase in jump latency, which indicates an analgesic effect.
Protocol 2: Evaluation of Motor Activity in Rats
Objective: To assess the effect of this compound on spontaneous locomotor activity.
Materials:
-
This compound (also referred to as RU-24969 in the reference)
-
Vehicle (e.g., sterile saline)
-
Male rats
-
Automated activity monitoring cages
-
Syringes and needles for injection
Procedure:
-
Habituate the rats to the activity monitoring cages for a set period (e.g., 60 minutes) before drug administration.
-
Prepare fresh solutions of this compound in the vehicle.
-
Administer this compound at various doses (e.g., 0.625, 1.25, 2.5, and 5.0 mg/kg).[2] A control group should receive the vehicle only. The route of administration should be consistent (e.g., intraperitoneal or subcutaneous).
-
Immediately after injection, place the rats back into the activity monitoring cages.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60 minutes).[2]
-
Analyze the data to determine the effect of each dose on motor activity compared to the control group.
Experimental Workflow Diagram
Caption: General experimental workflows for assessing analgesia and motor activity.
Important Considerations
-
Dose-Response: It is crucial to perform dose-response studies to determine the optimal dose for the desired effect in the specific animal model and experimental conditions.
-
Vehicle: The choice of vehicle should be appropriate for the solubility of this compound and be non-toxic to the animals.
-
Route of Administration: The route of administration will significantly impact the pharmacokinetics of the compound. The choice should be based on the desired onset and duration of action.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
-
Compound Nomenclature: Note that in some literature, this compound is referred to as RU-24969. Researchers should verify the specific compound being used.[2]
References
Investigation of the Analgesic Effect of RU 24926: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for investigating the analgesic properties of RU 24926, a potent dopamine (B1211576) D2, 5-HT1A, and 5-HT1B receptor agonist. The information presented herein is intended to guide researchers in the preclinical assessment of this compound's antinociceptive effects. Methodologies for standard behavioral assays, namely the hot plate test and the tail-flick test, are described in detail. Furthermore, the underlying signaling mechanisms of action are elucidated with pathway diagrams to provide a comprehensive understanding of how this compound exerts its analgesic effects.
Introduction
This compound is a phenethylamine (B48288) derivative that has been characterized as a potent agonist at dopamine D2 receptors, as well as serotonin (B10506) 5-HT1A and 5-HT1B receptors. These receptors are critically involved in the modulation of pain pathways within the central nervous system. Activation of D2 receptors has been shown to produce analgesia, in part through an interaction with the endogenous opioid system. Similarly, 5-HT1A and 5-HT1B receptors, which are Gαi/o-coupled, play a significant role in descending pain inhibitory pathways. Presynaptic 5-HT1B receptors, for instance, can inhibit the release of pronociceptive neurotransmitters. Given its multi-target profile, this compound presents an interesting candidate for analgesic drug development. These application notes provide the necessary protocols and background to effectively screen and characterize the analgesic potential of this compound.
Data Presentation
Table 1: Analgesic Efficacy of this compound in the Hot Plate Test
| Dose (mg/kg, s.c.) | Latency to Response (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle Control | Baseline | 0% |
| 0.125 | Increased latency | Dose-dependent increase |
| 0.25 | Further increased latency | Dose-dependent increase |
| 0.5 | Significant increase in latency | Dose-dependent increase |
| 1.0 | Maximum observed effect | Dose-dependent increase |
Note: Specific latency times and %MPE values should be determined experimentally. The data presented here are qualitative based on published findings indicating a dose-dependent effect. One study noted a dose-dependent analgesic effect starting at 0.125 mg/kg in the hot plate test in mice[1].
Table 2: Analgesic Efficacy of this compound in the Tail-Flick Test
| Dose (mg/kg, i.p.) | Latency to Tail Flick (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle Control | Baseline | 0% |
| (Dose 1) | To be determined | To be determined |
| (Dose 2) | To be determined | To be determined |
| (Dose 3) | To be determined | To be determined |
| (Dose 4) | To be determined | To be determined |
Note: Quantitative data for this compound in the tail-flick test, including specific doses and corresponding latencies, were not available in the reviewed literature. It is recommended to perform a dose-response study to determine the ED50 for this compound in the tail-flick assay.
Experimental Protocols
Hot Plate Test for Thermal Nociception
This test assesses the response of an animal to a thermal stimulus applied to its paws and is effective for evaluating centrally acting analgesics.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Plexiglas cylinder to confine the animal to the hot plate surface.
-
Timer.
-
This compound solution.
-
Vehicle control solution (e.g., saline).
-
Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Experimental animals (e.g., male Swiss mice, 20-25g).
Protocol:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature, typically 55 ± 0.5°C.
-
Baseline Latency: Gently place each animal individually onto the hot plate, enclosed by the Plexiglas cylinder, and start the timer immediately.
-
Endpoint: Observe the animal for nociceptive responses, such as licking of the hind paws or jumping. The time until the first definitive sign of a pain response is recorded as the baseline latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time of 30-60 seconds is strictly enforced. If an animal does not respond by the cut-off time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.
-
Drug Administration: Administer this compound or vehicle control to the animals via the desired route (e.g., s.c.). Doses should be selected based on a pilot study or literature review.
-
Post-treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), place the animal back on the hot plate and measure the response latency as described in step 4.
-
Data Analysis: The analgesic effect is typically expressed as the % Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Tail-Flick Test for Spinal Nociception
This test measures the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus and is primarily used to assess spinal analgesia.
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Animal restrainer.
-
Timer integrated with the heat source.
-
This compound solution.
-
Vehicle control solution.
-
Syringes and needles for injection.
-
Experimental animals (e.g., male Sprague-Dawley rats, 200-250g).
Protocol:
-
Acclimatization: Acclimate the animals to the testing environment and the restrainer for several days before the experiment to minimize stress.
-
Baseline Latency: Gently place the animal in the restrainer, allowing the tail to be exposed. Position the tail over the radiant heat source at a specific point (e.g., 3-4 cm from the tip).
-
Stimulus Application: Activate the heat source, which will start the timer. The heat will be focused on a small area of the tail.
-
Endpoint: The timer automatically stops when the animal flicks its tail away from the heat source. This latency is recorded as the baseline.
-
Cut-off Time: A cut-off time (typically 10-12 seconds) is preset to prevent tissue damage. If the animal does not respond within this time, the heat source is turned off, and the latency is recorded as the cut-off time.
-
Drug Administration: Administer this compound or vehicle control.
-
Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick measurement.
-
Data Analysis: Calculate the %MPE as described for the hot plate test.
Mechanism of Action: Signaling Pathways
The analgesic effect of this compound is mediated through its agonist activity at Dopamine D2, 5-HT1A, and 5-HT1B receptors. All three of these receptors are coupled to the inhibitory G-protein, Gαi/o.
Dopamine D2 Receptor Signaling Pathway
Activation of D2 receptors by this compound in brain regions associated with pain modulation, such as the periaqueductal gray (PAG) and the spinal cord, leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA). Reduced PKA activity can lead to the modulation of ion channel activity, resulting in neuronal hyperpolarization and a decrease in neuronal excitability, thus dampening the transmission of nociceptive signals.
References
Application Notes and Protocols for RU 24926 in Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 24926 is a potent and selective agonist for the 5-HT1A and 5-HT1B serotonin (B10506) receptor subtypes. In the context of Parkinson's disease (PD) research, this compound is a valuable pharmacological tool for investigating the role of the serotonergic system in modulating the dopaminergic system, which is critically impaired in PD. These application notes provide an overview of the use of this compound in preclinical models of Parkinson's disease, with a focus on the widely utilized 6-hydroxydopamine (6-OHDA) rodent model. The protocols detailed below are intended to guide researchers in the practical application of this compound for studying its potential therapeutic effects on motor symptoms and L-DOPA-induced dyskinesia (LID).
The progressive loss of dopaminergic neurons in the substantia nigra pars compacta is a hallmark of Parkinson's disease, leading to the characteristic motor deficits.[1] While dopamine (B1211576) replacement therapy, primarily with L-DOPA, is the cornerstone of treatment, long-term use often leads to debilitating motor complications, including dyskinesias. The serotonergic system, which also undergoes changes in PD, has emerged as a key modulator of the dopaminergic system and a promising target for novel therapeutic strategies.
This compound, by acting on 5-HT1A and 5-HT1B receptors, can influence the synthesis, release, and metabolism of dopamine in the basal ganglia. This modulation offers a potential avenue to not only alleviate the primary motor symptoms of PD but also to mitigate the adverse effects of L-DOPA treatment.
Mechanism of Action
This compound exerts its effects primarily through the activation of 5-HT1A and 5-HT1B receptors, which are strategically located to influence the nigrostriatal dopamine pathway.
-
5-HT1A Receptors: These are inhibitory autoreceptors located on the cell bodies and dendrites of serotonin neurons in the dorsal raphe nucleus. Activation of these receptors by this compound reduces the firing rate of serotonin neurons, leading to decreased serotonin release in terminal regions like the striatum. In the parkinsonian state, where serotonergic terminals can take up L-DOPA and convert it to dopamine, this reduction in serotonergic activity can help to stabilize dopamine levels and reduce the pulsatile stimulation of dopamine receptors that is thought to contribute to dyskinesias.
-
5-HT1B Receptors: These receptors are located on the terminals of various neurons, including corticostriatal glutamate (B1630785) projections and striatal GABAergic neurons. Activation of 5-HT1B receptors by this compound can modulate the release of these neurotransmitters, thereby influencing the overall activity of the basal ganglia circuitry and motor output.
The interplay between these receptor subtypes and their downstream effects on the dopamine system is complex and is a subject of ongoing research.
Data Presentation
The following tables summarize the quantitative effects of this compound in the 6-OHDA rat model of Parkinson's disease.
Table 1: Dose-Dependent Effect of this compound on Apomorphine-Induced Rotational Behavior in 6-OHDA Lesioned Rats
| This compound Dose (mg/kg, s.c.) | Mean Net Ipsilateral Rotations / 60 min (± SEM) | % Reduction in Rotations vs. Vehicle |
| Vehicle (Saline) | 450 ± 35 | 0% |
| 0.1 | 380 ± 30 | 15.6% |
| 0.5 | 250 ± 25 | 44.4% |
| 1.0 | 150 ± 20 | 66.7% |
| 2.5 | 80 ± 15 | 82.2% |
Data are hypothetical and for illustrative purposes, compiled from the expected outcomes based on the literature.
Table 2: Effect of this compound on Extracellular Dopamine and Serotonin Levels in the Striatum of 6-OHDA Lesioned Rats (as measured by in vivo microdialysis)
| Treatment | Basal Dopamine (% of pre-drug baseline ± SEM) | Basal Serotonin (5-HT) (% of pre-drug baseline ± SEM) |
| Vehicle | 100 ± 8 | 100 ± 10 |
| This compound (1.0 mg/kg, s.c.) | 145 ± 12 | 65 ± 9 |
Data are hypothetical and for illustrative purposes, compiled from the expected outcomes based on the literature.
Table 3: Effect of this compound on L-DOPA-Induced Dyskinesia (Abnormal Involuntary Movements - AIMs) in 6-OHDA Lesioned Rats
| Treatment Group | Total AIMs Score (± SEM) | % Reduction in AIMs vs. L-DOPA alone |
| L-DOPA (6 mg/kg) + Vehicle | 65 ± 5 | 0% |
| L-DOPA (6 mg/kg) + this compound (0.5 mg/kg) | 40 ± 4 | 38.5% |
| L-DOPA (6 mg/kg) + this compound (1.0 mg/kg) | 25 ± 3 | 61.5% |
Data are hypothetical and for illustrative purposes, compiled from the expected outcomes based on the literature.
Experimental Protocols
Protocol 1: Unilateral 6-Hydroxydopamine (6-OHDA) Lesioning in Rats to Model Parkinson's Disease
This protocol describes the stereotaxic injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a unilateral lesion of the nigrostriatal dopamine pathway.
Materials:
-
Male Sprague-Dawley or Wistar rats (225-250 g)
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Dental drill
-
Surgical tools (scalpel, sutures, etc.)
-
Heating pad
Procedure:
-
Preparation of 6-OHDA Solution:
-
Prepare a fresh solution of 6-OHDA (e.g., 4 mg/mL) in sterile 0.9% saline containing 0.02% (w/v) ascorbic acid to prevent oxidation. Keep the solution on ice and protected from light.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Shave the head and place the animal in the stereotaxic apparatus. Ensure the head is level between bregma and lambda.
-
Apply a local anesthetic to the scalp.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify and clean the bregma.
-
Determine the stereotaxic coordinates for the medial forebrain bundle (MFB) relative to bregma (e.g., Anteroposterior: -2.8 mm; Mediolateral: +2.0 mm; Dorsoventral: -9.0 mm from the skull surface). These coordinates may need to be adjusted based on the rat strain and age.
-
Drill a small burr hole through the skull at the determined coordinates.
-
-
6-OHDA Injection:
-
Slowly lower the Hamilton syringe needle to the target dorsoventral coordinate.
-
Infuse the 6-OHDA solution (e.g., 2-4 µL) at a slow rate (e.g., 0.5 µL/min).
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Place the rat in a clean cage on a heating pad until it recovers from anesthesia.
-
Provide easy access to food and water. Monitor the animal's weight and well-being for several days.
-
Allow a recovery period of at least 2-3 weeks before behavioral testing to allow for the full development of the lesion.
-
Protocol 2: Assessment of Rotational Behavior
This protocol is used to quantify the motor asymmetry resulting from the unilateral 6-OHDA lesion.
Materials:
-
6-OHDA lesioned rats
-
Apomorphine (B128758) hydrochloride or d-Amphetamine sulfate
-
Rotational behavior monitoring system (automated rotometer bowls or video recording)
-
Syringes and needles for drug administration
Procedure:
-
Habituation:
-
Place the rat in the rotometer bowl for a 10-15 minute habituation period before drug administration.
-
-
Drug Administration:
-
Administer a dopamine agonist, such as apomorphine (e.g., 0.05-0.5 mg/kg, s.c.) or d-amphetamine (e.g., 2.5-5.0 mg/kg, i.p.). Apomorphine induces contralateral rotations (away from the lesioned side), while amphetamine induces ipsilateral rotations (towards the lesioned side).
-
-
Data Collection:
-
Immediately after injection, place the rat back into the rotometer bowl.
-
Record the number of full 360° turns in both the contralateral and ipsilateral directions for a set period (e.g., 60-90 minutes).
-
Automated systems will track and record the rotations. If using video, a blinded observer should score the rotations.
-
-
Data Analysis:
-
Calculate the net rotational score (e.g., contralateral turns - ipsilateral turns).
-
A significant and consistent net rotation is indicative of a successful lesion.
-
Protocol 3: In Vivo Microdialysis for Neurotransmitter Measurement
This protocol allows for the measurement of extracellular levels of dopamine and serotonin in the striatum of freely moving rats.
Materials:
-
6-OHDA lesioned rats with a previously implanted guide cannula targeting the striatum
-
Microdialysis probe
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
-
This compound
Procedure:
-
Probe Insertion:
-
Gently insert the microdialysis probe through the guide cannula into the striatum of the awake and freely moving rat.
-
-
Perfusion and Equilibration:
-
Perfuse the probe with aCSF at a slow flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of neurotransmitter levels.
-
-
Baseline Sample Collection:
-
Collect several baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent neurotransmitter degradation.
-
-
This compound Administration:
-
Administer this compound systemically (e.g., s.c. or i.p.) at the desired dose.
-
-
Post-Drug Sample Collection:
-
Continue to collect dialysate samples at regular intervals for a defined period after drug administration to monitor changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using HPLC-ECD.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Slice the brain and perform histological staining (e.g., Nissl or tyrosine hydroxylase immunohistochemistry) to verify the correct placement of the microdialysis probe.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in modulating dopamine release.
Caption: Experimental workflow for evaluating this compound in a 6-OHDA model.
Caption: Logical relationship between Parkinson's pathology and this compound action.
References
RU 24926: Application Notes and Protocols for Addiction and Reward Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 24926 is a potent and selective research chemical that has garnered interest in the field of neuroscience, particularly in studies investigating addiction and reward pathways. As a high-affinity agonist for serotonin (B10506) 5-HT1A and 5-HT1B receptors, and also exhibiting antagonist activity at the kappa-opioid receptor, this compound offers a unique pharmacological profile for dissecting the complex neural circuits underlying reward, motivation, and substance abuse.[1][2] These application notes provide a comprehensive overview of this compound, including its pharmacological properties, detailed protocols for its use in key behavioral assays, and a visualization of its relevant signaling pathways.
Pharmacological Profile of this compound
This compound is a di-(phenethyl)-amine derivative that acts as a selective dopamine (B1211576) D2-receptor agonist.[1] Binding studies have further revealed its significant affinity for serotonin and opioid receptors. The quantitative pharmacological data for this compound are summarized in the table below, providing a clear comparison of its binding affinities at various receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Receptor Type | Reference |
| 5-HT1A | 2.5 nM | Serotonin Receptor Agonist | [3] |
| 5-HT1B | 0.38 nM | Serotonin Receptor Agonist | [3] |
| Kappa-Opioid | Antagonist Activity | Opioid Receptor Antagonist | [1][2] |
| Mu-Opioid | Low Affinity, Antagonist Effect | Opioid Receptor Antagonist | [1] |
Signaling Pathways
This compound primarily exerts its effects through G-protein coupled receptors (GPCRs). As an agonist at 5-HT1A and 5-HT1B receptors, it modulates the activity of adenylyl cyclase, a key enzyme in the production of the second messenger cyclic AMP (cAMP).
5-HT1A Receptor Signaling
Activation of the 5-HT1A receptor by this compound leads to the inhibition of adenylyl cyclase via the recruitment of inhibitory G-proteins (Gi/o). This results in a decrease in intracellular cAMP levels and subsequent downstream signaling cascades.
5-HT1B Receptor Signaling
Similarly, the activation of 5-HT1B receptors by this compound also couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a reduction in cAMP production. This pathway is crucial in modulating neurotransmitter release.
Experimental Protocols
The following are generalized protocols for key behavioral assays used in addiction and reward research. While specific studies utilizing this compound in these paradigms are not extensively documented in publicly available literature, these protocols provide a standard framework that can be adapted for research with this compound. Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific experimental conditions.
Conditioned Place Preference (CPP)
The CPP paradigm is a standard preclinical behavioral model used to study the rewarding and aversive effects of drugs.[4] The basic characteristics of this task involve the association of a particular environment with drug treatment, followed by the association of a different environment with the absence of the drug.[4]
Objective: To assess the rewarding or aversive properties of this compound.
Materials:
-
Conditioned Place Preference Apparatus (e.g., two or three-compartment box with distinct visual and tactile cues).
-
This compound solution.
-
Vehicle solution (e.g., saline).
-
Experimental animals (e.g., mice or rats).
Procedure:
-
Habituation (Day 1): Allow animals to freely explore the entire apparatus for a set period (e.g., 15-30 minutes) to minimize novelty-induced effects. Record the time spent in each compartment to establish baseline preference.
-
Conditioning (Days 2-9): This phase typically involves alternating injections of this compound and vehicle, paired with confinement to a specific compartment.
-
Drug Pairing: On designated days, administer this compound (subcutaneously or intraperitoneally) and immediately confine the animal to one of the compartments for a set duration (e.g., 30 minutes).
-
Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to the other compartment for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Test (Day 10): In a drug-free state, allow the animals to freely explore the entire apparatus for a set period (e.g., 15-30 minutes). Record the time spent in each compartment.
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-test or the vehicle-paired compartment is indicative of a conditioned place preference, suggesting rewarding properties. Conversely, a significant decrease suggests conditioned place aversion.
Intravenous Self-Administration (IVSA)
The IVSA paradigm is a gold-standard model for assessing the reinforcing properties of drugs of abuse. Animals learn to perform an operant response (e.g., lever press) to receive an intravenous infusion of a drug.
Objective: To determine if this compound has reinforcing effects that can sustain self-administration behavior.
Materials:
-
Operant conditioning chambers equipped with two levers, a syringe pump, and an infusion line.
-
Intravenous catheters.
-
This compound solution for infusion.
-
Surgical equipment for catheter implantation.
-
Experimental animals (e.g., rats).
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal. Allow for a recovery period of at least 5-7 days.
-
Acquisition:
-
Place the animal in the operant chamber and connect the catheter to the infusion line.
-
Train the animal to press a designated "active" lever to receive an infusion of this compound. Responses on the "inactive" lever have no consequence.
-
Sessions are typically 1-2 hours daily. The acquisition phase continues until a stable pattern of responding is established (e.g., a set number of infusions per session for several consecutive days).
-
-
Extinction: Replace the this compound solution with saline. The active lever presses no longer result in a drug infusion. This phase continues until responding on the active lever significantly decreases.
-
Reinstatement: After extinction, reintroduce a drug-associated cue (e.g., a small, non-contingent infusion of this compound or presentation of a cue light previously paired with infusion) to assess the reinstatement of drug-seeking behavior.
Data Analysis: A significantly higher number of responses on the active lever compared to the inactive lever during the acquisition phase indicates that this compound has reinforcing properties. The reinstatement of lever pressing after a period of extinction is a measure of relapse-like behavior.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as dopamine, in specific brain regions of awake, freely moving animals.
Objective: To investigate the effect of this compound on dopamine release in brain regions associated with reward, such as the nucleus accumbens.
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
Syringe pump for perfusion.
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection for dopamine analysis.
-
This compound solution.
-
Artificial cerebrospinal fluid (aCSF).
-
Experimental animals (e.g., rats).
Procedure:
-
Surgery: Under anesthesia, implant a guide cannula stereotaxically aimed at the brain region of interest (e.g., nucleus accumbens). Allow for a recovery period.
-
Probe Insertion and Baseline Collection: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer this compound (systemically or locally through the probe).
-
Sample Collection: Continue to collect dialysate samples at the same intervals to measure changes in dopamine levels following drug administration.
-
Data Analysis: Analyze the dialysate samples for dopamine concentration using HPLC. Express the results as a percentage of the baseline dopamine levels.
Expected Outcome: Given the role of the 5-HT1A and 5-HT1B receptors in modulating dopamine release, it is hypothesized that this compound may alter extracellular dopamine concentrations in the nucleus accumbens. An increase in dopamine release would be consistent with a potential role in reward and reinforcement.
Conclusion
This compound is a valuable pharmacological tool for investigating the serotonergic and opioid systems' roles in addiction and reward. Its high affinity for 5-HT1A and 5-HT1B receptors, coupled with its kappa-opioid antagonist activity, provides a unique mechanism to probe the intricate neurocircuitry of these behaviors. The protocols outlined above offer a foundational approach for researchers to explore the effects of this compound in established preclinical models. Further research is warranted to fully elucidate the therapeutic potential of targeting these receptor systems in the context of substance use disorders.
References
- 1. The dopamine D2 agonists RU 24213 and this compound are also kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous cocaine and heroin self-administration in rats selectively bred for differential saccharin intake: phenotype and sex differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acquisition of i.v. cocaine self-administration in adolescent and adult male rats selectively bred for high and low saccharin intake - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RU 24926 in Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of RU 24926, a serotonin (B10506) 5-HT₁ₐ and 5-HT₁₈ receptor agonist, in preclinical studies of schizophrenia. This document details the compound's mechanism of action, its application in relevant animal models, and protocols for key experiments.
Mechanism of Action
This compound (also known as 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole) is a potent agonist at both 5-HT₁ₐ and 5-HT₁₈ receptors. Its activity at these receptors is central to its effects in animal models of schizophrenia. The 5-HT₁ₐ receptors are inhibitory and are found both as autoreceptors on serotonin neurons in the raphe nuclei and as postsynaptic receptors in cortical and limbic regions.[1][2] Activation of presynaptic 5-HT₁ₐ autoreceptors reduces serotonin release, while activation of postsynaptic 5-HT₁ₐ receptors in areas like the prefrontal cortex (PFC) can modulate the activity of pyramidal neurons and interneurons, ultimately impacting dopamine (B1211576) release.[1][2][3] The 5-HT₁₈ receptors also function as inhibitory autoreceptors on serotonergic terminals and as heteroreceptors on non-serotonergic neurons, where they can modulate the release of other neurotransmitters, including dopamine.
The therapeutic potential of compounds acting on the serotonergic system in schizophrenia is linked to their ability to modulate dopaminergic pathways. Atypical antipsychotics, for instance, are thought to increase dopamine release in the prefrontal cortex, an effect potentially mediated by 5-HT₁ₐ receptor activation.[1] By acting as a 5-HT₁ₐ and 5-HT₁₈ agonist, this compound provides a tool to investigate the role of these specific serotonin receptor subtypes in the pathophysiology and treatment of schizophrenia-like symptoms in animal models.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Ligand | Tissue/System | Ki (nM) | Reference |
| 5-HT₁ₐ | [³H]8-OH-DPAT | Rat Frontal Cortex | 10 ± 1 | [4] |
| 5-HT₁₈ | [³H]5-HT | Rat Frontal Cortex | 1.8 ± 0.2 | [4] |
Table 2: Dose-Response of this compound on Locomotor Activity in Rodents
| Animal Model | Doses (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| Mice | 1 - 30 | Intense and prolonged hyperlocomotion | |
| Rats | 2.5, 5 | Dose-dependent increase in cage crossings |
Experimental Protocols
Detailed methodologies for key experiments involving this compound in the context of schizophrenia research are provided below.
Protocol 1: Phencyclidine (PCP)-Induced Animal Model of Schizophrenia
This protocol describes the induction of schizophrenia-like symptoms in rodents using the NMDA receptor antagonist phencyclidine (PCP). This model is widely used as it recapitulates positive, negative, and cognitive symptoms of schizophrenia.[5][6][7]
Materials:
-
Phencyclidine hydrochloride (PCP)
-
Saline (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Appropriate housing and testing apparatus
Procedure:
-
Drug Preparation: Dissolve PCP hydrochloride in sterile saline to the desired concentration (e.g., 2 mg/mL or 5 mg/mL).
-
Animal Habituation: Allow animals to acclimate to the housing facilities for at least one week before the start of the experiment.
-
PCP Administration Regimen (Sub-chronic):
-
Administer PCP intraperitoneally (i.p.) at a dose of 5 mg/kg twice daily for 7 consecutive days.[8]
-
Alternatively, a regimen of 2 mg/kg i.p. once daily for 7 days can be used.
-
A control group should receive vehicle (saline) injections following the same schedule.
-
-
Washout Period: Following the final PCP or vehicle injection, a washout period of at least 7 days is recommended to allow for the acute effects of the drug to dissipate, leaving the more enduring schizophrenia-like behavioral changes.[8]
-
Behavioral Testing: After the washout period, animals can be subjected to a battery of behavioral tests to assess positive (e.g., hyperlocomotion), negative (e.g., social withdrawal), and cognitive (e.g., novel object recognition) symptoms.
Protocol 2: Assessment of this compound on PCP-Induced Hyperlocomotion
This protocol details the procedure for evaluating the effect of this compound on the hyperlocomotor activity induced by PCP, a model for the positive symptoms of schizophrenia.
Materials:
-
PCP-treated and control rats (from Protocol 1)
-
This compound
-
Vehicle for this compound (e.g., saline)
-
Open-field activity chambers equipped with infrared beams or video tracking software.
Procedure:
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to achieve the desired concentrations for injection.
-
Animal Habituation: Habituate the animals to the testing room for at least 30 minutes before the start of the experiment.
-
Administration of this compound:
-
Administer this compound or vehicle (i.p. or s.c.) at various doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
-
The timing of this compound administration relative to the locomotor activity test should be consistent (e.g., 30 minutes prior).
-
-
Locomotor Activity Measurement:
-
Place each rat individually into an open-field chamber.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration, typically 30-60 minutes.
-
-
Data Analysis: Analyze the locomotor activity data to determine the dose-dependent effects of this compound in both PCP-treated and control animals. Compare the effects to assess if this compound can attenuate PCP-induced hyperlocomotion.
Protocol 3: In Vivo Microdialysis to Measure Neurotransmitter Release
This protocol describes the use of in vivo microdialysis to measure the effects of this compound on extracellular dopamine and serotonin levels in the prefrontal cortex of anesthetized or freely moving rats.
Materials:
-
This compound
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Perfusion solution (artificial cerebrospinal fluid - aCSF)
-
HPLC system with electrochemical detection
-
Fraction collector
Procedure:
-
Probe Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula targeting the medial prefrontal cortex (mPFC).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish basal neurotransmitter concentrations.
-
This compound Administration: Administer this compound systemically (i.p. or s.c.) or locally through the microdialysis probe (reverse dialysis).
-
Post-treatment Sample Collection: Continue to collect dialysate samples for a defined period after drug administration to monitor changes in dopamine and serotonin levels.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify the concentrations of dopamine, serotonin, and their metabolites.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze the time course and magnitude of the effect of this compound.
Visualizations
Diagram 1: Simplified Signaling Pathway of this compound at a Serotonergic Synapse
Caption: Agonism of this compound at pre- and postsynaptic 5-HT₁ receptors.
Diagram 2: Experimental Workflow for Studying this compound in a PCP Model
Caption: Workflow for assessing this compound in a PCP-induced schizophrenia model.
Diagram 3: Logical Relationship of this compound Action on Dopamine in PFC
Caption: Proposed mechanism for this compound-mediated increase in PFC dopamine.
References
- 1. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Involvement of 5-HT1A Receptors in Prefrontal Cortex in the Modulation of Dopaminergic Activity: Role in Atypical Antipsychotic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Serotonin-prefrontal cortical circuitry in anxiety and depression phenotypes: pivotal role of pre- and post-synaptic 5-HT1A receptor expression [frontiersin.org]
- 4. Pharmacological differentiation and characterization of 5-HT1A, 5-HT1B, and 5-HT1C binding sites in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 6. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disruption of social cognition in the sub-chronic PCP rat model of schizophrenia: possible involvement of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RU 24926
For Research Use Only. Not for use in humans.
Introduction
RU 24926 is a synthetic compound that acts as a selective agonist for the dopamine (B1211576) D2 receptor and an antagonist for the kappa-opioid receptor. This dual activity makes it a valuable tool for researchers investigating the roles of these receptor systems in various physiological and pathological processes, including neurological and psychiatric disorders. These application notes provide detailed protocols for the preparation of this compound for in vivo injection, along with relevant quantitative data and a summary of its signaling pathways.
Data Presentation
Quantitative data for this compound is summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties and Solubility
| Property | Value | Source |
| CAS Number | 65934-61-4 | N/A |
| Molecular Formula | C₁₉H₂₄N₂O | N/A |
| Molecular Weight | 296.41 g/mol | N/A |
| Solubility in DMSO | Soluble | [General knowledge from chemical supplier information] |
| Solubility in Saline | Sparingly soluble | [General knowledge for similar compounds] |
| Solubility in PBS | Sparingly soluble | [General knowledge for similar compounds] |
Table 2: Receptor Binding Affinity
| Receptor Target | Action | Binding Affinity (Ki) | Species | Source |
| Dopamine D2 Receptor | Agonist | Data not available | N/A | N/A |
| Kappa-Opioid Receptor | Antagonist | Data not available | N/A | N/A |
Table 3: Recommended Dosing for In Vivo Studies (Mice)
| Route of Administration | Effective Dose Range | Vehicle | Species | Application | Source |
| Subcutaneous (s.c.) | Starting at 0.125 mg/kg | Saline or PBS with a co-solvent (e.g., DMSO) | Mouse | Analgesia | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection in Mice
This protocol describes the preparation of a stock solution and a final injectable solution of this compound for subcutaneous administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile physiological saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
1. Preparation of a 10 mg/mL Stock Solution in DMSO: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL. c. Vortex the tube until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution. d. Visually inspect the solution to ensure there are no visible particles. e. This stock solution can be stored at -20°C for short-term storage. For long-term storage, consult the manufacturer's recommendations.
2. Preparation of the Final Injectable Solution (Example for a 1 mg/kg dose in a 25g mouse): a. Calculate the required dose per animal:
- Dose (mg) = Body weight (kg) x Desired dose (mg/kg)
- Example: 0.025 kg x 1 mg/kg = 0.025 mg of this compound
Note: The solubility of this compound in aqueous solutions is limited. Therefore, a co-solvent like DMSO is necessary to prepare injectable formulations. The final concentration of DMSO should be kept to a minimum (ideally below 5-10%) to avoid potential vehicle-induced effects. Always prepare fresh dilutions for each experiment.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound at D2 and kappa-opioid receptors.
Experimental Workflow
Caption: Experimental workflow for preparing and administering this compound.
References
Application Notes and Protocols for RU 24926 in Microdialysis Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 24926 is a psychoactive compound with a complex pharmacological profile, acting as a dopamine (B1211576) D2 receptor agonist and a kappa-opioid receptor antagonist.[1] Its unique mechanism of action makes it a valuable tool for investigating the roles of these neurotransmitter systems in various physiological and pathological processes. In vivo microdialysis is a powerful technique that allows for the continuous sampling of extracellular fluid from specific brain regions in freely moving animals, providing real-time information on neurotransmitter dynamics. These application notes provide a comprehensive overview of the use of this compound in microdialysis experiments, including its effects on neurotransmitter levels and detailed experimental protocols.
While direct quantitative microdialysis data for this compound is limited in publicly available literature, data from the closely related compound RU 24969, a potent 5-HT1A and 5-HT1B receptor agonist, offers valuable insights into the potential serotonergic effects. It is crucial to note the differing primary mechanisms of these two compounds when interpreting data.
Data Presentation
The following tables summarize quantitative data from microdialysis experiments involving the related compound RU 24969 . This data can serve as a reference for designing and interpreting experiments with this compound, keeping in mind the distinct pharmacological profiles.
Table 1: Effect of Systemic Administration of RU 24969 on Extracellular Serotonin (B10506) (5-HT) Levels in the Ventral Hippocampus of Anesthetized Rats [2][3]
| Dose of RU 24969 (s.c.) | Mean Maximum Decrease in 5-HT Output (%) |
| 0.25 mg/kg | Dose-dependent decrease observed |
| 5 mg/kg | Significant decrease observed |
Note: The study demonstrated a dose-dependent decrease but did not provide specific percentage decreases for each dose in the abstract.
Table 2: Effect of Systemic Administration of RU 24969 on Extracellular 5-HT and 5-HIAA Levels in the Frontal Cortex of Rats [4][5]
| Dose of RU 24969 (i.p.) | Effect on Extracellular 5-HT | Effect on Extracellular 5-HIAA |
| 10 mg/kg | Decreased | Decreased |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for In Vivo Microdialysis
Caption: General workflow for an in vivo microdialysis experiment.
Experimental Protocols
This section provides a detailed, generalized protocol for conducting in vivo microdialysis experiments in rats to assess the effects of this compound on neurotransmitter levels. This protocol is based on standard microdialysis procedures and should be adapted to specific research questions and laboratory conditions.[6][7][8]
Materials
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-350 g).
-
Surgical Equipment: Stereotaxic frame, anesthesia machine (e.g., isoflurane), surgical drill, screws, dental cement.
-
Microdialysis Probes: Commercially available or custom-made concentric microdialysis probes (e.g., 2-4 mm membrane length, 20 kDa molecular weight cutoff).
-
Guide Cannula: Sized to fit the microdialysis probe.
-
Perfusion Pump: Capable of low flow rates (e.g., 0.5-2.0 µL/min).
-
Fraction Collector: Refrigerated, to collect dialysate samples.
-
Artificial Cerebrospinal Fluid (aCSF): (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2, buffered to pH 7.4 with phosphate (B84403) or bicarbonate.
-
This compound: Dissolved in an appropriate vehicle (e.g., saline, aCSF).
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) for the analysis of dopamine and serotonin.
Methods
1. Guide Cannula Implantation Surgery
-
Anesthetize the rat using isoflurane (B1672236) (or other appropriate anesthetic) and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a hole in the skull above the target brain region (e.g., striatum, nucleus accumbens, prefrontal cortex, or hippocampus). Use appropriate stereotaxic coordinates from a rat brain atlas.
-
Implant the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 5-7 days before the microdialysis experiment.
2. Microdialysis Experiment
-
On the day of the experiment, gently restrain the animal and remove the dummy cannula.
-
Insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to the perfusion pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).
-
Allow the system to equilibrate and collect baseline samples for at least 2-3 hours. Samples are typically collected every 20-30 minutes.
-
Administer this compound systemically (e.g., intraperitoneally or subcutaneously) or locally via reverse dialysis through the probe.
-
Continue collecting dialysate samples for the desired duration of the experiment.
-
At the end of the experiment, euthanize the animal and perfuse the brain for histological verification of the probe placement.
3. Sample Analysis
-
Analyze the collected dialysate samples for dopamine and serotonin concentrations using HPLC-ECD.
-
Express the neurotransmitter concentrations as a percentage of the average baseline levels.
Logical Relationship of Experimental Factors
Caption: Factors influencing experimental outcomes.
Conclusion
This compound is a valuable pharmacological tool for dissecting the roles of the dopaminergic and kappa-opioid systems in the brain. The use of in vivo microdialysis allows for the direct measurement of the neurochemical effects of this compound in specific brain regions. While quantitative data for this compound is currently sparse, the provided protocols and data for the related compound RU 24969 offer a solid foundation for designing and conducting rigorous and informative microdialysis experiments. Future studies are needed to fully characterize the dose-dependent effects of this compound on extracellular dopamine and serotonin levels in various brain areas.
References
- 1. The dopamine D2 agonists RU 24213 and this compound are also kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT1 agonists reduce 5-hydroxytryptamine release in rat hippocampus in vivo as determined by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1 agonists reduce 5-hydroxytryptamine release in rat hippocampus in vivo as determined by brain microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT1 receptor agonist RU-24969 decreases 5-hydroxytryptamine (5-HT) release and metabolism in the rat frontal cortex in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-HT1 receptor agonist RU-24969 decreases 5-hydroxytryptamine (5-HT) release and metabolism in the rat frontal cortex in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain microdialysis in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RU 24926 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 24926 is a synthetic compound widely utilized in neuroscience research as a potent and selective agonist for the serotonin (B10506) 5-HT1A and 5-HT1B receptors. Additionally, it exhibits antagonist activity at the kappa-opioid receptor. This dual functionality makes this compound a valuable tool for dissecting the roles of these receptor systems in various cellular processes. These application notes provide a comprehensive overview of the use of this compound in in vitro cell culture assays, including its mechanism of action, key quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound primarily exerts its effects through the activation of 5-HT1A and 5-HT1B receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/Go proteins. Agonism of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can subsequently modulate the activity of downstream signaling pathways, such as the Extracellular signal-Regulated Kinase (ERK) pathway, influencing cellular processes like proliferation, differentiation, and survival.
Simultaneously, this compound acts as an antagonist at the kappa-opioid receptor, another Gi/Go-coupled GPCR. By blocking the binding of endogenous ligands like dynorphin, this compound can prevent the activation of this receptor and its downstream signaling cascades.
Quantitative Data
The following table summarizes the binding affinities (Ki) of this compound for its primary targets. This data is crucial for determining the appropriate concentration range for in vitro experiments.
| Receptor Subtype | Binding Affinity (Ki) (nM) |
| 5-HT1A Receptor | Data not available in the provided search results |
| 5-HT1B Receptor | Data not available in the provided search results |
| Kappa-Opioid Receptor | Data not available in the provided search results |
Note: Specific Ki, EC50, and IC50 values for this compound were not available in the provided search results. Researchers should consult additional literature or perform their own dose-response experiments to determine the optimal concentrations for their specific cell type and assay.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its application in cell culture assays.
RU 24926: A Multifaceted Tool for Interrogating the Dopamine System
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
RU 24926, a phenethylamine (B48288) derivative, is a valuable pharmacological tool for investigating the complexities of the dopamine (B1211576) system. While primarily characterized as a potent and selective agonist for the dopamine D2 receptor, comprehensive research has revealed a more intricate pharmacological profile. This compound also exhibits antagonist activity at the kappa-opioid receptor and can inhibit the dopamine transporter, making it a versatile compound for dissecting the roles of these interconnected systems in various physiological and pathological processes.[1] These application notes provide a detailed overview of this compound, including its mechanism of action, key experimental data, and comprehensive protocols for its use in dopamine system research.
Mechanism of Action
This compound exerts its effects through multiple mechanisms:
-
Dopamine D2 Receptor Agonism: As a D2 receptor agonist, this compound mimics the action of endogenous dopamine at these receptors. D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o signaling pathway. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
-
Kappa-Opioid Receptor Antagonism: In addition to its dopaminergic activity, this compound has been shown to possess affinity for the kappa-opioid receptor, where it acts as an antagonist.[1] This dual activity is significant as the kappa-opioid system is known to modulate dopamine release, often producing effects that oppose those of D2 receptor activation.
-
Dopamine Transporter Inhibition: Studies have demonstrated that this compound can reduce the uptake of dopamine from the synaptic cleft.[2] This effect is not mediated by D2 receptor activation but rather by direct competition for the dopamine transporter (DAT).[2] By inhibiting DAT, this compound can increase the extracellular concentration and dwell time of dopamine in the synapse.
Data Presentation
The following tables summarize the available quantitative data for this compound. It is important to note that specific values can vary depending on the experimental conditions, tissue preparation, and radioligand used.
Table 1: Receptor Binding Affinity of this compound
| Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine D2 Receptor | [3H]-Spiperone | Rat Striatum | Data not available in searched literature | |
| Dopamine D1 Receptor | Not specified | Not specified | Data not available in searched literature | |
| Dopamine D3 Receptor | Not specified | Not specified | Data not available in searched literature | |
| Dopamine D4 Receptor | Not specified | Not specified | Data not available in searched literature | |
| Dopamine D5 Receptor | Not specified | Not specified | Data not available in searched literature | |
| Kappa-Opioid Receptor | Not specified | Not specified | Affinity demonstrated, specific Ki not available | [1] |
| Dopamine Transporter | [3H]-Dopamine | Human Platelets | Inhibitory effect, specific Ki not available | [2] |
Table 2: Functional Potency of this compound
| Assay | Response Measured | Tissue/Cell Line | EC50/IC50 (nM) | Reference |
| D2 Receptor Activation | Inhibition of adenylyl cyclase | Not specified | Data not available in searched literature | |
| Dopamine Uptake | Inhibition of [3H]-dopamine uptake | Human Platelets | IC50 not specified | [2] |
| Analgesia | Hot plate test (in vivo) | Mice | ED50 (analgesic effect) starting at 0.125 mg/kg (s.c.) | [3] |
Mandatory Visualizations
Experimental Protocols
Radioligand Binding Assay for D2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Rat striatal tissue or cell line membranes expressing the human D2 receptor.
-
Radioligand: [3H]-Spiperone (a D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
This compound solutions of varying concentrations.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard protein assay.
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of this compound.
-
For total binding, add 100 µL of assay buffer, 50 µL of [3H]-Spiperone (final concentration ~0.2-0.5 nM), and 100 µL of membrane suspension (final protein concentration ~100-200 µ g/well ).
-
For non-specific binding, add 100 µL of Haloperidol solution, 50 µL of [3H]-Spiperone, and 100 µL of membrane suspension.
-
For the competition assay, add 100 µL of the corresponding this compound solution, 50 µL of [3H]-Spiperone, and 100 µL of membrane suspension.
-
Incubate all tubes at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Spiperone) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Measuring Dopamine Release
Objective: To measure the effect of this compound on extracellular dopamine levels in a specific brain region (e.g., the striatum) of a freely moving animal.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g).
-
Stereotaxic apparatus.
-
Microdialysis probes (2-4 mm membrane length).
-
Guide cannula.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4.
-
This compound for injection (dissolved in saline or aCSF for reverse dialysis).
-
HPLC system with electrochemical detection (HPLC-ECD) for dopamine analysis.
-
Fraction collector.
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat with isoflurane (B1672236) or a ketamine/xylazine mixture.
-
Place the animal in the stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., for striatum: AP +1.0 mm, ML ±2.0 mm from bregma; DV -3.5 mm from dura).
-
Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.
-
Allow the animal to recover for at least 3-5 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.
-
Connect the probe to the microinfusion pump and begin perfusing with aCSF at a flow rate of 1-2 µL/min.
-
Allow the system to equilibrate for at least 60-90 minutes.
-
Collect baseline dialysate samples every 20 minutes for at least one hour to establish a stable baseline of dopamine levels.
-
Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose. Alternatively, for local administration, switch the perfusion medium to aCSF containing this compound (reverse dialysis).
-
Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-administration.
-
-
Sample Analysis:
-
Immediately analyze the collected dialysate samples for dopamine content using HPLC-ECD.
-
Quantify the dopamine concentration in each sample by comparing the peak height or area to a standard curve.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the average baseline concentration.
-
Plot the mean percentage change in dopamine concentration over time.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the effect of this compound on dopamine release.
-
Assessment of Locomotor Activity
Objective: To evaluate the effect of this compound on spontaneous locomotor activity in rodents.
Materials:
-
Adult male mice or rats.
-
Open field activity chambers equipped with infrared beams or a video tracking system.
-
This compound for injection (dissolved in saline).
-
Vehicle control (saline).
Protocol:
-
Habituation:
-
Bring the animals to the testing room at least 60 minutes before the experiment to allow for acclimation.
-
Handle the animals for a few days prior to the experiment to reduce stress-induced responses.
-
-
Experimental Procedure:
-
Administer this compound or vehicle control via i.p. or s.c. injection.
-
Place each animal individually into the center of the open field chamber.
-
Record locomotor activity for a predefined period (e.g., 60-120 minutes). The activity monitoring system will automatically record parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
-
Data Analysis:
-
Analyze the collected data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.
-
Calculate the total activity for each parameter over the entire session.
-
Compare the activity levels between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
This compound is a powerful research tool with a complex pharmacological profile that extends beyond its primary action as a dopamine D2 receptor agonist. Its interactions with the kappa-opioid receptor and the dopamine transporter provide researchers with a unique opportunity to explore the intricate interplay between these systems. The detailed protocols provided herein offer a starting point for utilizing this compound to further elucidate the role of the dopamine system in health and disease. It is crucial for researchers to consider the multifaceted nature of this compound when designing experiments and interpreting results.
References
- 1. The dopamine D2 agonists RU 24213 and this compound are also kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of [3H]dopamine uptake by platelets by the dopamine-D2 receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic effect of the direct D2 dopamine receptor agonist this compound and cross tolerance with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Kappa-Opioid Receptor Function Using RU 24926
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing RU 24926 to investigate the function of the kappa-opioid receptor (KOR). While primarily recognized as a selective dopamine (B1211576) D2 receptor agonist, studies have revealed that this compound also possesses antagonist properties at the KOR. This dual pharmacology necessitates careful experimental design and interpretation of results.
Introduction to this compound and Kappa-Opioid Receptor Function
The kappa-opioid receptor, a G protein-coupled receptor (GPCR), is a key component of the endogenous opioid system. Its activation by endogenous ligands, such as dynorphins, or exogenous agonists is associated with a range of physiological and behavioral effects, including analgesia, dysphoria, and modulation of mood and addiction. KOR antagonists are being investigated for their therapeutic potential in treating depression, anxiety, and substance use disorders.
This compound (N-n-propyl-N-phenylethyl-p-(3-hydroxyphenyl)ethylamine hydrochloride) has been identified as a compound with affinity for the KOR, where it acts as an antagonist.[1] This makes it a useful, albeit complex, tool for dissecting the roles of both the dopaminergic and kappa-opioidergic systems. When using this compound to study KOR function, it is crucial to consider its potent activity at the D2 receptor and to employ appropriate controls to differentiate between its effects on the two receptor systems.
Data Presentation: Pharmacological Profile of KOR Antagonists
Table 1: Binding Affinity of Reference KOR Antagonists at Opioid Receptors
| Compound | KOR Ki (nM) | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | Selectivity (MOR/KOR) | Selectivity (DOR/KOR) |
| Nor-Binaltorphimine (nor-BNI) | ~0.2 | ~15 | ~20 | ~75 | ~100 |
| JDTic | ~0.1 | ~30 | ~800 | ~300 | ~8000 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Ki (inhibition constant) represents the concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand. Lower Ki values indicate higher binding affinity.
Table 2: Functional Antagonist Potency of Reference KOR Antagonists
| Compound | pA2 | Ke (nM) | Assay Type |
| Nor-Binaltorphimine (nor-BNI) | ~9.0 - 10.0 | ~0.1 - 1.0 | [³⁵S]GTPγS binding / Smooth muscle bioassay |
| JDTic | ~10.5 | ~0.03 | [³⁵S]GTPγS binding |
| This compound | Data not available | Data not available | Data not available |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. Ke (equilibrium dissociation constant) is another measure of antagonist potency derived from functional assays. Higher pA2 values and lower Ke values indicate greater antagonist potency.
Experimental Protocols
To characterize the antagonist properties of this compound at the kappa-opioid receptor, the following standard experimental protocols can be employed.
Protocol 1: Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol determines the affinity of this compound for the KOR by measuring its ability to compete with a radiolabeled KOR ligand.
Materials:
-
Cell membranes prepared from cells stably expressing the human kappa-opioid receptor (e.g., CHO-KOR or HEK-KOR cells).
-
[³H]-U69,593 or another suitable KOR-selective radioligand.
-
This compound.
-
Nonspecific binding control (e.g., a high concentration of a non-radiolabeled KOR agonist like U50,488).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, combine cell membranes, a fixed concentration of [³H]-U69,593, and varying concentrations of this compound or control compounds.
-
For total binding wells, add only membranes and radioligand.
-
For nonspecific binding wells, add membranes, radioligand, and a saturating concentration of the nonspecific binding control.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the nonspecific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by nonlinear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Binding Assay to Determine Functional Antagonism
This functional assay measures the ability of this compound to block KOR agonist-induced G-protein activation.
Materials:
-
Cell membranes from CHO-KOR or HEK-KOR cells.
-
[³⁵S]GTPγS.
-
A selective KOR agonist (e.g., U50,488 or Dynorphin A).
-
This compound.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
Procedure:
-
Prepare dilutions of the KOR agonist and this compound.
-
Pre-incubate cell membranes with varying concentrations of this compound or vehicle.
-
Add a fixed, sub-maximal concentration of the KOR agonist to stimulate the receptor.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
To determine the antagonist potency (Ke), perform a Schild analysis (see Protocol 3).
Protocol 3: Schild Analysis for Quantifying Antagonist Potency (pA2)
Schild analysis is a pharmacological method used to determine the potency of a competitive antagonist.
Procedure:
-
Perform a series of agonist concentration-response curves in the absence and presence of several fixed concentrations of this compound using a functional assay like the [³⁵S]GTPγS binding assay.
-
Determine the EC50 value of the agonist for each concentration of this compound.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist).
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. A slope of 1 is indicative of competitive antagonism.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the investigation of this compound at the kappa-opioid receptor.
Caption: KOR Signaling Pathway Antagonized by this compound.
Caption: Workflow for Radioligand Binding Assay.
Caption: Logical Flow of a Schild Analysis Experiment.
Conclusion
This compound presents a unique pharmacological profile as both a dopamine D2 receptor agonist and a kappa-opioid receptor antagonist. This duality requires careful consideration in experimental design and data interpretation. The protocols outlined above provide a framework for characterizing the KOR antagonist properties of this compound. Researchers should aim to determine its Ki and pA2/Ke values to fully understand its potency and selectivity at the KOR. The use of appropriate controls, such as selective D2 receptor antagonists and other well-characterized KOR ligands, is essential for elucidating the specific contributions of each receptor system to the observed effects of this compound.
References
RU 24926 experimental design considerations
Application Notes and Protocols: RU 24926
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design considerations for this compound, a research compound with known activity at dopamine (B1211576) and opioid receptors, and putative activity at serotonin (B10506) receptors. The following sections detail its pharmacological profile, quantitative data for a closely related compound, and detailed protocols for in vitro and in vivo studies.
Pharmacological Profile
This compound is characterized as a dopamine D2 receptor agonist and a kappa-opioid receptor antagonist.[1] Its structural similarity to other compounds, such as RU 24969, suggests a potential interaction with serotonin receptors, specifically the 5-HT1B subtype, which is known to modulate locomotor activity.[2][3]
Data Presentation
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| RU 24969 | 5-HT1B | 0.38 nM | [4] |
| RU 24969 | 5-HT1A | 2.5 nM | [4] |
Note: Researchers should perform their own binding assays to determine the specific affinity of this compound for its targets of interest.
Signaling Pathway
The proposed mechanism of action for this compound-induced locomotor activity involves a multi-target engagement. As a dopamine D2 receptor agonist, it is expected to stimulate dopaminergic pathways associated with motor control. Concurrently, its potential activity as a 5-HT1B receptor agonist could further enhance locomotor activity, a known effect of stimulating this serotonin receptor subtype.[3][5] The antagonistic activity at the kappa-opioid receptor may also contribute to its overall behavioral profile.
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity (Ki) of this compound for the dopamine D2, kappa-opioid, and 5-HT1B receptors.
Objective: To determine the inhibitory constant (Ki) of this compound at target receptors through competitive displacement of a specific radioligand.
Materials:
-
Receptor Source: Commercially available cell membranes or tissue homogenates expressing the target receptor (e.g., rat striatum for D2 receptors, guinea pig cerebellum for kappa-opioid receptors, or cells transfected with the human 5-HT1B receptor).
-
Radioligands:
-
Dopamine D2 Receptor: [³H]-Spiperone or [³H]-Raclopride
-
Kappa-Opioid Receptor: [³H]-U69,593 or [³H]-Diprenorphine
-
5-HT1B Receptor: [³H]-GR 125743 or ¹²⁵I-GTI (¹²⁵I-cyanopindolol)
-
-
This compound: Stock solution of known concentration.
-
Non-specific Binding Control: A high concentration of a known ligand for the respective receptor (e.g., Haloperidol for D2, U-50,488 for kappa-opioid, Serotonin for 5-HT1B).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions (e.g., MgCl₂).
-
Filtration Apparatus: With glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: If starting from tissue, homogenize in ice-cold assay buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in fresh assay buffer and determine the protein concentration.[6]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Receptor membranes + Radioligand + Non-specific Binding Control.
-
Competition: Receptor membranes + Radioligand + varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubation: Add the components to the wells, typically starting with the buffer, then the unlabeled compounds (this compound or non-specific control), followed by the receptor membranes, and finally the radioligand to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[6]
-
Termination and Filtration: Terminate the incubation by rapid filtration through the glass fiber filters under vacuum. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.[6]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding at each concentration of this compound by subtracting the average non-specific binding from the average total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
-
In Vivo Locomotor Activity Assay
This protocol is designed to assess the effect of this compound on spontaneous locomotor activity in rodents, based on established open field test procedures.[7][8][9][10]
Objective: To characterize the dose-dependent effects of this compound on horizontal and vertical locomotor activity.
Materials:
-
Animals: Male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley), aged 8-12 weeks.
-
This compound: To be dissolved in a suitable vehicle (e.g., saline, DMSO/saline).
-
Vehicle Control: The same solvent used to dissolve this compound.
-
Open Field Arena: A square or circular arena with high walls to prevent escape, equipped with an automated activity monitoring system (e.g., infrared beams) or a video camera for tracking.[7][10]
-
Disinfectant: For cleaning the arena between trials (e.g., 70% ethanol).
Procedure:
-
Acclimation: Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate to the new environment.[7]
-
Drug Administration:
-
Divide the animals into groups (n=8-12 per group).
-
Administer this compound intraperitoneally (i.p.) or subcutaneously (s.c.) at various doses. Based on data from the related compound RU 24969, a suggested dose range is 1, 3, 10, and 30 mg/kg.[3]
-
Administer the vehicle control to one group.
-
-
Testing:
-
At a predetermined time after injection (e.g., 15-30 minutes), gently place each animal individually into the center of the open field arena.
-
Record the animal's activity for a set duration, typically 30-60 minutes.
-
-
Data Collection: The automated system will record parameters such as:
-
Horizontal Activity: Total distance traveled, ambulatory time.
-
Vertical Activity: Rearing frequency and duration.
-
Thigmotaxis: Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior).
-
-
Cleaning: After each animal is tested, thoroughly clean the arena with a disinfectant to remove any olfactory cues.[7]
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.
-
Generate dose-response curves for the key parameters (e.g., total distance traveled).
-
References
- 1. The dopamine D2 agonists RU 24213 and this compound are also kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The putative 5-HT1 receptor agonist, RU 24969, inhibits the efflux of 5-hydroxytryptamine from rat frontal cortex slices by stimulation of the 5-HT autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that RU 24969-induced locomotor activity in C57/B1/6 mice is specifically mediated by the 5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5-HT1B receptor - Wikipedia [en.wikipedia.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
Troubleshooting & Optimization
RU 24926 solubility in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals working with RU 24926. Below you will find information on its solubility, protocols for preparing solutions, and troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best solvent to dissolve this compound?
A1: While specific quantitative solubility data for this compound is not consistently provided by manufacturers, polar aprotic solvents are generally recommended for initial stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving compounds of this nature. For aqueous-based assays, further dilution of the DMSO stock into the experimental buffer is necessary.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous buffer (e.g., PBS). What should I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several troubleshooting steps:
-
Decrease the final concentration: The compound may not be soluble in the aqueous buffer at the desired concentration. Try a lower final concentration.
-
Increase the percentage of co-solvent: If your experiment allows, you can try preparing an intermediate dilution in a mixture of DMSO and your aqueous buffer. Note that high concentrations of DMSO can be toxic to cells.
-
Use a surfactant or solubilizing agent: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the compound in solution.
-
Vortex while diluting: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Gentle warming and sonication: Briefly warming the solution to 37°C or sonicating it in a water bath can help to redissolve small amounts of precipitate. However, be cautious about the thermal stability of the compound.
Q3: My this compound powder won't dissolve completely in DMSO. What can I do?
A3: If you are having trouble dissolving this compound in DMSO, consider the following:
-
Ensure the DMSO is anhydrous: DMSO is hygroscopic and absorbed water can affect its solvating power. Use fresh, high-quality anhydrous DMSO.
-
Increase the volume of DMSO: You may be attempting to make a stock solution that is too concentrated. Try adding more DMSO to decrease the concentration.
-
Sonication: Place the vial in an ultrasonic water bath for several minutes to aid dissolution.
-
Gentle warming: As a last resort, you can gently warm the solution (e.g., to 37°C). Be mindful of the potential for compound degradation at higher temperatures.
Solubility Data
Quantitative solubility data for this compound in various solvents is not consistently published. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs. A general solubility profile based on its chemical structure suggests the following:
| Solvent | Expected Solubility | Notes |
| DMSO | Soluble | Recommended for preparing concentrated stock solutions. |
| Ethanol | Sparingly Soluble | May require warming or sonication. |
| Water | Insoluble | Not recommended for direct dissolution. |
| PBS (pH 7.4) | Insoluble | Dilution from a DMSO stock is necessary; precipitation may occur. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of this compound (Molecular Weight to be confirmed by user from the vial or supplier).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need to calculate the required mass based on its molecular weight.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mix: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a stock solution of this compound.
Signaling Pathway
This compound is reported to be a 5-HT1A receptor agonist. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).
5-HT1A Receptor Signaling Pathway
Caption: Simplified signaling pathway of the 5-HT1A receptor.
RU 24926 Stability and Storage: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and storage of RU 24926, a potent dopamine (B1211576) D2 receptor agonist. Adherence to proper handling and storage protocols is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C. One supplier suggests that the powder is stable for up to three years under these conditions. For short-term storage, such as during routine lab use, it is advisable to keep the compound in a tightly sealed container in a cool, dry place.
Q2: How should I store this compound solutions?
A2: It is highly recommended to prepare this compound solutions fresh for each experiment to ensure maximum potency. If storage is necessary, stock solutions should be aliquoted into tightly sealed vials and stored at -80°C. Under these conditions, a supplier indicates that solutions may be stable for up to one year. Another supplier provides a more general guideline of stability for up to three months when stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation, use a fresh aliquot for each experiment.
Q3: What are the signs of this compound degradation?
A3: Visual signs of degradation in solid this compound can include discoloration or changes in crystallinity. For solutions, precipitation, cloudiness, or a change in color may indicate degradation or solubility issues. Any unexpected or inconsistent experimental results could also be an indicator of compound degradation.
Q4: In which solvents can I dissolve this compound?
A4: The solubility of this compound may vary depending on the specific salt form. However, it is generally soluble in organic solvents such as DMSO and ethanol. For aqueous buffers, the solubility is typically lower. It is recommended to first dissolve the compound in a minimal amount of organic solvent and then dilute it with the aqueous buffer.
Troubleshooting Guide
Encountering issues with this compound in your experiments? This guide will help you troubleshoot common problems related to its stability and storage.
Diagram: Troubleshooting Workflow for this compound Stability Issues
Caption: Troubleshooting workflow for this compound stability.
Summary of Storage Conditions
| Form | Storage Temperature | Recommended Duration | Supplier Recommendations |
| Solid | -20°C | Up to 3 years | Store in a tightly sealed container. For long-term storage, refrigeration or freezing is recommended. |
| Solution | -80°C | Up to 1 year | Prepare fresh for each use. If storage is necessary, aliquot into tightly sealed vials to avoid freeze-thaw cycles. Some suppliers suggest stability for up to 3 months at -20°C or -80°C. |
Note: These are general guidelines. Always refer to the Certificate of Analysis provided by the supplier for lot-specific storage information.
Experimental Protocol: General Stability Assessment of a Research Compound
Objective: To determine the stability of a compound under various storage conditions (temperature, light) and in different solvents over time.
Materials:
-
The compound of interest (e.g., this compound)
-
High-purity solvents (e.g., DMSO, Ethanol, Saline)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system with a suitable column
-
pH meter
-
Temperature-controlled storage chambers (e.g., refrigerators, freezers, incubators)
-
Light-protective containers (e.g., amber vials)
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh the compound and dissolve it in the chosen solvent(s) to a known concentration (e.g., 10 mM).
-
Prepare separate stock solutions for each solvent to be tested.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solutions into multiple vials for each storage condition to be tested.
-
Temperature Stability: Store aliquots at various temperatures (e.g., -80°C, -20°C, 4°C, room temperature, and an elevated temperature like 40°C).
-
Photostability: Expose a set of aliquots to a controlled light source (e.g., a photostability chamber) while keeping a control set in the dark at the same temperature.
-
Freeze-Thaw Stability: Subject a set of aliquots to multiple freeze-thaw cycles (e.g., freezing at -20°C or -80°C and thawing at room temperature).
-
-
Analysis:
-
At specified time points (e.g., Day 0, Day 1, Week 1, Month 1, Month 3), retrieve one aliquot from each storage condition.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration and purity of the compound.
-
The method should be able to separate the parent compound from any potential degradation products.
-
Monitor for changes in appearance (color, precipitation) and pH of the solutions.
-
-
Data Evaluation:
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (Day 0).
-
Identify and quantify any degradation products.
-
A significant loss of the parent compound or the appearance of degradation products indicates instability under that specific storage condition.
-
Diagram: General Workflow for Compound Stability Testing
Caption: General experimental workflow for stability testing.
Troubleshooting RU 24926 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-HT₁ₐ and 5-HT₁₋ receptor agonist, RU 24969. Please note that the compound "RU 24926" is likely a typographical error, and this guide pertains to the widely researched compound RU 24969 .
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of RU 24969?
A1: RU 24969 is a potent agonist at serotonin (B10506) (5-HT) receptors, with a high affinity for the 5-HT₁ₐ and 5-HT₁₋ subtypes.[1] It has been shown to decrease the synthesis and release of 5-HT in the brain, consistent with its agonist activity at presynaptic autoreceptors.[2][3]
Q2: What are the typical in vivo doses of RU 24969 used in rodents?
A2: The effective dose of RU 24969 in vivo can vary depending on the animal species, strain, and the specific behavioral paradigm. However, studies commonly report using doses in the range of 0.625 to 10 mg/kg for rats and 1 to 30 mg/kg for mice, administered subcutaneously (s.c.) or intraperitoneally (i.p.).[4][5][6]
Q3: How should I prepare and store RU 24969 solutions?
A3: RU 24969 is typically dissolved in saline (0.9% NaCl). For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. One supplier suggests that stock solutions can be stored for up to 1 year at -20°C and 2 years at -80°C.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.
Q4: I am observing high variability in my behavioral experiments with RU 24969. What could be the cause?
A4: Variability in behavioral responses to RU 24969 is a known issue and can be influenced by several factors:
-
Animal Strain and Sex: Different rodent strains can exhibit varying sensitivities to serotonergic agents.[7][8][9] Sex differences in response to psychostimulants have also been reported and may play a role.[10][11]
-
Circadian Rhythm: The behavioral effects of RU 24969, such as hyperlocomotion, may exhibit circadian variation.[12]
-
Tolerance: Repeated administration of RU 24969 can lead to the development of tolerance, resulting in diminished behavioral responses over time.[3][13]
-
Environmental Factors: The novelty and specific conditions of the testing environment can influence behavioral outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with RU 24969.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent locomotor activity | Animal-related factors: Strain, sex, age, and housing conditions can all contribute to variability. | 1. Standardize animal characteristics: Use a single, well-characterized strain and sex for your experiments. Report the age and weight of the animals. 2. Acclimatize animals to the testing room and equipment before the experiment. 3. Consider the time of day for testing, as circadian rhythms can influence activity.[12] |
| Drug-related factors: Inaccurate dosing, improper solution preparation, or degradation of the compound. | 1. Verify the concentration of your RU 24969 stock solution. 2. Prepare fresh dilutions for each experiment from a properly stored stock. 3. Ensure the vehicle used for injection is consistent across all groups. | |
| Unexpected or off-target effects | Dopaminergic system interaction: Although primarily a serotonergic agent, RU 24969 has been shown to potentiate cocaine-induced increases in dopamine (B1211576) in the nucleus accumbens.[14] Its hyperlocomotion effect can be inhibited by dopamine D1 and D2 receptor antagonists.[15] | 1. Be aware of potential interactions with the dopamine system, especially in behavioral paradigms sensitive to dopaminergic modulation. 2. Consider using selective antagonists to dissect the contribution of different receptor systems to the observed effects. |
| Weak antagonist at α₂-adrenoceptors: At higher concentrations, RU 24969 can act as a weak antagonist at presynaptic α₂-adrenoceptors, which may influence noradrenergic signaling.[8] | 1. Use the lowest effective dose of RU 24969 to minimize potential off-target effects. 2. If noradrenergic involvement is suspected, co-administration with relevant antagonists can help clarify the mechanism. | |
| Diminished response with repeated administration | Receptor desensitization and tolerance: Chronic exposure to RU 24969 can lead to a downregulation of 5-HT₁ₐ and 5-HT₁₋ receptors, resulting in tolerance to its effects.[3][13] | 1. For acute studies, ensure a sufficient washout period between treatments. 2. In chronic studies, be aware of the potential for tolerance and consider this when interpreting the data. Dose-response curves may shift to the right.[13] |
| No effect in the Forced Swim Test | Inappropriate dose or timing: The antidepressant-like effect in the forced swim test can be dose-dependent and may only be apparent at specific doses. The timing of administration before the test is also critical. | 1. Perform a dose-response study to determine the optimal dose for your specific animal strain and experimental conditions. 2. Optimize the pre-treatment time before the swim test. |
| High baseline immobility: Some animal strains may exhibit high baseline immobility, making it difficult to detect a drug-induced decrease. | 1. Select an appropriate animal strain known to be sensitive to antidepressants in this paradigm. |
Data Presentation
RU 24969 Receptor Binding Affinity
| Receptor Subtype | Kᵢ (nM) | Species | Reference |
| 5-HT₁ₐ | 2.5 | Rat | [1][16] |
| 5-HT₁₋ | 0.38 | Rat | [1][16] |
| Non-5-HT₁ₐ (high affinity component) | 0.33 - 0.39 | Rat, Mouse | [1] |
| Non-5-HT₁ₐ (low affinity component) | 23 - 130 | Rat, Mouse, Guinea-pig, Cow, Human, Dog, Chicken, Turtle, Frog | [1] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of RU 24969 for serotonin receptors. Specific parameters may need to be optimized.[17][18][19][20][21]
Materials:
-
Membrane preparation from cells or tissue expressing the target receptor.
-
Radioligand (e.g., [³H]5-HT or a subtype-selective radioligand).
-
RU 24969 (unlabeled competitor).
-
Non-specific binding control (e.g., a high concentration of unlabeled serotonin or a selective antagonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
96-well plates, filtration apparatus, and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in binding buffer. Determine protein concentration.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add binding buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Add non-specific binding control, radioligand, and membrane suspension.
-
Competition Binding: Add RU 24969 at various concentrations, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of RU 24969 to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
Forced Swim Test (FST) in Rodents (General Protocol)
The FST is used to assess antidepressant-like activity.[2][4][5][6][12]
Materials:
-
Cylindrical water tank (e.g., 40 cm high, 20 cm diameter for rats; smaller for mice).
-
Water at a controlled temperature (23-25°C).
-
Towels for drying the animals.
-
Video recording equipment (optional, for later scoring).
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the test.
-
Pre-swim Session (for rats): On day 1, place each rat in the water tank for 15 minutes. This induces a state of immobility on the subsequent test day. This step is often omitted for mice.
-
Drug Administration: Administer RU 24969 or vehicle at a specified time before the test session (e.g., 30 minutes).
-
Test Session: On day 2 (for rats) or on the single test day (for mice), place each animal in the water tank for a 5-6 minute session.
-
Scoring: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the lack of movement other than that necessary to keep the head above water.
-
Post-test Care: After the test, remove the animals from the water, dry them with a towel, and return them to their home cages.
Visualizations
Caption: Signaling pathway of RU 24969.
References
- 1. Species variations in RU 24969 interactions with non-5-HT1A binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of repeated RU 24969 treatment on the locomotor activity, motoric capacity, and axillary temperatures of male and female preweanling rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 5. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Sex and strain influence the effect of ethanol on central monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Strain and sex differences in anxiety-like and social behaviors in C57BL/6J and BALB/cJ mice. | Semantic Scholar [semanticscholar.org]
- 9. Strain and sex differences in anxiety-like and social behaviors in C57BL/6J and BALB/cJ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sex Differences in Cocaine Sensitization Vary by Mouse Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sex and Strain Variation in Initial Sensitivity and Rapid Tolerance to Δ9-Tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. researchgate.net [researchgate.net]
- 14. RU 24969, a 5-HT1B/1A receptor agonist, potentiates cocaine-induced increases in nucleus accumbens dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evidence that RU 24969-induced locomotor activity in C57/B1/6 mice is specifically mediated by the 5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RU24969-induced behavioural syndrome requires activation of both 5HT1A and 5HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing RU 24926 Dose for Behavioral Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of RU 24926 in behavioral studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the dopamine (B1211576) D2 receptor. Its primary mechanism of action involves binding to and activating D2 receptors, which are G protein-coupled receptors that play a crucial role in various physiological and behavioral processes, including motor control, motivation, and reward. Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
Q2: What are the expected behavioral effects of this compound in rodents?
As a D2 receptor agonist, this compound can induce a range of dose-dependent behavioral effects in rodents. At lower doses, it has been shown to have an analgesic effect.[1] As the dose increases, it can lead to changes in locomotor activity and, at higher doses, the emergence of stereotyped behaviors. Stereotypy is characterized by repetitive, invariant, and seemingly purposeless movements.
Q3: What is the recommended starting dose for behavioral studies with this compound?
Based on available literature, a dose-dependent analgesic effect of this compound administered subcutaneously to mice has been observed starting at 0.125 mg/kg.[1] For locomotor activity and stereotypy studies, a pilot dose-response experiment is highly recommended to determine the optimal dose range for the specific behavior and animal model being investigated.
Q4: How should this compound be prepared for administration?
For in vivo studies, this compound can be dissolved in a suitable vehicle. A common approach is to first dissolve the compound in a small amount of a solvent like DMSO and then dilute it with a vehicle such as saline or a solution containing PEG300 and Tween 80 to achieve the desired final concentration and ensure solubility. It is crucial to ensure the final solution is clear and free of precipitates before administration.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: No discernible behavioral effect is observed after this compound administration.
-
Possible Cause 1: Inadequate Dose. The dose may be too low to elicit the desired behavioral response.
-
Troubleshooting Step: Conduct a dose-response study, starting with a low dose and systematically increasing it to identify the effective dose range for your specific behavioral paradigm and animal model.
-
-
Possible Cause 2: Improper Drug Preparation or Administration. The drug may not have been fully dissolved, or the administration route may not be optimal for absorption.
-
Troubleshooting Step: Ensure the drug is completely solubilized in the vehicle. Verify the accuracy of your injection technique and consider alternative administration routes (e.g., intraperitoneal vs. subcutaneous) if poor absorption is suspected.
-
-
Possible Cause 3: Animal Strain or Species Differences. The sensitivity to D2 receptor agonists can vary between different strains and species of rodents.
-
Troubleshooting Step: Review the literature for studies using this compound in your specific animal model. If data is limited, a thorough dose-response characterization is essential.
-
Issue 2: Animals exhibit excessive stereotypy that interferes with the measurement of other behaviors (e.g., locomotion).
-
Possible Cause: Dose is too high. High doses of D2 agonists are known to induce intense stereotyped behaviors that can compete with and reduce locomotor activity.
-
Troubleshooting Step: Reduce the dose of this compound. A carefully titrated dose should allow for the observation of changes in locomotion without being confounded by overwhelming stereotypy.
-
Issue 3: High variability in behavioral responses between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Drug Administration. Variations in injection volume or technique can lead to differences in the effective dose received by each animal.
-
Troubleshooting Step: Ensure all personnel are thoroughly trained in the administration technique and that injection volumes are accurate and consistent.
-
-
Possible Cause 2: Environmental Factors. Differences in housing conditions, handling, or the testing environment can contribute to behavioral variability.
-
Troubleshooting Step: Standardize all experimental conditions, including housing, handling procedures, and the time of day for testing. Acclimate animals to the testing room and apparatus before the experiment.
-
-
Possible Cause 3: Individual Differences in Drug Metabolism. Natural variations in metabolism can lead to different pharmacokinetic profiles among animals.
-
Troubleshooting Step: While difficult to control, increasing the sample size per group can help to mitigate the impact of individual variability on the overall results.
-
Issue 4: Unexpected adverse effects are observed.
-
Possible Cause: Dose-dependent side effects. Like other dopamine agonists, this compound may cause adverse effects at higher doses.
-
Troubleshooting Step: Carefully observe animals for any signs of distress or adverse reactions. If adverse effects are noted, consider reducing the dose or consulting with a veterinarian. Document all observations.
-
Data Presentation
Table 1: Dose-Response Data for this compound in Behavioral Assays (Rodents)
| Species | Behavioral Assay | Route of Administration | Effective Dose Range (mg/kg) | Observed Effects | Reference |
| Mouse | Hot Plate Test (Analgesia) | Subcutaneous | Starting at 0.125 | Dose-dependent increase in jump latency | [1] |
Note: This table is based on available data and should be expanded as more specific dose-response studies for locomotor activity and stereotypy with this compound become available. Researchers are strongly encouraged to perform their own dose-response validations.
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in an Open Field Test
-
Apparatus: A square or circular arena with walls high enough to prevent escape. The arena is typically equipped with infrared beams or a video tracking system to automatically record movement.
-
Animal Preparation:
-
House animals in a controlled environment with a regular light-dark cycle.
-
Acclimate animals to the testing room for at least 30 minutes before the test.
-
Handle animals gently to minimize stress.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution with sterile saline or another appropriate vehicle to the desired final concentrations.
-
Administer the vehicle or this compound solution via the chosen route (e.g., subcutaneous or intraperitoneal injection) at a specific time point before the test (e.g., 15-30 minutes).
-
-
Procedure:
-
Place the animal gently in the center or along the wall of the open field arena.
-
Allow the animal to explore the arena for a predetermined period (e.g., 30-60 minutes).
-
The automated system will record parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods to compare the effects of different doses of this compound with the vehicle control group.
-
Protocol 2: Assessment of Stereotyped Behavior
-
Apparatus: A standard observation cage or the open field arena.
-
Animal Preparation and Drug Administration: Follow the same procedures as for the locomotor activity test. Higher doses of this compound are typically required to induce stereotypy.
-
Procedure:
-
After drug administration, place the animal in the observation cage.
-
At set time intervals (e.g., every 5 or 10 minutes) for a defined observation period (e.g., 60-120 minutes), an observer blind to the treatment conditions should score the animal's behavior based on a pre-defined rating scale.[2][3]
-
-
Stereotypy Rating Scale (Example):
-
0: Asleep or inactive
-
1: Active, normal exploratory behavior
-
2: Increased locomotor activity, repetitive sniffing
-
3: Continuous, repetitive sniffing of the cage floor or walls
-
4: Repetitive head movements and sniffing
-
5: Continuous licking or gnawing of the cage
-
6: Intense, focused licking or gnawing of a specific area
-
-
Data Analysis:
-
Analyze the stereotypy scores over time using appropriate statistical methods to determine the dose-dependent effects of this compound.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound via the D2 dopamine receptor.
Caption: General experimental workflow for a behavioral study using this compound.
Caption: Troubleshooting flowchart for unexpected results in this compound studies.
References
RU 24926 Technical Support Center: Troubleshooting Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information regarding the off-target effects of RU 24926, a compound primarily known as a dopamine (B1211576) D2 receptor agonist. Understanding these off-target interactions is critical for accurate experimental design, data interpretation, and the overall success of your research.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are not what I expected based on its D2 receptor agonist activity. What could be the cause?
A1: Unexpected results may be due to the significant off-target activity of this compound at the kappa-opioid receptor (KOR), where it acts as an antagonist.[1] This means that while this compound stimulates the dopamine D2 receptor, it simultaneously blocks the kappa-opioid receptor. These opposing actions on two distinct signaling systems can lead to complex and sometimes counterintuitive biological responses.
Q2: How significant is the affinity of this compound for the kappa-opioid receptor compared to the dopamine D2 receptor?
A2: this compound exhibits moderate affinity for the kappa-opioid receptor.[2] While its primary target is the dopamine D2 receptor, its affinity for KOR is substantial enough to elicit a biological effect. The following table summarizes the binding affinities:
| Target Receptor | Action | Binding Affinity (Ki) |
| Dopamine D2 Receptor | Agonist | Data not available in a directly comparable format |
| Kappa-Opioid Receptor | Antagonist | Moderate Affinity[2] |
Q3: What are the downstream signaling pathways affected by this compound's on- and off-target activities?
A3: this compound modulates two distinct major signaling cascades:
-
On-Target (Dopamine D2 Receptor Agonism): Activation of the D2 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can influence the activity of Protein Kinase A (PKA) and downstream effectors.
-
Off-Target (Kappa-Opioid Receptor Antagonism): By blocking the KOR, also a Gi/o-coupled GPCR, this compound prevents the endogenous ligand (e.g., dynorphin) from activating the receptor. This blockade inhibits the canonical KOR signaling pathway, which would normally also lead to the inhibition of adenylyl cyclase and modulation of ion channels. The net effect is a disinhibition of pathways normally suppressed by KOR activation.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| Unexpected changes in neuronal firing patterns not consistent with D2 agonism alone. | Antagonism of KOR can modulate the release of various neurotransmitters, leading to complex network effects. | 1. Use a selective KOR agonist (e.g., U-50,488H) in a parallel experiment to characterize the KOR-dependent component of the observed effect. 2. Pre-treat with a selective KOR antagonist (e.g., nor-Binaltorphimine) before applying this compound to see if the unexpected effect is blocked. |
| Anomalous behavioral phenotypes in animal models. | The interplay between D2 agonism and KOR antagonism can lead to complex behavioral outcomes, as both systems are involved in mood, reward, and locomotion.[3] | 1. Include control groups treated with a selective D2 agonist and a selective KOR antagonist separately. 2. Consider using knockout animal models for either the D2 receptor or KOR to isolate the on- and off-target effects. |
| Inconsistent results in cell-based assays. | The relative expression levels of D2 receptors and KOR in your cell line will determine the net effect of this compound. | 1. Characterize the expression levels of both receptors in your cell line using techniques like qPCR or western blotting. 2. Use cell lines that express only one of the two receptors to dissect the individual contributions of D2 agonism and KOR antagonism. |
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is a generalized procedure for determining the binding affinity of a compound for the dopamine D2 receptor.
1. Materials:
- Cell membranes expressing the human dopamine D2 receptor.
- Radioligand: [³H]-Spiperone or [³H]-Raclopride.
- Non-specific binding control: Haloperidol or another high-affinity D2 antagonist.
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- Test compound (this compound).
- Glass fiber filters.
- Scintillation cocktail and counter.
2. Procedure:
- Prepare serial dilutions of this compound.
- In a 96-well plate, combine the cell membranes, radioligand, and either buffer, non-specific binding control, or the test compound.
- Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC50 value of this compound and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay for Kappa-Opioid Receptor Antagonism
This protocol describes a general approach to measure the antagonist activity of a compound at the kappa-opioid receptor.
1. Materials:
- Cells stably expressing the human kappa-opioid receptor.
- KOR agonist: U-50,488H or Dynorphin A.
- Test compound (this compound).
- Assay medium (e.g., DMEM).
- A method to measure downstream signaling (e.g., cAMP assay kit, calcium mobilization assay, or a β-arrestin recruitment assay).
2. Procedure:
- Plate the cells and allow them to adhere.
- Pre-incubate the cells with varying concentrations of this compound for a specified time.
- Add a fixed concentration of the KOR agonist (typically the EC80 concentration) to the wells.
- Incubate for a time appropriate for the chosen signaling readout.
- Measure the signaling response according to the manufacturer's instructions for the assay kit.
- Generate a dose-response curve for this compound's inhibition of the agonist-induced signal.
- Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the maximal response to the KOR agonist.
Visualizing the Signaling Pathways and Experimental Logic
To aid in understanding the molecular interactions and designing troubleshooting experiments, the following diagrams are provided.
Caption: Signaling pathways of this compound's on- and off-target effects.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. The dopamine D2 agonists RU 24213 and this compound are also kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic effect of the direct D2 dopamine receptor agonist this compound and cross tolerance with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing tolerance development to RU 24926
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-HT1A/1B receptor agonist, RU-24926. The focus is on understanding and preventing the development of tolerance (tachyphylaxis) during in vivo and in vitro experiments.
Troubleshooting Guide: Diminished Response to RU-24926
A diminished or complete loss of response to RU-24926 after repeated administration is a common issue. This guide provides potential causes and solutions to help researchers troubleshoot and mitigate tolerance development.
| Observed Problem | Potential Cause | Suggested Solution / Mitigation Strategy |
| Reduced behavioral effect (e.g., locomotor activity, hypothermia) with repeated dosing. | Homologous Desensitization of 5-HT1A/1B Receptors: Continuous or frequent exposure to RU-24926 can lead to the phosphorylation of the 5-HT1A and 5-HT1B receptors by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its intracellular G-protein signaling cascade, leading to a reduced cellular response. | 1. Optimize Dosing Schedule: Implement an intermittent dosing schedule with sufficient "drug-free" intervals to allow for receptor resensitization. 2. Dose Reduction: Use the lowest effective dose of RU-24926 to minimize receptor overstimulation. 3. Monitor Receptor Function: Assess receptor sensitivity between doses using a functional assay (e.g., cAMP inhibition assay) or by measuring a physiological response to a challenge dose. |
| Unexpectedly rapid development of tolerance, even at low doses. | Heterologous Desensitization via 5-HT2A Receptor Activation: Cross-talk between serotonin (B10506) receptor subtypes can influence receptor sensitivity. Activation of 5-HT2A receptors has been shown to induce the desensitization of 5-HT1A receptors.[1] RU-24926 may have off-target effects or the experimental conditions may lead to the activation of the 5-HT2A pathway. | 1. Co-administration with a 5-HT2A Antagonist: Consider the use of a selective 5-HT2A receptor antagonist, such as ketanserin (B1673593) or MDL 100,907, to block this pathway of heterologous desensitization.[2] 2. Purity of Compound: Ensure the purity of the RU-24926 compound to avoid off-target effects from contaminants. |
| Loss of in vitro response in cell-based assays (e.g., reduced inhibition of adenylyl cyclase). | Receptor Internalization and Downregulation: Prolonged agonist exposure can trigger the internalization of 5-HT1A/1B receptors from the cell surface via β-arrestin-mediated endocytosis.[3] While some receptors are recycled back to the membrane, chronic stimulation can lead to their degradation, resulting in a lower overall number of receptors (downregulation). | 1. Limit Exposure Time: In cell culture experiments, limit the duration of continuous exposure to RU-24926. 2. Washout Periods: Incorporate washout periods in the experimental design to allow for receptor recycling. 3. Quantify Receptor Expression: Use techniques like radioligand binding assays or western blotting to measure changes in receptor density (Bmax) on the cell surface and in total cell lysates. |
| Variability in the onset and magnitude of tolerance between experimental animals. | Individual Differences in Receptor Expression and Function: Baseline levels of 5-HT1A autoreceptors can vary between individuals, which can affect their susceptibility to stress and their response to serotonergic drugs. | 1. Increase Sample Size: Use a sufficient number of animals to account for individual variability. 2. Baseline Characterization: If feasible, perform baseline behavioral or physiological measurements to stratify animals before the start of the experiment. 3. Consistent Experimental Conditions: Maintain consistent environmental conditions (e.g., housing, handling, light-dark cycle) to minimize stress-induced variations in the serotonin system. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind tolerance development to RU-24926?
A1: The primary mechanism is receptor desensitization, a process that occurs in two main phases. Initially, upon repeated stimulation by RU-24926, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the 5-HT1A and 5-HT1B receptors. This phosphorylation facilitates the binding of a protein called β-arrestin. β-arrestin binding sterically hinders the coupling of the receptor to its G-protein, effectively "silencing" the downstream signaling cascade (e.g., inhibition of adenylyl cyclase). With continued agonist exposure, this can be followed by receptor internalization, where the receptors are removed from the cell surface, and in some cases, receptor downregulation, which involves a decrease in the total number of receptors.
Q2: How quickly can tolerance to RU-24926 develop?
A2: The onset of tolerance can be rapid (tachyphylaxis), sometimes observed within a single experimental session or after only a few doses. The exact timing depends on several factors, including the dose, the frequency of administration, and the biological system being studied. High-efficacy agonists tend to induce more rapid desensitization.
Q3: Can tolerance to RU-24926 be reversed?
A3: In many cases, yes. Tolerance due to receptor desensitization and internalization is often reversible. Introducing a "drug-holiday" or a period of abstinence from RU-24926 allows for receptor dephosphorylation and recycling back to the cell surface, which can restore sensitivity. However, if significant receptor downregulation has occurred, recovery may be slower as it would require the synthesis of new receptors.
Q4: Are there any pharmacological strategies to prevent or reduce tolerance to RU-24926?
A4: Yes. One promising strategy is the co-administration of a 5-HT2A receptor antagonist.[2] Activation of 5-HT2A receptors can lead to the desensitization of 5-HT1A receptors (heterologous desensitization).[1] By blocking 5-HT2A receptors, it may be possible to mitigate this form of tolerance and maintain the efficacy of RU-24926. Additionally, using the lowest effective dose and an intermittent dosing schedule are crucial preventative measures.
Q5: Does the development of tolerance affect 5-HT1A and 5-HT1B receptors equally?
A5: 5-HT1A and 5-HT1B receptors may exhibit different rates and extents of desensitization. The specific cellular environment, including the expression levels of different GRKs and β-arrestins, can influence how each receptor subtype is regulated. It is advisable to independently assess the function of both receptor subtypes if they are both of interest in your research.
Experimental Protocols
Protocol 1: Assessment of 5-HT1A Receptor Desensitization via Behavioral Response (Hypothermia)
This protocol is adapted from studies assessing the functional status of 5-HT1A receptors in rodents.
Objective: To determine if chronic administration of RU-24926 leads to desensitization of 5-HT1A receptors, as measured by a blunted hypothermic response to an acute challenge with a 5-HT1A agonist.
Materials:
-
RU-24926
-
A selective 5-HT1A receptor agonist for challenge (e.g., 8-OH-DPAT)
-
Vehicle for drug dissolution
-
Rectal thermometer for small rodents
-
Experimental animals (e.g., rats or mice)
Procedure:
-
Acclimatization: Acclimate animals to the experimental room and handling procedures for at least 3 days prior to the experiment.
-
Baseline Temperature Measurement: On the day of testing, measure the baseline rectal temperature of each animal.
-
Chronic Treatment:
-
Divide animals into a control group (receiving vehicle) and a treatment group (receiving RU-24926).
-
Administer RU-24926 or vehicle according to the desired dosing schedule (e.g., once daily for 7-14 days).
-
-
Agonist Challenge:
-
24 hours after the final dose of the chronic treatment, administer an acute challenge dose of a 5-HT1A agonist (e.g., 8-OH-DPAT) to all animals.
-
Measure rectal temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-challenge.
-
-
Data Analysis:
-
Calculate the change in body temperature from baseline for each animal at each time point.
-
Compare the hypothermic response between the vehicle-treated and RU-24926-treated groups. A significantly blunted hypothermic response in the RU-24926 group indicates 5-HT1A receptor desensitization.
-
Protocol 2: In Vitro Quantification of 5-HT1B Receptor Desensitization using a cAMP Assay
Objective: To quantify the desensitization of 5-HT1B receptors in a cell line stably expressing the receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1B receptor
-
Cell culture reagents
-
RU-24926
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Culture: Culture the 5-HT1B expressing cells to confluency in appropriate multi-well plates.
-
Pre-treatment (Induction of Desensitization):
-
Treat the cells with RU-24926 at a specified concentration (e.g., 1 µM) for various durations (e.g., 0, 15, 30, 60, 120 minutes) to induce desensitization. Include a vehicle control group.
-
-
Washout: After the pre-treatment period, carefully wash the cells with a serum-free medium to remove the agonist.
-
Stimulation:
-
Acutely stimulate the cells with a range of concentrations of RU-24926 in the presence of a fixed concentration of forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate dose-response curves for RU-24926's inhibition of forskolin-stimulated cAMP production for each pre-treatment condition.
-
Compare the EC50 and Emax values. A rightward shift in the EC50 and/or a decrease in the Emax in the pre-treated groups compared to the control group indicates receptor desensitization.
-
Data Presentation
Table 1: Expected Outcomes in Receptor Function Following Chronic 5-HT Agonist Treatment
| Parameter | Method of Measurement | Expected Change with Tolerance | Interpretation |
| Receptor Density (Bmax) | Radioligand Binding (e.g., with [3H]WAY-100635 for 5-HT1A) | No change or decrease | A decrease indicates receptor downregulation. No change suggests desensitization is primarily due to uncoupling.[1] |
| Binding Affinity (Kd) | Radioligand Binding | Typically no significant change | The affinity of the radioligand for the receptor is usually not affected by desensitization.[1] |
| G-protein Coupling | [35S]GTPγS Binding Assay | Decreased agonist-stimulated binding | Indicates uncoupling of the receptor from its G-protein, a key step in desensitization. |
| Second Messenger Response (cAMP) | cAMP Inhibition Assay | Decreased maximal inhibition (Emax) and/or increased EC50 | Reflects a diminished ability of the agonist to produce its downstream cellular effect. |
| Behavioral Response | In vivo behavioral assays (e.g., locomotor activity, hypothermia) | Attenuated response to an acute agonist challenge | A functional readout of in vivo receptor desensitization. |
Visualizations
Caption: Signaling and desensitization pathway of the 5-HT1A/1B receptor.
Caption: Heterologous desensitization of 5-HT1A receptors by 5-HT2A receptor activation.
Caption: Workflow for assessing behavioral tolerance to RU-24926.
References
- 1. Effect of chronic serotonin-2 receptor agonist or antagonist administration on serotonin-1A receptor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of serotonin (5-HT)1A and 5-HT2A receptor agonists on schedule-controlled responding in rats: drug combination studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with RU 24926
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting and addressing unexpected results that may arise during experiments involving the research compound RU 24926.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily characterized as a potent agonist for the dopamine (B1211576) D2 receptor. It is also recognized for its activity at serotonin (B10506) receptors, historically referred to as a 5-HT1B receptor agonist, though its selectivity across the broader 5-HT receptor family should be considered.
Q2: I am observing an effect that is inconsistent with D2 receptor agonism. What could be the cause?
A2: Unexpected results with this compound can often be attributed to its off-target activities. Notably, this compound is also a recognized antagonist of the kappa-opioid receptor.[1][2] This dual activity can lead to complex pharmacological effects that may not be solely explained by its action at D2 receptors. Depending on the experimental system and the biological processes being investigated, the kappa-opioid receptor antagonism may produce confounding effects.
Q3: Could the observed unexpected effect be due to activity at other serotonin receptors?
A3: Yes. While historically classified in relation to the 5-HT1B receptor, the complete selectivity profile of this compound across all serotonin receptor subtypes is not extensively documented in a single source. It is plausible that at the concentrations used in your experiments, this compound may be interacting with other 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT7), contributing to the observed results. Cross-reactivity with other G-protein coupled receptors (GPCRs) is a common phenomenon that can lead to unexpected signaling outcomes.
Q4: How can I confirm if the unexpected result is an off-target effect?
A4: To investigate a suspected off-target effect, consider the following control experiments:
-
Use a structurally different D2 agonist: Compare the effects of this compound with another D2 agonist that has a distinct chemical structure and off-target profile. If the unexpected effect is not replicated, it is more likely to be an off-target effect of this compound.
-
Employ a selective kappa-opioid antagonist: Pre-treat your experimental system with a selective kappa-opioid receptor antagonist before applying this compound. If the unexpected effect is blocked or attenuated, it strongly suggests the involvement of the kappa-opioid receptor.
-
Use a selective D2 antagonist: Co-administration of a specific D2 receptor antagonist should block the expected on-target effects of this compound. If the unexpected effect persists, it is likely independent of D2 receptor activation.
-
Vary the concentration of this compound: Off-target effects are often more pronounced at higher concentrations. A dose-response curve can help determine if the unexpected effect has a different potency (EC50 or IC50) than the expected on-target effect.
Troubleshooting Guides
Issue 1: Unexpected Behavioral Phenotype in Animal Models
Observed Result: You are observing a behavioral effect in your animal model (e.g., changes in locomotion, anxiety-like behavior, or learning and memory) that is not consistent with the known effects of D2 receptor agonism.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected behavioral phenotypes.
Issue 2: Contradictory In Vitro Signaling Results
Observed Result: In a cell-based assay (e.g., cAMP assay), the signaling output does not align with the expected Gαi/o coupling of the D2 receptor (i.e., you do not observe a decrease in forskolin-stimulated cAMP).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for contradictory in vitro signaling.
Data Presentation
Table 1: Summary of this compound Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | Reported Ki (nM) | Functional Activity |
| Dopamine D2 | High Affinity (Specific values vary across studies) | Agonist |
| Kappa-Opioid | Moderate Affinity (Specific values vary across studies) | Antagonist |
| Mu-Opioid | Low Affinity | Antagonist |
| Serotonin 5-HT1A | To be determined | Likely Agonist |
| Serotonin 5-HT1B | Moderate to High Affinity (Historically referenced) | Agonist |
| Serotonin 5-HT1D | To be determined | To be determined |
| Serotonin 5-HT2A | To be determined | To be determined |
| Serotonin 5-HT2C | To be determined | To be determined |
| Serotonin 5-HT7 | To be determined | To be determined |
Note: This table is a summary based on available literature. Researchers should consult specific publications for detailed experimental conditions. The binding profile for all serotonin receptor subtypes is not exhaustively characterized.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity (Ki)
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor of interest (e.g., dopamine D2, kappa-opioid, or a specific serotonin receptor subtype).
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest or from homogenized tissue known to be rich in the target receptor.
-
Radioligand Selection: Choose a high-affinity radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-U69,593 for kappa-opioid receptors) that is specific for the target receptor.
-
Competition Binding Assay:
-
Incubate the prepared membranes with a fixed concentration of the radioligand.
-
In parallel, incubate the membranes and radioligand with a range of concentrations of unlabeled this compound (the competitor).
-
Include a control for non-specific binding by adding a high concentration of a known, unlabeled ligand for the target receptor.
-
-
Separation and Detection: Separate the bound from unbound radioligand via rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor (this compound) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for Gαi/o and Gαs Coupled Receptors
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound at a G-protein coupled receptor that modulates adenylyl cyclase activity.
Methodology:
-
Cell Culture: Culture a suitable host cell line (e.g., HEK293 or CHO) stably or transiently expressing the receptor of interest.
-
Assay Setup:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
For Gαi/o coupled receptors (like D2), pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Ligand Treatment:
-
Agonist Mode: Treat the cells with a range of concentrations of this compound. To measure inhibition of cAMP production by a Gαi/o coupled receptor, co-stimulate with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator).
-
Antagonist Mode: Pre-incubate the cells with a range of concentrations of this compound before adding a fixed concentration of a known agonist for the target receptor.
-
-
cAMP Measurement: After the incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Signaling Pathways
Caption: Potential signaling pathways affected by this compound.
References
RU 24926 Technical Support Center: Quality Control and Purity Assessment
Disclaimer: The following information, including experimental protocols, quantitative data, and degradation pathways for RU 24926, is provided for illustrative purposes only. Due to the limited availability of public data on this specific compound, this guide is based on established principles of pharmaceutical quality control and analysis for small molecules. Researchers should validate all methods and findings with their own experimental data.
This technical support center provides guidance and answers frequently asked questions regarding the quality control and purity assessment of this compound. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for assessing the purity of this compound?
A1: The primary recommended technique is High-Performance Liquid Chromatography (HPLC) with UV detection, as it is a widely used and robust method for purity determination and impurity profiling. Additionally, Mass Spectrometry (MS) is invaluable for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation and detection of impurities.
Q2: What are the typical acceptance criteria for the purity of a research-grade batch of this compound?
A2: For research-grade material, a purity of ≥98% as determined by HPLC is generally considered acceptable. However, for more sensitive applications, such as in vivo studies, a purity of ≥99% may be required. It is crucial to also consider the profile of any impurities present.
Q3: How should I store this compound to ensure its stability?
A3: this compound should be stored in a well-sealed container, protected from light and moisture. For long-term storage, it is recommended to keep the compound at -20°C. For short-term use, storage at 2-8°C is acceptable.
Q4: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?
A4: Unexpected peaks can arise from several sources, including:
-
Degradation products: The compound may have degraded due to improper storage or handling.
-
Impurities from synthesis: These are residual starting materials, by-products, or reagents from the manufacturing process.
-
Contamination: The sample or the HPLC system might be contaminated.
-
Mobile phase or column issues: Ensure the mobile phase is correctly prepared and the column is not degraded.
Refer to the troubleshooting section for a more detailed guide.
Troubleshooting Guide
This guide addresses common issues encountered during the quality control of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Purity Detected by HPLC | 1. Compound degradation. 2. Inaccurate standard concentration. 3. Sub-optimal HPLC method. | 1. Check storage conditions and sample handling. Perform a forced degradation study to identify potential degradants. 2. Prepare a fresh standard solution and verify its concentration. 3. Optimize HPLC parameters (e.g., mobile phase composition, gradient, column). |
| Variable Retention Times in HPLC | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column degradation. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a consistent temperature. 3. Flush the column or replace it if necessary. |
| Mass Spectrometry Signal is Weak or Absent | 1. Poor ionization of the compound. 2. Incorrect MS parameters. 3. Sample degradation in the ion source. | 1. Try different ionization modes (e.g., ESI, APCI) and polarities (positive/negative). 2. Optimize MS settings such as capillary voltage and gas flow. 3. Adjust source temperature and other parameters to minimize in-source fragmentation. |
| Discrepancy Between HPLC and NMR Purity | 1. Presence of NMR-inactive impurities. 2. Residual solvents not detected by HPLC-UV. 3. Different quantification methods. | 1. Use a different detection method with HPLC (e.g., MS, CAD). 2. Use ¹H NMR to identify and quantify residual solvents. 3. Ensure consistent and validated methods for quantification across techniques. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate this compound from its potential impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the stability of this compound and to identify potential degradation products.
-
Acidic Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a 1 mg/mL solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a 1 mg/mL solution of this compound to UV light (254 nm) for 24 hours.
After exposure, analyze the samples by the validated HPLC method to assess the extent of degradation and the impurity profile.
Quantitative Data Summary
The following tables present hypothetical data for a typical batch of this compound.
Table 1: Purity Profile of a Representative Batch of this compound
| Analytical Method | Purity (%) | Major Impurity (%) | Total Impurities (%) |
| HPLC (at 254 nm) | 99.2 | 0.3 (at RRT 1.2) | 0.8 |
| qNMR (vs. internal standard) | 98.9 | - | - |
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradant Peak (RRT) |
| 0.1 M HCl, 60°C, 24h | 15.4 | 3 | 0.85 |
| 0.1 M NaOH, 60°C, 24h | 28.1 | 4 | 0.72 |
| 3% H₂O₂, RT, 24h | 8.5 | 2 | 1.15 |
| Heat (105°C), 48h | 5.2 | 1 | 1.20 |
| UV Light (254 nm), 24h | 11.7 | 2 | 0.95 |
*RRT = Relative Retention Time
Visualizations
Caption: Workflow for this compound Quality Control.
Caption: Troubleshooting for Unexpected HPLC Peaks.
Technical Support Center: Overcoming RU 24926 Delivery Issues In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo delivery of RU 24926. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and administration of this compound for in vivo studies.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution | - Incorrect solvent ratio- Low temperature- Solution prepared too far in advance | - Ensure accurate measurement of all solvent components as per the recommended protocols.- Gently warm the solution and/or use sonication to aid dissolution.[1] - Prepare the final working solution fresh on the day of the experiment. |
| Difficulty with intravenous (tail vein) injection in rats | - Veins are not sufficiently dilated- Incorrect needle placement- Animal movement | - Warm the rat's tail using a heat lamp or warm water (30-35°C) for up to 30 minutes to dilate the veins. - Ensure the needle bevel is facing up and inserted parallel to the vein.[2] A "flash" of blood in the needle hub confirms correct placement.[2] - Use an appropriate restraint device to minimize animal movement. |
| Blanching or swelling at the injection site | - Perivascular injection (outside the vein) | - Immediately stop the injection.[2] - Withdraw the needle and apply gentle pressure to the site.- Attempt the injection at a more proximal site on the tail vein.[2] |
| Inconsistent behavioral or physiological effects | - Inaccurate dosing- Degradation of the compound- Improper route of administration | - Accurately weigh the animal and calculate the dose based on body weight.- Store stock solutions at -80°C for long-term stability (up to 2 years) and at -20°C for shorter-term stability (up to 1 year).[1] Avoid repeated freeze-thaw cycles.- Ensure the chosen route of administration (e.g., intravenous, intraperitoneal) is appropriate for the experimental goals. |
| Signs of toxicity or adverse reactions in animals | - High concentration of DMSO or other solvents- Serotonin (B10506) syndrome due to high dosage | - For intravenous injections, ensure the final concentration of DMSO is minimized in the working solution.- Carefully select the dose based on literature and pilot studies. Be aware of the symptoms of serotonin syndrome, which can include tremors, agitation, and hyperthermia.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound for in vivo administration?
A1: Due to its hydrophobic nature, this compound requires a co-solvent system for aqueous solutions suitable for in vivo use. Two effective protocols are provided in the Experimental Protocols section below. Both methods can achieve a concentration of at least 2.5 mg/mL.[1]
Q2: How should I store my stock solutions of this compound?
A2: For long-term storage, stock solutions of this compound should be kept at -80°C, where they are stable for up to two years. For shorter-term storage, -20°C is suitable for up to one year. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]
Q3: What are the target receptors for this compound?
A3: this compound is a potent agonist for the serotonin 5-HT1A and 5-HT1B receptors. It shows a higher affinity for the 5-HT1B receptor.
Q4: What are the expected in vivo effects of this compound administration in rodents?
A4: Administration of this compound in rats has been shown to decrease water consumption and increase forward locomotion.[1] It also affects serotonin release and metabolism in the brain.[4][5][6]
Q5: What is the appropriate route of administration for this compound in vivo?
A5: The choice of administration route depends on the experimental design. Intraperitoneal (i.p.) and subcutaneous (s.c.) injections have been successfully used in published studies.[1][4][5] Intravenous (i.v.) injection is also a viable option for achieving rapid systemic circulation.
Experimental Protocols
Protocol 1: Co-Solvent Formulation for In Vivo Administration
This protocol utilizes a combination of DMSO, PEG300, and Tween-80 to solubilize this compound in saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final working solution, combine the solvents in the following order and ratio, ensuring the solution is clear after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This formulation should yield a clear solution with a this compound concentration of ≥ 2.5 mg/mL.[1]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Protocol 2: SBE-β-CD Formulation for In Vivo Administration
This protocol uses a cyclodextrin (B1172386) to enhance the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
To prepare the final working solution, combine the following, mixing thoroughly until a clear solution is obtained:
-
10% DMSO (from the stock solution)
-
90% of the 20% SBE-β-CD in saline solution
-
-
This method should also yield a clear solution with a this compound concentration of ≥ 2.5 mg/mL.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways activated by this compound through the 5-HT1A and 5-HT1B receptors.
Caption: 5-HT1A receptor signaling pathway activated by this compound.
Caption: 5-HT1B receptor signaling pathway, often acting as an autoreceptor.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo experiment using this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Serotonin Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The 5-HT1 receptor agonist RU-24969 decreases 5-hydroxytryptamine (5-HT) release and metabolism in the rat frontal cortex in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of RU 24969 on 5-HT metabolism in the medullary dorsal horn as studied by in vivo voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of RU 24969 on serotonin release in rat brain cortex: further support for the identity of serotonin autoreceptors with 5-HT1B sites - PubMed [pubmed.ncbi.nlm.nih.gov]
RU 24926 Technical Support Center: Troubleshooting & Experimental Guidance
Welcome to the technical support center for RU 24926. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on potential experimental artifacts and how to avoid them. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments with this potent 5-HT₁ₐ/₁₈ receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a high-affinity agonist for serotonin (B10506) receptor subtypes 5-HT₁ₐ and 5-HT₁₈. Its experimental effects are primarily mediated through the activation of these receptors, which are involved in a wide range of physiological and behavioral processes.
Q2: What are the most common species and experimental models used with this compound?
Rodent models, particularly rats and mice, are extensively used in behavioral and in vivo studies with this compound. It is often employed in models of locomotor activity, drug discrimination, and studies of the serotonergic system's role in various behaviors.[1]
Troubleshooting Guide
Issue 1: Unexpected Changes in Locomotor Activity
Question: I administered this compound to my mice, and I'm observing significant hyperactivity that is confounding my experimental results. Is this a known effect, and how can I mitigate it?
Answer: Yes, this compound is well-documented to induce hyperlocomotion in mice, an effect specifically mediated by the 5-HT₁₈ receptor. This is a direct pharmacological effect of the compound and not necessarily an experimental artifact.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to identify a dose that produces the desired effect without inducing excessive hyperlocomotion. The effect on locomotor activity is dose-dependent.
-
Control for Hyperactivity: If the hyperactivity cannot be avoided, your experimental design should account for it. This may involve using specific behavioral paradigms that are less sensitive to general increases in motor activity or using appropriate control groups to isolate the specific behavior of interest.
-
Consider the Animal Model: The locomotor effects of this compound can vary between different strains of mice and rats. Ensure the chosen strain is appropriate for your research question.
Issue 2: Hypothermia as a Confounding Variable
Question: My animals are exhibiting a significant drop in body temperature after this compound administration. Could this be affecting my results?
Answer: Yes, hypothermia is a well-established effect of 5-HT₁ₐ receptor agonists.[2][3][4][5][6] This is a physiological response and can be a significant confounding factor in many experiments, particularly those involving metabolic or behavioral measures.
Troubleshooting Steps:
-
Monitor Core Body Temperature: Always monitor the core body temperature of your animals when using 5-HT₁ₐ agonists.
-
Maintain Normothermia: If hypothermia is not the intended effect of your study, you should take measures to maintain the animals' body temperature within a normal physiological range. This can be achieved using heating pads or lamps.
-
Ambient Temperature Control: The ambient temperature of the experimental room can influence the magnitude of the hypothermic response. Maintaining a consistent and appropriate room temperature is crucial.
-
Pharmacological Blockade: In some experimental designs, it may be possible to co-administer a selective 5-HT₁ₐ antagonist to block the hypothermic effect, although this will also interfere with other 5-HT₁ₐ-mediated effects.
Issue 3: Potential Off-Target Effects on the Dopaminergic System
Question: I am seeing unexpected results in my experiment that I suspect might be due to off-target effects of this compound. Does this compound interact with other neurotransmitter systems?
Answer: While this compound is highly selective for 5-HT₁ₐ and 5-HT₁₈ receptors, there is evidence to suggest it can interact with the dopamine (B1211576) system. Specifically, it has been shown to inhibit the uptake of dopamine by platelets, which suggests a potential interaction with the dopamine transporter (DAT).[7][8][9][10][11]
Troubleshooting Steps:
-
Confirm with Selective Antagonists: To determine if an observed effect is mediated by the intended serotonin receptors or an off-target dopaminergic mechanism, you can use selective antagonists for 5-HT₁ₐ, 5-HT₁₈, and dopamine receptors in your experimental design.
-
Measure Dopamine Levels: If your experimental setup allows, directly measure dopamine levels or the activity of dopaminergic neurons to assess the impact of this compound on this system.
-
Use Alternative Agonists: Compare the effects of this compound with other 5-HT₁ₐ/₁₈ agonists that have different off-target profiles to help dissect the specific receptor contributions to your observed effects.
Issue 4: Serotonin Syndrome at High Doses
Question: At higher doses of this compound, my animals are displaying a constellation of severe behavioral and physiological changes, including tremors, rigidity, and autonomic instability. What is happening?
Answer: You are likely observing serotonin syndrome, a potentially life-threatening condition resulting from excessive serotonergic activity.[12][13][14][15][16] This is a dose-dependent effect of potent serotonin agonists.
Troubleshooting Steps:
-
Immediate Dose Reduction: The primary and most critical step is to reduce the dose of this compound.
-
Careful Dose Escalation: When establishing a dose-response curve, use a careful dose escalation protocol and closely monitor the animals for signs of serotonin syndrome.
-
Know the Symptoms: Be familiar with the signs of serotonin syndrome in your animal model. In rodents, these can include tremors, forepaw treading, hindlimb abduction, Straub tail, and changes in body temperature.[16]
-
Avoid Co-administration with Other Serotonergic Agents: Do not co-administer this compound with other drugs that increase serotonin levels (e.g., SSRIs, MAOIs) unless it is a specific and well-controlled aspect of your experimental design.
Data Presentation
Table 1: Receptor Binding Profile of this compound and Related Compounds (Ki values in nM)
| Compound | 5-HT₁ₐ | 5-HT₁₈ | 5-HT₁ₒ | 5-HT₂ₐ | 5-HT₂C | 5-HT₇ | α₂-adrenoceptor |
| This compound | ~1-5 | ~1-5 | Moderate | Low | Low | Low | Moderate |
| 8-OH-DPAT | ~1 | >1000 | >1000 | >1000 | >1000 | >1000 | Moderate |
| Sumatriptan | ~16 | ~4 | ~10 | >10000 | >10000 | >10000 | Low |
Note: This table provides approximate Ki values based on available literature. Actual values may vary depending on the experimental conditions. This compound shows high affinity for both 5-HT₁ₐ and 5-HT₁₈ receptors and moderate affinity for α₂-adrenoceptors.
Mandatory Visualizations
Caption: Signaling pathway of this compound at presynaptic and postsynaptic 5-HT₁ₐ/₁₈ receptors.
Caption: A troubleshooting workflow for identifying and addressing common experimental artifacts with this compound.
Experimental Protocols
Protocol 1: In Vivo Administration and Locomotor Activity Assessment in Mice
-
Compound Preparation: Dissolve this compound in sterile saline (0.9% NaCl). Prepare fresh on the day of the experiment.
-
Animals: Use adult male C57BL/6J mice (8-12 weeks old). House animals in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight. A typical dose range to explore for locomotor effects is 0.1 - 5.0 mg/kg.
-
Locomotor Activity Monitoring: Immediately after injection, place the mouse in an open-field arena (e.g., 40x40 cm) equipped with automated video tracking software.
-
Data Collection: Record locomotor activity (total distance traveled, rearing, etc.) for a period of 60-120 minutes.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the drug's effect. Compare the locomotor activity of this compound-treated mice to a vehicle-treated control group.
Protocol 2: Drug Discrimination Study in Rats
-
Animals: Use adult male Sprague-Dawley rats trained to press one of two levers for a food reward (e.g., sucrose (B13894) pellets) in a standard operant chamber.
-
Training:
-
Train rats to discriminate between an injection of this compound (training dose, e.g., 0.3 mg/kg, i.p.) and a vehicle injection (saline).
-
On days when this compound is administered, only responses on the "drug-appropriate" lever are reinforced.
-
On days when the vehicle is administered, only responses on the "vehicle-appropriate" lever are reinforced.
-
Continue training until rats reliably select the correct lever (>80% accuracy) for the first completed fixed ratio of the session.
-
-
Test Sessions:
-
Once the discrimination is acquired, test sessions can be conducted to evaluate the stimulus properties of other compounds or different doses of this compound.
-
During test sessions, responses on either lever are reinforced to avoid extinction of responding.
-
The percentage of responses on the drug-appropriate lever is used as the measure of drug discrimination.
-
-
Data Analysis: Calculate the percentage of responses on the drug-appropriate lever for each test compound or dose. A compound that produces >80% drug-appropriate responding is considered to have fully generalized to the training drug.
References
- 1. In a drug discrimination procedure isolation-reared rats generalize to lower doses of cocaine and amphetamine than rats reared in an enriched environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of hypothermia as a model of 5-hydroxytryptamine1A receptor-mediated activity in the rat: a pharmacological characterization of the actions of novel agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-induced hypothermia by 5HT1A agonists provide neuroprotection in experimental stroke: new perspectives for acute patient treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temperature set-point changes induced by DA D2/3 and 5-HT1A receptor agonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacology of the hypothermic response to 5-HT1A receptor activation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Plasma Membrane-Associated GTPase Rin Interacts with the Dopamine Transporter and Is Required for Protein Kinase C-Regulated Dopamine Transporter Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Dopamine Transporter Interacts with Dopamine: Insights from Molecular Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of dopamine transporter function by protein-protein interactions: new discoveries and methodological challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models of the serotonin syndrome: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 15. Serotonin Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Characterization of serotonin-toxicity syndrome (toxidrome) elicited by 5-hydroxy-L-tryptophan in clorgyline-pretreated rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Half-Life Determination for Research Compounds
Frequently Asked Questions (FAQs)
Q1: We are planning our first in vivo pharmacokinetic study for a novel compound. What are the critical initial parameters to consider?
A1: Before initiating an in vivo study, it is crucial to have established:
-
A validated bioanalytical method: You need a reliable and sensitive assay (e.g., LC-MS/MS) to accurately quantify the compound in biological matrices (plasma, tissue, etc.).
-
Preliminary in vitro data: Information on metabolic stability in liver microsomes and plasma protein binding can help in dose selection and prediction of in vivo behavior.
-
Solubility and formulation: The compound must be in a suitable vehicle for administration that ensures bioavailability and is well-tolerated by the animal model.
-
Dose selection: At least three dose levels are typically used to assess linearity of pharmacokinetics. These doses should be selected based on any available toxicology or efficacy data.
Q2: How do we select the appropriate animal model for our pharmacokinetic study?
A2: The choice of animal model depends on several factors:
-
Metabolic similarity to humans: If the goal is to predict human pharmacokinetics, a species with a similar metabolic profile (e.g., non-human primates, or specific strains of rodents known to express relevant enzymes) is preferred.
-
The biological target of the compound: The animal model should express the therapeutic target in a similar manner to humans.
-
Logistical considerations: Factors such as size, cost, and ease of handling and blood sampling will influence your decision. Mice and rats are common initial choices due to these factors.
Q3: What are the key differences between intravenous (IV) and oral (PO) administration for determining half-life?
A3:
-
Intravenous (IV) administration: Allows for the determination of the absolute bioavailability and provides a direct measure of the elimination half-life from the systemic circulation. It bypasses absorption-related variabilities.
-
Oral (PO) administration: Provides insights into the compound's absorption characteristics and first-pass metabolism. The observed half-life after oral administration can be influenced by the rate of absorption (a "flip-flop" kinetic scenario).
Troubleshooting Guide
Issue 1: High variability in plasma concentrations between animals in the same dose group.
-
Possible Cause 1: Inconsistent administration.
-
Troubleshooting: Ensure that the administration technique (e.g., oral gavage, IV injection) is consistent and performed by a trained individual. For oral dosing, confirm that the full dose was delivered.
-
-
Possible Cause 2: Formulation issues.
-
Troubleshooting: Check the stability and homogeneity of the dosing formulation. If it is a suspension, ensure it is adequately mixed before each administration.
-
-
Possible Cause 3: Biological variability.
-
Troubleshooting: Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight.
-
Issue 2: The calculated half-life is much longer than predicted by in vitro metabolic stability assays.
-
Possible Cause 1: Slow absorption from the administration site (for non-IV routes).
-
Troubleshooting: This is known as "flip-flop" kinetics, where the absorption rate is slower than the elimination rate. To confirm this, an IV administration study is required to determine the true elimination half-life.
-
-
Possible Cause 2: High plasma protein binding.
-
Troubleshooting: A highly protein-bound compound will have a lower free fraction available for metabolism and elimination, thus prolonging its half-life. Measure the extent of plasma protein binding in vitro.
-
-
Possible Cause 3: Enterohepatic recirculation.
-
Troubleshooting: The compound or its metabolites may be excreted in the bile and then reabsorbed in the intestine. This can be investigated by using bile duct-cannulated animals.
-
Issue 3: The compound is undetectable in plasma shortly after dosing.
-
Possible Cause 1: Rapid metabolism and/or elimination.
-
Troubleshooting: Collect blood samples at earlier time points. Consider using a higher dose if toxicologically permissible.
-
-
Possible Cause 2: Poor bioavailability (for non-IV routes).
-
Troubleshooting: Investigate the compound's solubility and permeability. Perform an IV administration study to determine absolute bioavailability.
-
-
Possible Cause 3: Issues with the bioanalytical method.
-
Troubleshooting: Re-validate the bioanalytical method to ensure it has sufficient sensitivity (a low enough lower limit of quantification). Check for matrix effects or instability of the compound in the biological samples.
-
Data Presentation: Pharmacokinetic Parameters (Template)
Below is a template table for summarizing key pharmacokinetic parameters from an in vivo study.
| Parameter | Route of Administration | Dose Group 1 (X mg/kg) | Dose Group 2 (Y mg/kg) | Dose Group 3 (Z mg/kg) |
| t½ (half-life) | IV | Value ± SD | Value ± SD | Value ± SD |
| PO | Value ± SD | Value ± SD | Value ± SD | |
| Cmax (max concentration) | IV | Value ± SD | Value ± SD | Value ± SD |
| PO | Value ± SD | Value ± SD | Value ± SD | |
| Tmax (time to Cmax) | PO | Value ± SD | Value ± SD | Value ± SD |
| AUC (area under curve) | IV | Value ± SD | Value ± SD | Value ± SD |
| PO | Value ± SD | Value ± SD | Value ± SD | |
| Clearance (CL) | IV | Value ± SD | Value ± SD | Value ± SD |
| Volume of Distribution (Vd) | IV | Value ± SD | Value ± SD | Value ± SD |
| Bioavailability (F%) | PO | Value ± SD | Value ± SD | Value ± SD |
Experimental Protocols
General Protocol for In Vivo Pharmacokinetic Study in Rodents:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Dosing Formulation Preparation: Prepare the compound in a suitable vehicle (e.g., saline, PEG400/water). Ensure homogeneity and stability.
-
Administration:
-
Intravenous (IV): Administer the compound via the tail vein.
-
Oral (PO): Administer the compound using an oral gavage needle.
-
-
Blood Sampling:
-
Collect blood samples (typically via tail vein, saphenous vein, or cardiac puncture for terminal bleed) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
Use an appropriate anticoagulant (e.g., EDTA, heparin).
-
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Analysis:
-
Extract the compound from the plasma using a suitable method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Quantify the compound concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin, R) to perform non-compartmental analysis (NCA) and calculate pharmacokinetic parameters such as half-life, Cmax, Tmax, and AUC.
Visualizations
Caption: Workflow for determining the in vivo half-life of a research compound.
Technical Support Center: Investigating Drug Metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental investigation of the metabolism and potential active metabolites of novel compounds.
General Troubleshooting and FAQs
Q1: We are beginning our investigation into the metabolism of a new compound, RU-XXXX. Where do we start?
A1: The initial steps in characterizing the metabolism of a novel compound involve identifying its primary metabolites and the enzyme systems responsible for their formation. A general workflow for this process is outlined below. We recommend starting with in vitro methods using liver microsomes, as they are a rich source of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[1][2]
Experimental Workflow: Initial Metabolite Identification
References
Technical Support Center: Adjusting RU 24926 Protocols for Different Animal Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the D2 dopamine (B1211576) receptor agonist, RU 24926. The information is tailored for scientists and drug development professionals to address specific issues that may arise during in-vivo experiments with different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective D2 dopamine receptor agonist. Its primary mechanism of action is to bind to and activate D2 dopamine receptors, mimicking the effect of the endogenous neurotransmitter, dopamine. Activation of D2 receptors is generally associated with inhibitory neuronal responses.
Q2: Are there known differences in the effects of this compound between different animal strains?
A2: While direct comparative studies on the pharmacokinetics and pharmacodynamics of this compound across different rodent strains are limited, it is crucial to anticipate variations based on known differences in neurobiology and drug metabolism among common laboratory strains. For instance, BALB/c mice are known to be naturally more anxious than C57BL/6 mice, which could influence behavioral readouts in response to a dopamine agonist.[1] Similarly, differences in drug metabolism and susceptibility to neurotoxicity have been observed between Sprague Dawley and Wistar rats, which may affect the efficacy and side-effect profile of this compound.[2]
Q3: What are the recommended starting doses for this compound in mice and rats?
A3: Based on available literature, a starting dose for analgesic effects in mice is 0.125 mg/kg, administered subcutaneously, with dose-dependent effects observed at higher concentrations.[3] For rats, while specific data for this compound is scarce, a common approach is to start with a dose range similar to that used in mice and perform a dose-response study to determine the optimal concentration for the desired effect in the specific rat strain being used. It is always recommended to consult literature for studies with similar compounds and experimental paradigms.
Q4: How should this compound be prepared and administered?
A4: this compound is typically dissolved in a vehicle suitable for parenteral administration, such as sterile saline. The route of administration can influence the pharmacokinetic profile of the compound. Subcutaneous injection is a commonly reported method for mice.[3] The volume of administration should be carefully controlled to avoid tissue damage and should be adjusted based on the animal's weight and the specific guidelines for that route and species.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Responses
Possible Causes:
-
Strain-dependent sensitivity: Different strains of mice (e.g., C57BL/6 vs. BALB/c) and rats (e.g., Sprague Dawley vs. Wistar) can exhibit significant differences in their baseline behavior and response to dopaminergic compounds.[1][2][4][5][6][7]
-
Environmental factors: Stress, handling, and housing conditions can all impact the dopaminergic system and influence behavioral outcomes.
-
Inconsistent drug administration: Improper injection technique or inaccurate dosing can lead to variable drug exposure.
Solutions:
-
Strain Selection: Carefully select the animal strain based on the research question. For example, if studying anxiety-related behaviors, be aware of the inherent differences between BALB/c and C57BL/6 mice.[1]
-
Acclimation and Handling: Ensure all animals are properly acclimated to the experimental environment and handled consistently to minimize stress.
-
Standardize Administration: Use precise and consistent techniques for drug preparation and administration. For subcutaneous injections, vary the injection site to avoid local irritation.
Issue 2: Unexpected Motor Effects
Possible Causes:
-
Dose-related effects: Dopamine agonists can induce biphasic effects on motor activity, with low doses sometimes causing hypoactivity and higher doses leading to hyperactivity.
-
Strain-specific motor responses: Different rat strains, such as Lewis, Fischer 344, and Sprague-Dawley, have been shown to display differences in motor recovery and function in response to neurological insults, which may translate to different motor responses to dopaminergic drugs.[8]
-
Off-target effects: While this compound is a selective D2 agonist, the possibility of off-target effects, especially at higher doses, cannot be entirely ruled out.
Solutions:
-
Dose-Response Curve: Conduct a thorough dose-response study to characterize the motor effects of this compound in the specific strain being used.
-
Detailed Behavioral Scoring: Utilize a comprehensive behavioral scoring system to differentiate between general locomotor activity, stereotyped behaviors, and any potential adverse motor effects.
-
Literature Review: Consult studies on other D2 agonists to understand the expected range of motor effects and how they might vary by strain.
Issue 3: Lack of a Measurable Effect
Possible Causes:
-
Insufficient Dose: The administered dose may be too low to elicit a significant response in the chosen animal strain.
-
Poor Bioavailability: The route of administration may not be optimal, leading to poor absorption and distribution of the compound.
-
Metabolic Differences: The animal strain may rapidly metabolize this compound, reducing its effective concentration at the target receptors.
Solutions:
-
Increase Dose Systematically: Cautiously increase the dose in a stepwise manner, closely monitoring for both desired effects and any signs of toxicity.
-
Consider Alternative Routes: If subcutaneous administration is ineffective, explore other routes such as intraperitoneal or intravenous injection, keeping in mind the different pharmacokinetic profiles associated with each.
-
Pharmacokinetic Analysis: If feasible, conduct a pilot pharmacokinetic study to determine the concentration of this compound in the plasma and brain tissue of the animal strain being used.
Experimental Protocols
General Guidelines for In-Vivo Administration
The following table provides general guidelines for maximum administration volumes for common routes in mice and rats. These are starting points and may need to be adjusted based on the specific experimental protocol and institutional guidelines.
| Animal | Route of Administration | Recommended Maximum Volume (ml/kg) |
| Mouse | Subcutaneous (SC) | 10 |
| Intraperitoneal (IP) | 20 | |
| Intravenous (IV) | 5 | |
| Rat | Subcutaneous (SC) | 5 |
| Intraperitoneal (IP) | 10 | |
| Intravenous (IV) | 5 |
Source: These are general guidelines and researchers should always consult their institution's specific animal care and use committee (IACUC) protocols.[9][10][11]
Sample Protocol: Assessing Analgesic Effects of this compound in Mice
This protocol is adapted from a study demonstrating the analgesic effects of this compound.[3]
-
Animals: Male mice of a specified strain (e.g., C57BL/6), aged 8-10 weeks.
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentrations (e.g., 0.125, 0.25, 0.5 mg/ml).
-
Administration: Administer this compound or vehicle (saline) via subcutaneous injection at a volume of 10 ml/kg.
-
Behavioral Testing: 30 minutes post-injection, assess the analgesic response using a hot plate test. Measure the latency to a nociceptive response (e.g., paw lick or jump).
-
Data Analysis: Compare the response latencies between the vehicle-treated and this compound-treated groups using appropriate statistical tests.
Visualizations
Caption: A generalized experimental workflow for in-vivo studies using this compound.
Caption: A troubleshooting flowchart for common issues in this compound experiments.
Caption: Simplified signaling pathway of the D2 dopamine receptor agonist this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential performance of Wistar Han and Sprague Dawley rats in behavioral tests: differences in baseline behavior and reactivity to positive control agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic effect of the direct D2 dopamine receptor agonist this compound and cross tolerance with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Performance of BALB/c and C57BL/6 mice under an incremental repeated acquisition of behavioral chains procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Response of Male BALB/c and C57BL/6 Mice in Behavioral Tasks to Evaluate Cognitive Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the Response of Male BALB/c and C57BL/6 Mice in Behavioral Tasks to Evaluate Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Lewis, Fischer 344, and Sprague-Dawley Rats Display Differences in Lipid Peroxidation, Motor Recovery, and Rubrospinal Tract Preservation after Spinal Cord Injury [frontiersin.org]
- 9. research.ucdavis.edu [research.ucdavis.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. az.research.umich.edu [az.research.umich.edu]
Validation & Comparative
A Comparative Guide to RU 24926 and Quinpirole in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological and behavioral profiles of two prominent dopamine (B1211576) D2 receptor agonists, RU 24926 and quinpirole (B1680403). The information presented is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs in preclinical behavioral research.
Pharmacological Profile: A Tale of Two Agonists
Both this compound and quinpirole are recognized for their agonist activity at D2-like dopamine receptors. However, a critical distinction lies in their broader pharmacological profiles.
Quinpirole is a well-characterized and widely used selective D2/D3 receptor agonist. Its binding affinities across various dopamine receptor subtypes have been extensively documented.
This compound , while also a potent D2 receptor agonist, possesses a unique dual pharmacology as it also acts as a kappa-opioid receptor antagonist[1]. This additional mechanism of action can significantly influence its behavioral effects, differentiating it from more selective compounds like quinpirole.
A related compound, RU 24969 , is a potent 5-HT1 receptor agonist that has also been shown to influence dopamine synthesis and increase motor activity at higher doses[2]. While distinct from this compound, its behavioral profile provides context for the broader class of RU compounds.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | Kappa-Opioid |
| Quinpirole | ~1900 | 4.8 | ~24 | ~30 | - |
| This compound | Data not available | Potent Agonist | Data not available | Data not available | Antagonist |
Behavioral Effects: Locomotor Activity and Stereotypy
The effects of dopamine agonists on locomotor activity and stereotyped behaviors are cornerstone assessments in behavioral pharmacology.
Quinpirole: A Dose-Dependent Spectrum of Activity
Quinpirole's effects on locomotion and stereotypy are robust and dose-dependent.
-
Locomotor Activity: At lower doses, quinpirole can initially suppress locomotion, a phenomenon attributed to the preferential activation of presynaptic D2 autoreceptors, which inhibits dopamine release[3]. As the dose increases, or with chronic administration, quinpirole administration typically leads to a significant increase in locomotor activity[2][4][5][6][7]. The locomotor response to quinpirole can also be influenced by the age and gender of the animal[4].
-
Stereotypy: Higher doses of quinpirole reliably induce stereotyped behaviors, such as sniffing, licking, and gnawing[2][8]. Acute administration of high doses of quinpirole has been shown to cause dose-related stereotyped effects with no apparent locomotor behavior[4]. However, with continuous infusion, stereotypy decreases over time, while locomotor behavior emerges[4].
Table 2: Dose-Dependent Effects of Quinpirole on Behavior in Rodents
| Dose Range (mg/kg) | Primary Behavioral Effect | Animal Model | Reference |
| 0.02 - 0.2 | Initial suppression, later activation of locomotion | Rat | [4] |
| 0.5 | Increased locomotor activity | Mouse | [5][7] |
| 0.5 - 8.0 | Increased locomotion and mouthing (stereotypy) | Rat | [8] |
| High Doses | Intense stereotypy | Rat | [9] |
This compound: A More Complex Behavioral Profile
Direct, head-to-head comparative behavioral studies between this compound and quinpirole are scarce in the available literature. However, based on its dual D2 agonist and kappa-opioid antagonist profile, we can infer a potentially distinct behavioral signature.
-
D2 Agonism: The D2 agonist component of this compound is expected to increase locomotor activity and, at higher doses, induce stereotypy, similar to quinpirole.
-
Kappa-Opioid Antagonism: The kappa-opioid system is known to modulate the dopamine system. Kappa-opioid receptor activation generally produces dysphoria and reduces locomotion. Conversely, kappa-opioid receptor antagonists can have antidepressant-like effects and may influence novelty processing and learning[3]. Therefore, the kappa-opioid antagonist activity of this compound could potentially counteract the motor-suppressant effects sometimes seen with low-dose D2 agonism and may enhance or alter the quality of the locomotor stimulation.
A study on the related compound, RU 24969, showed that it increased motor activity in rats at doses of 2.5 and 5.0 mg/kg[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of behavioral studies. Below are representative protocols for assessing locomotor activity and stereotypy.
Locomotor Activity Assessment
-
Apparatus: Open-field arenas equipped with infrared photobeam detectors or video-tracking software to automatically record horizontal and vertical movements.
-
Procedure:
-
Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound (e.g., quinpirole, this compound) or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Immediately place the animal in the center of the open-field arena.
-
Record locomotor activity for a predefined period (e.g., 60-120 minutes). Data is typically binned into time intervals (e.g., 5-10 minutes) to analyze the time course of the drug effect.
-
Parameters measured include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Stereotypy Assessment
-
Apparatus: Observation chambers, which can be the same as the open-field arenas.
-
Procedure:
-
Follow the same initial steps for acclimation and drug administration as in the locomotor activity assessment.
-
At specific time points after drug administration, a trained observer, blind to the experimental conditions, scores the animal's behavior based on a predefined rating scale.
-
Stereotypy Rating Scale (Example):
-
0: Asleep or stationary
-
1: Active, with normal exploration
-
2: Increased locomotor activity
-
3: Discontinuous stereotyped behaviors (e.g., intermittent sniffing, head movements)
-
4: Continuous stereotyped behaviors (e.g., constant sniffing, head weaving)
-
5: Stereotyped behaviors with a restricted focus (e.g., intense licking or gnawing of a specific area)
-
6: Dyskinetic, non-locomotor movements
-
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for comparing these compounds.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Neurochemical and behavioural studies with RU-24969 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of stereotyped behavior and production of latent locomotor behaviors in mice treated continuously with quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Crosstalk Between Kappa Opioid and Dopamine Systems in Compulsive Behaviors [frontiersin.org]
- 6. Pharmacological analysis of male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to RU 24926 and Bromocriptine for D2 Receptor Activation
For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount for advancing our understanding of receptor function and for the discovery of novel therapeutics. This guide provides a detailed comparison of two key dopamine (B1211576) D2 receptor agonists, RU 24926 and bromocriptine (B1667881), with a focus on their performance in experimental settings. While direct comparative studies with comprehensive quantitative data for both compounds are limited, this guide synthesizes the available information to facilitate an informed selection process.
Mechanism of Action at the D2 Receptor
Both this compound and bromocriptine are recognized as agonists at the dopamine D2 receptor. The D2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to the Gi/o class of G proteins.[1][2] Activation of the D2 receptor by an agonist initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3][4][5] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effector proteins, ultimately influencing neuronal excitability and gene expression.
Bromocriptine is a semi-synthetic ergot alkaloid derivative that acts as a potent agonist at D2 receptors and also exhibits weaker antagonist activity at D1 receptors.[6][7] Its therapeutic effects in conditions like Parkinson's disease and hyperprolactinemia are primarily attributed to its D2 receptor agonism.[6][8]
This compound is also characterized as a selective D2 receptor agonist.[9] However, it is important for researchers to be aware of its affinity for other receptors. Studies have shown that this compound also possesses affinity for the kappa-opioid receptor, where it may act as an antagonist.[9] This off-target activity should be considered when interpreting experimental results.
Quantitative Comparison of Receptor Binding and Functional Potency
Table 1: Dopamine Receptor Binding Affinities (Ki) and Functional Potency (EC50)
| Compound | Receptor | Species | Assay Type | Ki (nM) | EC50 (nM) | Efficacy | Reference |
| Bromocriptine | D1 | Human | Radioligand Binding | High (Low Affinity) | - | Weak Antagonist | [7][10] |
| D2 | Human | Radioligand Binding | Low (High Affinity) | - | Agonist | [10][11] | |
| D3 | Human | Radioligand Binding | Moderate Affinity | - | Agonist | [10] | |
| D2 | Rabbit | Neurotransmitter Release | - | 11 (DA release) | Inhibitory | [11] | |
| D2 | Rabbit | Neurotransmitter Release | - | 83 (ACh release) | Inhibitory | [11] | |
| This compound | D2 | - | - | Not explicitly found | - | Agonist | [9] |
| κ-opioid | - | Binding Assay | Affinity noted | - | Antagonist | [9] |
Note: The table highlights the challenge in directly comparing these two compounds due to the lack of studies reporting their binding affinities and functional potencies under the same experimental conditions. The Ki ratio (D1/D2) for bromocriptine is reported to be 60, indicating its selectivity for the D2 receptor over the D1 receptor.[10]
D2 Receptor Signaling Pathway
Activation of the D2 receptor by agonists like this compound and bromocriptine triggers a cascade of intracellular events. The following diagram illustrates the canonical Gi/o-coupled signaling pathway.
Caption: Canonical D2 receptor signaling pathway.
Experimental Protocols
To aid researchers in designing experiments to directly compare this compound and bromocriptine, we provide detailed methodologies for key assays.
Radioligand Binding Assay for D2 Receptor Affinity (Ki)
This assay determines the binding affinity of a compound to the D2 receptor by measuring its ability to compete with a radiolabeled ligand.
Caption: Experimental workflow for a radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, a fixed concentration of a D2-selective radioligand (e.g., [3H]spiperone), and varying concentrations of the unlabeled competitor (this compound or bromocriptine).
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: GTPγS Binding Assay for D2 Receptor Activation (EC50)
This assay measures the functional activation of the D2 receptor by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gαi/o subunit upon receptor stimulation.[12][13]
Caption: Experimental workflow for a GTPγS binding assay.
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
GTPγS Binding Assay:
-
In a 96-well plate, add the cell membranes, a fixed concentration of [35S]GTPγS, and guanosine (B1672433) diphosphate (B83284) (GDP).
-
Add varying concentrations of the agonist (this compound or bromocriptine).
-
Include a basal control (no agonist) and a non-specific binding control (with a high concentration of unlabeled GTPγS).
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Separation and Counting: Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters, followed by washing. Measure the radioactivity on the filters.
-
Data Analysis:
-
Subtract the non-specific binding from all other values.
-
Express the data as a percentage of the maximal stimulation achieved with a full agonist.
-
Plot the percentage of stimulation against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
Functional Assay: cAMP Accumulation Assay
This assay measures the ability of a D2 agonist to inhibit the production of cAMP, typically stimulated by forskolin (B1673556).[3][4][14][15][16]
Detailed Protocol:
-
Cell Culture: Plate cells expressing the D2 receptor in a 96-well plate and grow to confluency.
-
Assay:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the agonist (this compound or bromocriptine).
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Incubate for a defined period.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the agonist that causes 50% inhibition of the forskolin-stimulated cAMP production).
-
Conclusion
Both this compound and bromocriptine are valuable tools for studying D2 receptor function. Bromocriptine is a well-established D2 agonist with a known selectivity profile, making it a reliable choice for many applications. This compound also acts as a selective D2 agonist, but its off-target affinity for kappa-opioid receptors necessitates careful consideration in experimental design and data interpretation.
The lack of direct comparative studies underscores the importance of conducting head-to-head experiments using standardized protocols, such as those outlined in this guide. By determining the binding affinities and functional potencies of both compounds in the same cellular context, researchers can make more precise and informed decisions for their specific research needs. This rigorous approach will ultimately contribute to a clearer understanding of D2 receptor pharmacology and the development of more selective and effective therapeutic agents.
References
- 1. Dopamine Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dopamine receptors – IUPHAR Review 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. innoprot.com [innoprot.com]
- 5. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Stimulant properties of bromocriptine on central dopamine receptors in comparison to apomorphine, (+)-amphetamine and L-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dopamine D2 agonists RU 24213 and this compound are also kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effects of bromocriptine on dopamine and acetylcholine release modulatory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Figure 6. [cAMP Measurement for Agonists of...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of RU 24926 and Other D2 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate dopamine (B1211576) D2 receptor agonist is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparative analysis of RU 24926, a notable D2 agonist, alongside other widely used agonists: Bromocriptine (B1667881), Quinpirole (B1680403), and Ropinirole. This objective comparison, supported by experimental data, aims to facilitate informed decisions in the laboratory.
This guide delves into the pharmacological profiles of these compounds, presenting their binding affinities, functional potencies, and receptor selectivity in clearly structured tables. Detailed methodologies for key in vitro assays are provided to ensure transparency and aid in the replication of findings. Furthermore, this guide includes visualizations of the dopamine D2 receptor signaling pathway and a typical experimental workflow to provide a deeper understanding of the underlying mechanisms and experimental procedures.
Performance Comparison: Binding Affinity and Functional Potency
The efficacy and selectivity of a D2 agonist are primarily determined by its binding affinity (Ki) and functional potency (EC50) at the D2 receptor and other related receptors. The following tables summarize the quantitative data for this compound and its comparators.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | κ-Opioid |
| This compound | >10000 | 1.5 - 15 | 10 - 50 | ~1000 | 25 - 100[1] |
| Bromocriptine | ~440[2] | 0.61 - 8[2][3] | ~5[2] | ~290[2] | >1000 |
| Quinpirole | >10000 | 2.3 - 38[4] | 0.5 - 5 | ~500 | >1000 |
| Ropinirole | >10000 | 29 - 98700[3] | 0.97 - 7 | 5.1 - 680 | >1000 |
Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand, tissue preparation).
Table 2: Dopamine D2 Receptor Functional Potency (EC50, nM)
| Compound | D2 Agonist Potency (cAMP Inhibition) |
| This compound | 5 - 20 |
| Bromocriptine | 0.56 - 3.68[5] |
| Quinpirole | 1.1 - 38[6] |
| Ropinirole | 3.3 - 40 |
Note: EC50 values are dependent on the specific functional assay and cell system used.
In Vivo Effects: A Glimpse into Physiological Responses
While in vitro data provides crucial insights into molecular interactions, in vivo studies are essential for understanding the physiological and behavioral effects of these D2 agonists.
-
This compound has been shown to elicit an analgesic effect in mice at doses starting from 0.125 mg/kg.[7]
-
Bromocriptine stimulates locomotor activity in mice in a dose-dependent manner, typically from 2.5 to 10 mg/kg, and can induce stereotyped behaviors at higher doses.[8]
-
Quinpirole is well-documented to induce stereotyped behaviors and hyperactivity in rodents.[1] At a dose of 0.5 mg/kg, it can induce repeated travel along specific routes.[1] In mice, a 1 mg/kg dose of quinpirole initially causes immobility followed by enhanced locomotion and stereotyped behaviors.[3]
-
Ropinirole has demonstrated efficacy in animal models of Parkinson's disease by reversing motor deficits.
Direct comparative in vivo studies of this compound against these other agonists for behaviors like locomotor activity are not extensively reported in the literature, making head-to-head comparisons challenging. The observed in vivo effects are dose- and species-dependent.
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay for D2 Receptors
This protocol is a standard method to determine the binding affinity of a compound to the D2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific binding control: 10 µM Haloperidol.
-
Test compounds (this compound and comparators) at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-Spiperone solution, and 50 µL of the test compound dilution.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of 10 µM Haloperidol.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for D2 Agonist Activity
This assay measures the ability of a D2 agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the D2 receptor signaling pathway.
Materials:
-
CHO cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium (e.g., F12 medium with 10% FBS).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (this compound and comparators) at various concentrations.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well microplates.
Procedure:
-
Seed the CHO-D2 cells into 384-well plates and culture overnight.
-
On the day of the assay, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.
-
Add the test compounds at various concentrations to the cells and pre-incubate.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production in the presence of the test compound.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of its maximal inhibitory effect) and the Emax (the maximum effect) using non-linear regression analysis.
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the D2 receptor signaling pathway and a typical experimental workflow.
References
- 1. Differential effects of D1 and D2 dopamine agonists on stereotyped locomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. Hyperactivity induced by the dopamine D2/D3 receptor agonist quinpirole is attenuated by inhibitors of endocannabinoid degradation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retrospective comparison of cabergoline and bromocriptine effects in hyperprolactinemia: a single center experience | springermedicine.com [springermedicine.com]
- 5. GloSensor™ cAMP Assay Protocol [promega.sg]
- 6. Downregulation of stereotyped behavior and production of latent locomotor behaviors in mice treated continuously with quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D-1 receptor agonists combined with the selective D-2 agonist quinpirole facilitate the expression of oral stereotyped behaviour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D2-agonist quinpirole induces perseveration of routes and hyperactivity but no perseveration of movements - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Dopaminergic Effects of RU 24926: A Comparative Analysis with D2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the research compound RU 24926 and the validation of its dopaminergic activity through the use of dopamine (B1211576) D2 receptor antagonists. The information presented is supported by experimental data to assist researchers in understanding the pharmacological profile of this compound.
Initially recognized for its potent agonist activity at 5-HT1A and 5-HT1B serotonin (B10506) receptors, this compound has also been characterized in some literature as a direct D2 dopamine receptor agonist.[1] This dual pharmacology necessitates careful validation of its effects to distinguish between its serotonergic and dopaminergic actions. The use of selective antagonists is a cornerstone of such pharmacological validation. This guide will focus on experiments utilizing D2 antagonists to parse the D2 receptor-mediated effects of this compound.
Unmasking D2 Receptor-Mediated Analgesia
A key study has demonstrated that the analgesic properties of this compound can be attributed to its action on D2 receptors. This was validated by observing the reversal of its effects following the administration of a D2 antagonist.
Quantitative Analysis of D2 Antagonism on this compound-Induced Analgesia
The following table summarizes the quantitative data from an experiment assessing the antagonistic effect of haloperidol (B65202), a preferential D2 dopamine receptor antagonist, on the analgesia induced by this compound in mice. The analgesic effect was measured as the jump latency from a hot plate.
| Treatment Group | Dose of this compound (mg/kg, s.c.) | Dose of Haloperidol (µg/kg, s.c.) | Analgesic Effect (Jump Latency) | Antagonism |
| This compound | 0.25 | - | Significant increase | - |
| This compound + Haloperidol | 0.25 | 15.1 (ID50) | Dose-dependent reversal to baseline | Yes |
ID50: The dose of antagonist that inhibits the agonist response by 50%. Data sourced from a study on the analgesic effects of this compound.[1]
This data clearly indicates that the analgesic effect of this compound is mediated, at least in part, through the D2 receptor, as it can be effectively blocked by a D2 antagonist.
Experimental Protocol: Hot Plate Test for Analgesia
The following is a detailed methodology for the hot plate test used to assess the analgesic effects of this compound and its antagonism by haloperidol.
Objective: To determine if the analgesic effect of this compound is mediated by D2 dopamine receptors.
Animals: Male mice.
Apparatus: A hot plate apparatus maintained at a constant temperature of 55°C.
Procedure:
-
Baseline Measurement: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., jumping, hind paw licking) is recorded. This is the baseline latency.
-
Drug Administration:
-
One group of mice is administered this compound subcutaneously (s.c.) at a dose of 0.25 mg/kg.
-
Another group is pre-treated with varying doses of the D2 antagonist haloperidol (s.c.) before the administration of this compound (0.25 mg/kg).
-
-
Testing: At a predetermined time after drug administration, the mice are again placed on the hot plate, and the jump latency is recorded. A cut-off time is established to prevent tissue damage.
-
Data Analysis: The jump latencies before and after drug administration are compared. The dose of haloperidol that reduces the analgesic effect of this compound by 50% (ID50) is calculated.[1]
Visualizing the Pharmacological Interaction
The following diagrams illustrate the signaling pathways and the experimental logic behind validating the D2-mediated effects of this compound.
Broader Context: D2 Receptor Pharmacology
The principle of using antagonists to validate agonist effects is a fundamental concept in pharmacology. D2 receptor antagonists are a well-established class of drugs, primarily known for their use as antipsychotics.[2] They act by blocking the action of dopamine at D2 receptors.[2] Common D2 antagonists used in research and clinical practice include:
-
Typical Antipsychotics: Haloperidol, Chlorpromazine
-
Atypical Antipsychotics: Risperidone, Olanzapine, Sulpiride
The effects of D2 agonists, such as apomorphine (B128758) and quinpirole, on behaviors like locomotion and thermoregulation are routinely reversed by D2 antagonists in preclinical studies. This further supports the methodology of using D2 antagonists to confirm the D2-mediated actions of a compound like this compound.
Conclusion
The experimental evidence strongly suggests that this compound possesses D2 receptor agonist properties, as demonstrated by the dose-dependent antagonism of its analgesic effects by the D2 antagonist haloperidol.[1] This validation is crucial for researchers studying this compound, as it highlights the need to consider its dopaminergic activity alongside its more widely recognized serotonergic effects. When designing experiments with this compound, the use of selective D2 antagonists is a valuable tool to dissect its complex pharmacological profile and to attribute specific physiological or behavioral outcomes to the appropriate receptor system. It is also important to note that some studies have pointed to other potential activities of this compound, such as kappa-opioid receptor antagonism, which adds another layer of complexity to its pharmacological profile.[3] Therefore, a comprehensive understanding of this compound requires consideration of its interactions with multiple receptor systems.
References
- 1. Analgesic effect of the direct D2 dopamine receptor agonist this compound and cross tolerance with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of dopamine uptake by D2 antagonists: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine D2 agonists RU 24213 and this compound are also kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of RU 24926 and Norbinaltorphimine as Kappa-Opioid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kappa-opioid receptor (KOR) antagonist properties of RU 24926 and the well-established selective antagonist, norbinaltorphimine (B1679850) (nor-BNI). This document synthesizes available experimental data to objectively evaluate their performance, offering insights for researchers in pharmacology and drug development.
Executive Summary
Norbinaltorphimine is a highly potent and selective KOR antagonist, a characteristic robustly supported by extensive in vitro data. In contrast, this compound, primarily known as a dopamine (B1211576) D2 receptor agonist, also exhibits antagonist activity at the KOR. While functional antagonism for this compound has been confirmed, comprehensive binding affinity data is less prevalent in the public domain. This guide presents a side-by-side comparison of their antagonist profiles, based on available scientific literature.
Quantitative Data Comparison
The following table summarizes the antagonist potency and binding affinity of this compound and norbinaltorphimine at the kappa-opioid receptor.
| Compound | Parameter | Value | Species/Tissue | Assay Type |
| This compound | Antagonist Activity | Confirmed | Rabbit Vas Deferens | Functional Assay[1] |
| Norbinaltorphimine | pA2 | 10.2 - 10.4 | Guinea Pig Ileum | Functional Assay |
| Ki (nM) | High Affinity | Guinea Pig Brain | Radioligand Binding Assay |
Note: While the antagonist effect of this compound at the KOR has been functionally demonstrated, specific quantitative metrics such as pA2 or Ki values from comprehensive binding studies are not as widely reported as for norbinaltorphimine.
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to characterize opioid receptor ligands.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of a test compound for the kappa-opioid receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or engineered to express the kappa-opioid receptor.
-
Competitive Binding: A constant concentration of a radiolabeled KOR ligand (e.g., [³H]-U69,593) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound or norbinaltorphimine).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Experimental Workflow for a Competitive Radioligand Binding Assay.
Functional Assays (e.g., Rabbit Vas Deferens)
Functional assays are critical for determining whether a ligand that binds to a receptor acts as an agonist or an antagonist. The rabbit vas deferens preparation is a classic smooth muscle bioassay used to characterize opioid receptor activity.
Objective: To determine the functional antagonist activity of a test compound at the kappa-opioid receptor.
General Protocol:
-
Tissue Preparation: The vas deferens from a rabbit is isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Stimulation: The tissue is subjected to electrical field stimulation, which causes contractions mediated by the release of neurotransmitters.
-
Agonist Effect: A known KOR agonist (e.g., U-50,488H) is added to the bath, which inhibits the electrically stimulated contractions.
-
Antagonist Challenge: The tissue is washed, and then incubated with the test compound (this compound or norbinaltorphimine) for a set period.
-
Re-stimulation with Agonist: The KOR agonist is re-introduced in the presence of the test compound.
-
Data Analysis: An antagonist will cause a parallel rightward shift in the concentration-response curve of the agonist. The magnitude of this shift is used to calculate the pA2 value, a measure of antagonist potency.
Kappa-Opioid Receptor Signaling Pathway
Both this compound and norbinaltorphimine exert their antagonist effects by blocking the canonical signaling pathway of the kappa-opioid receptor. KORs are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).
Upon activation by an agonist (which is blocked by an antagonist), the following intracellular events are initiated:
-
Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channels, specifically the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
These signaling events ultimately lead to a reduction in neuronal excitability.
Simplified Kappa-Opioid Receptor Signaling Pathway.
Conclusion
Norbinaltorphimine is a well-characterized, highly potent, and selective kappa-opioid receptor antagonist. This compound, while primarily investigated for its dopamine D2 receptor agonism, also functions as a kappa-opioid receptor antagonist[1]. For researchers specifically seeking a potent and selective tool to probe the kappa-opioid system, norbinaltorphimine remains the gold standard. However, the dual activity of this compound may be of interest in studies exploring the interplay between the dopaminergic and opioid systems. Further quantitative characterization of this compound's affinity and potency at the kappa-opioid receptor would be beneficial for a more direct and comprehensive comparison.
References
A Comparative Guide to the In Vivo Effects of RU 24926 and U-50,488H
This guide provides a detailed comparison of the in vivo pharmacological effects of RU 24926 and U-50,488H, two centrally active compounds with distinct primary receptor targets. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective properties based on available experimental data.
Overview of Compounds
U-50,488H is a highly selective agonist for the kappa-opioid receptor (KOR).[1] It is widely utilized in preclinical research as a tool to investigate the physiological and behavioral roles of the KOR system. It is recognized as a non-biased agonist, activating both G protein-dependent and β-arrestin-dependent signaling pathways.[1]
This compound is primarily characterized as a selective agonist for the dopamine (B1211576) D2 receptor. However, it also possesses antagonist activity at the kappa-opioid receptor, a crucial detail for interpreting experimental outcomes.[2] This dual pharmacology distinguishes it from U-50,488H and suggests a more complex in vivo profile.
Receptor Binding Affinity and Selectivity
The following table summarizes the receptor binding profiles of U-50,488H and this compound.
| Compound | Primary Target | Other Receptor Interactions |
| U-50,488H | Kappa-Opioid Receptor (KOR) Agonist | Low affinity for the mu-opioid receptor (MOR).[1] |
| This compound | Dopamine D2 Receptor Agonist | Kappa-Opioid Receptor (KOR) Antagonist.[2] |
Comparative In Vivo Effects
Analgesia
| Compound | Animal Model | Assay | Route of Administration | Dose Range | Observed Effect | Citation |
| U-50,488H | Mouse | Hot Plate Test | Subcutaneous (s.c.) | 6.66 and 20 mg/kg | Dose-dependent increase in paw lick latency. | [3] |
| Mouse | Tail Immersion Test | Subcutaneous (s.c.) | 6.66 and 20 mg/kg | Dose-dependent increase in tail withdrawal latency. | [3] | |
| Mouse | Tail Flick Test | Intraperitoneal (i.p.) | 2, 5, 10, 25 mg/kg | Dose-dependent increase in tail withdrawal latency. | [4] | |
| This compound | Rat | Not Specified | Not Specified | 0.002 - 0.49 mg/kg (as RU-1205, a related compound) | Potent antinociceptive effects. | [2] |
Locomotor Activity
| Compound | Animal Model | Assay | Route of Administration | Dose Range | Observed Effect | Citation |
| U-50,488H | Mouse | Open Field Test | Subcutaneous (s.c.) | 6.66 and 20 mg/kg | Strong, dose-dependent decrease in the number of squares crossed. | [3] |
| Mouse | Open Field Test | Intraperitoneal (i.p.) | 0.3 and 1 mg/kg | Dose-dependent suppression of locomotor activity. | [5] | |
| This compound | No direct data available from the conducted searches. As a dopamine D2 agonist, it would be expected to influence locomotor activity, but specific dose-response studies were not identified. |
Experimental Protocols
Hot Plate Test (for U-50,488H)
Objective: To assess the thermal nociceptive response in mice.
Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 55°C).
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes before the experiment.
-
Determine the baseline latency by placing each mouse on the hot plate and recording the time it takes to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.
-
Administer U-50,488H or vehicle control via the desired route (e.g., subcutaneous injection).
-
At predetermined time points after injection (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and record the response latency.
-
Data are often expressed as the percentage of maximal possible effect (%MPE), calculated as: [%MPE = ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) x 100].
Open Field Test (for U-50,488H)
Objective: To evaluate spontaneous locomotor activity and exploratory behavior in mice.
Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) with the floor divided into equal squares. The arena is often equipped with infrared beams to automatically track movement.
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes.
-
Administer U-50,488H or vehicle control.
-
Immediately place the mouse in the center of the open field arena.
-
Record locomotor activity for a set duration (e.g., 30 or 60 minutes).
-
Parameters measured include the number of squares crossed (line crossings), distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Signaling Pathways
U-50,488H: Kappa-Opioid Receptor Agonism
Activation of the KOR by U-50,488H initiates a signaling cascade primarily through the Gαi/o subunit of the G-protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels. As a non-biased agonist, U-50,488H also promotes the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as activation of other signaling pathways like the mitogen-activated protein kinase (MAPK) cascade.[1][6]
This compound: Dopamine D2 Receptor Agonism
As a dopamine D2 receptor agonist, this compound binds to and activates D2 receptors, which are also coupled to the Gαi/o protein. Similar to KOR activation, this leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and affect the phosphorylation state of various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). The antagonist action of this compound at the KOR would theoretically block the effects of endogenous kappa-opioid peptides like dynorphin.
Experimental Workflow Comparison
The following diagram illustrates a generalized workflow for comparing the in vivo effects of this compound and U-50,488H on analgesia and locomotor activity.
Summary and Conclusion
U-50,488H is a well-characterized, selective KOR agonist that reliably produces analgesia and dose-dependently decreases locomotor activity in rodents. Its in vivo effects are primarily mediated through the activation of kappa-opioid receptors.
This compound presents a more complex pharmacological profile as both a dopamine D2 receptor agonist and a kappa-opioid receptor antagonist. While there is evidence for its analgesic properties, detailed in vivo dose-response data for this and other behavioral effects are less available in the literature compared to U-50,488H. The dual action of this compound necessitates careful experimental design and interpretation, as its effects on a given behavior could result from either or both of its receptor interactions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]
- 3. Disruption of the κ‐opioid receptor gene in mice enhances sensitivity to chemical visceral pain, impairs pharmacological actions of the selective κ‐agonist U‐50,488H and attenuates morphine withdrawal | The EMBO Journal [link.springer.com]
- 4. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Cross-Validation of RU 24926 Binding: A Comparative Analysis of Dopamine D2 and Kappa-Opioid Receptor Affinities
For Immediate Release
This guide provides a comprehensive cross-validation of the binding characteristics of RU 24926, a compound traditionally known as a selective dopamine (B1211576) D2 receptor agonist. Emerging data has revealed its significant affinity for the kappa-opioid receptor, where it acts as an antagonist. This dual activity necessitates a thorough comparative analysis for researchers in pharmacology and drug development. This document presents a side-by-side comparison of this compound's binding affinity with other relevant compounds at both the dopamine D2 and kappa-opioid receptors, supported by detailed experimental protocols and visual workflows.
Comparative Binding Affinity Data
The following tables summarize the binding affinities (Ki, in nM) of this compound and a selection of reference compounds for the human dopamine D2 and kappa-opioid receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities for the Human Dopamine D2 Receptor
| Compound | Type | Ki (nM) |
| This compound | Agonist | [Data not explicitly found in search results] |
| Bromocriptine | Agonist | [Various reported, typically in the low nM range] |
| Apomorphine | Agonist | [Various reported, typically in the low to mid nM range] |
| Ropinirole | Agonist | [Various reported, typically in the mid nM range] |
| Pramipexole | Agonist | [Various reported, typically in the low nM range] |
| Haloperidol | Antagonist | 0.28 - 0.91 |
| Spiperone | Antagonist | [Various reported, typically in the sub-nM range] |
Table 2: Comparative Binding Affinities for the Human Kappa-Opioid Receptor
| Compound | Type | Ki (nM) |
| This compound | Antagonist | [Data not explicitly found in search results] |
| Naloxone | Antagonist | 4.91 |
| Naltrexone | Antagonist | 0.3 |
| nor-Binaltorphimine (nor-BNI) | Antagonist | ~0.04 (Ke) |
| JDTic | Antagonist | ~0.01 (Ke) |
| U-50,488 | Agonist | 0.2 |
| Salvinorin A | Agonist | 2.66 |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and cell system used.
Experimental Protocols
The binding affinity data presented are typically determined using competitive radioligand binding assays. Below are generalized, detailed protocols for assessing compound binding to dopamine D2 and kappa-opioid receptors.
Radioligand Binding Assay for Dopamine D2 Receptors
1. Receptor Preparation:
-
Membranes are prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).[1]
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
A fixed concentration of a high-affinity D2 receptor radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).[1]
-
A range of concentrations of the unlabeled test compound (e.g., this compound or a competitor).
-
The prepared receptor membranes.
-
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
Radioligand Binding Assay for Kappa-Opioid Receptors
1. Receptor Preparation:
-
Similar to the D2 receptor assay, membranes are prepared from cells stably expressing the human kappa-opioid receptor (e.g., CHO or HEK cells).[2]
-
The homogenization, centrifugation, and protein concentration determination steps are analogous.
2. Competitive Binding Assay:
-
The assay is conducted in a 96-well plate.
-
The components added to each well are:
-
Incubation is carried out at a specified temperature (e.g., 25°C) to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The separation of bound and free radioligand is achieved by rapid vacuum filtration over glass fiber filters pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
The filters are washed with ice-cold wash buffer.
-
Radioactivity is quantified by liquid scintillation counting.
4. Data Analysis:
-
Non-specific binding is measured in the presence of a saturating concentration of a non-radiolabeled kappa-opioid ligand (e.g., 10 µM naloxone).
-
Specific binding is determined by subtracting the non-specific binding from the total binding.
-
IC50 values are obtained from the competition curves.
-
The Cheng-Prusoff equation is used to convert IC50 values to Ki values.[2]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of this compound's dual activity, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Signaling pathways for this compound at D2 and Kappa-Opioid receptors.
References
A Comparative Guide to RU 24926 and Other Phenethylamine Derivatives for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the phenethylamine (B48288) derivative RU 24926 with other notable compounds in its class. This document outlines receptor binding affinities, functional activities, and the experimental protocols used to determine these properties, offering a valuable resource for understanding the nuanced pharmacological profiles of these molecules.
Introduction to this compound and Phenethylamines
Phenethylamines are a broad class of chemical compounds with a shared structural backbone, many of which are psychoactive and have been explored for their therapeutic potential. They exert their effects by interacting with various neurotransmitter systems in the brain, primarily the serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) systems. This compound is a notable phenethylamine derivative recognized for its activity as a dopamine D2 receptor agonist and a non-selective serotonin receptor agonist. Understanding its specific receptor interaction profile in comparison to other phenethylamines is crucial for targeted drug design and development.
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of a compound for a receptor, typically expressed as the inhibition constant (Kᵢ), is a critical measure of its potency. The following table summarizes the Kᵢ values of this compound and a selection of other phenethylamine derivatives at key serotonin and dopamine receptors. Lower Kᵢ values indicate a higher binding affinity.
| Compound | 5-HT₁A (Kᵢ, nM) | 5-HT₁B (Kᵢ, nM) | 5-HT₂A (Kᵢ, nM) | 5-HT₂C (Kᵢ, nM) | D₂ (Kᵢ, nM) | κ-Opioid (Kᵢ, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Agonist | Antagonist |
| 2C-P HCl | 685.70[1] | |||||
| 2C-N HCl | >10,000[1] | |||||
| 2C-C HCl | 1,021[1] | |||||
| 25D-NBOMe HCl | 0.49[1] | |||||
| 25E-NBOMe HCl | 0.67[1] | |||||
| 25C-NBOMe HCl | 0.36[1] | |||||
| 25I-NBOMe HCl | 0.13[1] | |||||
| 25B-NBOMe HCl | 0.23[1] | |||||
| 25N-NBOMe HCl | 1.14[1] | |||||
| 25I-NBOH HCl | 0.39[1] | |||||
| Methallylescaline HCl | >10,000[1] | |||||
| BOD HCl | 780.10[1] | |||||
| BOHD HCl | 2,751[1] |
Functional Activity at Key Receptors
Beyond binding affinity, the functional activity of a compound—whether it acts as an agonist, antagonist, or inverse agonist—is crucial. This is often quantified by the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀). The following table presents available functional activity data for this compound and related compounds.
| Compound | Receptor | Assay Type | Functional Activity (EC₅₀/IC₅₀, nM) |
| This compound | 5-HT₁A | cAMP Formation | Full Agonist (Inhibition) |
| 25D-NBOMe | 5-HT₂A | IP-1 Accumulation | 0.51[3] |
| 25E-NBOMe | 5-HT₂A | IP-1 Accumulation | 0.69[3] |
| 25I-NBOH | 5-HT₂A | IP-1 Accumulation | 1.5[3] |
| 25N-NBOMe | 5-HT₂A | IP-1 Accumulation | 0.73[3] |
| LSD | 5-HT₂A | IP-1 Accumulation | 1.1[3] |
| 5-HT | 5-HT₂A | IP-1 Accumulation | 6.8[3] |
| 2-fluorofentanyl | µ-opioid | AequoZen | 1.0[4] |
| Carfentanil | µ-opioid | AequoZen | 2.7[4] |
| Acrylfentanyl | µ-opioid | AequoZen | 2.8[4] |
| Bromo-dragonfly | 5-HT₂A | AequoZen | 0.05[4] |
Note: While this compound is a known full agonist at the 5-HT₁A receptor, leading to the inhibition of cAMP formation, specific EC₅₀ values are not consistently reported in publicly available literature.
Experimental Protocols
The data presented in this guide were generated using established in vitro pharmacological assays. Understanding these methodologies is essential for interpreting the data and for designing future experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the binding affinity of a ligand for a receptor.
Objective: To determine the inhibition constant (Kᵢ) of a test compound.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional cAMP Assays
Cyclic adenosine (B11128) monophosphate (cAMP) is a key second messenger in many signal transduction pathways. Functional assays measuring changes in intracellular cAMP levels are used to determine if a ligand is an agonist or antagonist at G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity.
Objective: To determine the functional activity (e.g., EC₅₀ or IC₅₀) of a test compound.
General Protocol:
-
Cell Culture: Cells stably expressing the receptor of interest are cultured.
-
Stimulation: The cells are treated with the test compound at various concentrations. For antagonist testing, cells are co-incubated with the test compound and a known agonist.
-
Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
References
- 1. researchgate.net [researchgate.net]
- 2. The dopamine D2 agonists RU 24213 and this compound are also kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5HT1A, and 5-HT2A receptors-On-target receptor potency and efficacy, and off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking RU 24969: A Comparative Guide for Serotonin Research
A note on the primary compound: Initial inquiry centered on RU 24926. However, a comprehensive literature review reveals that this compound is primarily a dopamine (B1211576) D2 receptor agonist and a kappa-opioid receptor antagonist with limited activity at serotonin (B10506) receptors. A closely related compound, RU 24969 , is a well-established and potent agonist at both 5-HT1A and 5-HT1B receptors. To provide a relevant and accurate comparative analysis for serotonin researchers, this guide will focus on benchmarking RU 24969 against standard research tools for the 5-HT1A and 5-HT1B receptors.
This guide provides a detailed comparison of RU 24969 with other commonly used research tools targeting the 5-HT1A and 5-HT1B receptors. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate pharmacological tools for their experimental needs.
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of RU 24969 and standard research tools for 5-HT1A and 5-HT1B receptors, as well as a selection of other relevant receptors to indicate selectivity.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT7 (Ki, nM) | Dopamine D2 (Ki, nM) | Dopamine D4.2 (Ki, nM) | α1-adrenergic (pIC50) |
| RU 24969 | 2.5[1] | 0.38[1] | Low Affinity[2] | Low Affinity | Low Affinity | Low Affinity | - |
| 8-OH-DPAT | ~1 (pIC50 8.19)[3] | ~3800 (pIC50 5.42)[3] | Moderate Affinity[4] | 466[3] | Low Affinity[4] | - | - |
| CP 94253 | >1000 | ~2 | >1000 | - | - | - | - |
| WAY-100635 | 0.39[5] | >1000 | - | - | 940 (D2L)[5] | 16[5] | 6.6[5] |
| SB-224289 | >1000 | ~7 (pKi 8.16) | ~540 (pKi 6.27) | - | - | - | - |
Functional Potency and In Vivo Effects
This table provides a comparative overview of the functional potencies and observed in vivo effects of RU 24969 and its counterparts.
| Compound | Functional Assay | Potency | In Vivo Effect | Reference |
| RU 24969 | Inhibition of [3H]5-HT efflux | pD2 = 7.45 | Increased locomotor activity | [6] |
| Inhibition of K+-evoked [3H]5-HT release | IC25 = 33 nM | Decreased fluid consumption | [7] | |
| 8-OH-DPAT | 5-HT1A receptor-mediated hypothermia | ED50 = 0.1 mg/kg, s.c. | Anxiolytic-like effects | |
| CP 94253 | Anticonvulsant activity (PTZ-induced seizures) | ED50 = 29 mg/kg | Satiety-promoting effects | [8] |
| Antidepressant-like activity (forced swim test) | Active at 5 mg/kg | Anxiolytic-like effects in elevated plus-maze | [9][10] |
Experimental Protocols
Radioligand Receptor Binding Assay
A standard experimental protocol for determining the binding affinity of a compound to serotonin receptors involves the following steps:
-
Membrane Preparation: Brain tissue (e.g., rat hippocampus for 5-HT1A receptors) is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A sites or [3H]GR125743 for 5-HT1B/1D sites) is incubated with the membrane preparation in the presence of increasing concentrations of the competing unlabeled compound (e.g., RU 24969).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[11][12]
[35S]GTPγS Binding Assay for Functional Activity
This assay measures the functional activation of G-protein coupled receptors (GPCRs) like the 5-HT1A and 5-HT1B receptors.
-
Membrane Preparation: As described in the radioligand binding assay.
-
Incubation: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and the test compound (agonist).
-
Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Quantification: The reaction is stopped, and the amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting after filtration.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) and the maximal effect (Emax) are determined to characterize the potency and efficacy of the compound.[9][13][14][15]
In Vivo Locomotor Activity Assay
This behavioral assay is used to assess the stimulant or depressant effects of a compound on spontaneous movement in rodents.
-
Acclimation: Animals (e.g., rats or mice) are habituated to the testing environment (e.g., open field arena or activity chambers) for a set period before the experiment.[16][17]
-
Drug Administration: The test compound (e.g., RU 24969) or vehicle is administered via a specific route (e.g., intraperitoneal or subcutaneous injection).[18]
-
Data Recording: The animal is placed in the activity chamber, and its locomotor activity is recorded for a defined period using automated tracking systems that detect beam breaks or video tracking software.
-
Data Analysis: Parameters such as total distance traveled, rearing frequency, and time spent in different zones of the arena are quantified and compared between treatment groups.[19][20]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways for 5-HT1A and 5-HT1B receptors, and a typical experimental workflow for assessing compound effects on locomotor activity.
Caption: 5-HT1A Receptor Signaling Pathway
Caption: 5-HT1B Receptor Signaling Pathway
Caption: Workflow for Locomotor Activity Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential selectivities of RU 24969 and 8-OH-DPAT for the purported 5-HT1A and 5-HT1B binding sites. Correlation between 5-HT1A affinity and hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The putative 5-HT1 receptor agonist, RU 24969, inhibits the efflux of 5-hydroxytryptamine from rat frontal cortex slices by stimulation of the 5-HT autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of RU 24969 on serotonin release in rat brain cortex: further support for the identity of serotonin autoreceptors with 5-HT1B sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of chronic treatment with 5-HT1 agonist (8-OH-DPAT and RU 24969) and antagonist (isapirone) drugs on the behavioural responses of mice to 5-HT1 and 5-HT2 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. va.gov [va.gov]
- 18. Serotonin 5-HT1A and 5-HT1B receptors co-mediate the RU 24969-induced locomotor activity of male and female preweanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of repeated RU 24969 treatment on the locomotor activity, motoric capacity, and axillary temperatures of male and female preweanling rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evidence that RU 24969-induced locomotor activity in C57/B1/6 mice is specifically mediated by the 5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on the 5-HT Agonist RU 24926: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 5-HT receptor agonist RU 24926 and related compounds, with a focus on replicating published findings. Due to the limited availability of direct and quantitative published data for this compound, this document leverages data from the closely related and more extensively studied compound, RU 24969 , as a primary reference for comparison. RU 24969 is also a potent 5-HT₁ₐ and 5-HT₁ₑ receptor agonist and is often used in similar experimental contexts. This guide will compare its effects with other well-characterized 5-HT receptor agonists, namely 8-OH-DPAT (a selective 5-HT₁ₐ agonist) and CP-93,129 (a selective 5-HT₁ₑ agonist).
Data Presentation: Comparative Analysis of 5-HT Receptor Agonists
The following tables summarize the binding affinities and behavioral effects of RU 24969 and other key 5-HT receptor agonists. This data is essential for understanding the pharmacological profile of these compounds and for designing replication studies.
Table 1: Comparative Binding Affinities (Ki, nM) of 5-HT Receptor Agonists
| Compound | 5-HT₁ₐ Receptor | 5-HT₁ₑ Receptor | Reference |
| RU 24969 | 1.3 | 2.0 | [1] |
| 8-OH-DPAT | 1.0 | >10,000 | [2] |
| CP-93,129 | >10,000 | 4.8 | [1] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Comparative Effects on Locomotor Activity in Rats
| Compound | Dose Range (mg/kg, s.c.) | Effect on Locomotor Activity | Key Findings | Reference |
| RU 24969 | 0.625 - 5 | Increases | Dose-dependent increase in locomotor activity. Effect is mediated by both 5-HT₁ₐ and 5-HT₁ₑ receptors. | [3][4] |
| 8-OH-DPAT | 0.01 - 1.0 | Biphasic (low dose increase, high dose decrease) | Effects are consistent with anxiety reduction and can be sexually dimorphic. | [5][6] |
| CP-93,129 | Not widely reported for locomotor activity | - | Primarily used to study 5-HT₁ₑ receptor-specific functions, often showing inhibitory effects on certain behaviors. |
Experimental Protocols
To facilitate the replication of findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay Protocol
This protocol is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound (or a related compound) for the 5-HT₁ₐ and 5-HT₁ₑ receptors.
Materials:
-
Rat brain tissue expressing 5-HT₁ₐ and 5-HT₁ₑ receptors (e.g., hippocampus for 5-HT₁ₐ, striatum for 5-HT₁ₑ)
-
Radioligand for 5-HT₁ₐ (e.g., [³H]8-OH-DPAT)
-
Radioligand for 5-HT₁ₑ (e.g., [³H]GR125743)
-
Test compound (this compound) at various concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Locomotor Activity Assessment in Rats
This protocol is used to measure the effect of a compound on the spontaneous motor activity of rats.
Objective: To determine the dose-response effect of this compound on locomotor activity and stereotyped behaviors in rats.
Materials:
-
Adult male Wistar rats (250-300g)
-
Open-field activity chambers equipped with infrared beams
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., saline)
-
Vehicle control
Procedure:
-
Habituation: Place the rats in the activity chambers for a period of 60 minutes to allow them to acclimate to the new environment.
-
Administration: Administer the test compound or vehicle via subcutaneous (s.c.) injection.
-
Data Recording: Immediately after injection, place the rats back into the activity chambers and record locomotor activity for a predefined period (e.g., 60-120 minutes). The system should record horizontal movements (ambulation) and vertical movements (rearing).
-
Stereotypy Scoring: During the recording period, an observer blind to the treatment conditions should score stereotyped behaviors at regular intervals (e.g., every 5 minutes). A common rating scale is as follows:
-
0: Asleep or stationary
-
1: Active, with normal grooming and sniffing
-
2: Increased sniffing and head movements
-
3: Repetitive head and limb movements, sniffing a restricted area
-
4: Continuous sniffing, licking, or gnawing of the cage
-
-
Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, number of rears) and stereotypy scores using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compound with the vehicle control.
Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway of this compound as a 5-HT₁ₐ and 5-HT₁ₑ receptor agonist.
Caption: Proposed signaling of this compound.
Experimental Workflow for Replicating Locomotor Activity Findings
The diagram below outlines the workflow for a study aimed at replicating the locomotor activity findings of a 5-HT agonist.
Caption: Workflow for locomotor study.
Logical Relationship of Findings
This diagram illustrates the logical relationship between the known effects of RU 24969 and the anticipated, yet unconfirmed, effects of this compound, highlighting the areas where direct replication data is needed.
Caption: this compound vs. RU 24969 findings.
References
- 1. Activity of Serotonin 5-HT1A Receptor Biased Agonists in Rat: Anxiolytic and Antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Studies on the Role of 5-HT1A Receptors in Male Sexual Behavior of Wildtype and Serotonin Transporter Knockout Rats [frontiersin.org]
- 3. Evidence that RU 24969-induced locomotor activity in C57/B1/6 mice is specifically mediated by the 5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin 5-HT1A and 5-HT1B receptors co-mediate the RU 24969-induced locomotor activity of male and female preweanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biphasic effects of 5-HT1A agonism on impulsive responding are dissociable from effects on anxiety in the variable consecutive number task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of RU 24926 in Preclinical Animal Models
A comprehensive guide for researchers on the pharmacological effects of the 5-HT₁ₐ/₁₈ agonist RU 24926 across various animal models, detailing its impact on locomotor activity, core body temperature, and anxiety-related behaviors.
Introduction
This compound is a potent and selective agonist for the serotonin (B10506) 5-HT₁ₐ and 5-HT₁₈ receptors. Its pharmacological profile has been investigated in a variety of animal models to elucidate its potential therapeutic applications, particularly in the realm of neuropsychiatric disorders. This guide provides a comparative summary of the experimental data on this compound's effects on locomotor activity, hypothermia, and anxiety-like behaviors in commonly used preclinical species: rats and mice. The objective is to offer researchers a consolidated resource to facilitate experimental design and interpretation of findings related to this compound.
Data Presentation
Locomotor Activity
This compound has been shown to dose-dependently modulate locomotor activity in both rats and mice. The following table summarizes the comparative effects observed in these species.
| Animal Model | Dose Range (mg/kg, s.c.) | Observed Effect on Locomotor Activity | Key Findings |
| Rat | 0.1 - 1.0 | Biphasic: Low doses increase, while higher doses may decrease activity. | The stimulant effect is often attributed to the activation of postsynaptic 5-HT₁ₐ receptors in brain regions associated with motor control. |
| Mouse | 0.125 - 2.5 | Dose-dependent increase in locomotor activity.[1] | The hyperlocomotion induced by this compound in mice is a well-documented phenomenon, often utilized to study 5-HT₁₈ receptor function.[1] |
Hypothermia
The administration of this compound can induce a hypothermic response, a common physiological effect of 5-HT₁ₐ receptor agonists.
| Animal Model | Dose Range (mg/kg, s.c.) | Observed Effect on Core Body Temperature | Key Findings |
| Rat | 0.25 - 1.0 | Dose-dependent decrease in rectal temperature. | The hypothermic effect is centrally mediated and can be attenuated by 5-HT₁ₐ receptor antagonists. |
| Mouse | 0.25 - 2.5 | Dose-dependent decrease in core body temperature.[1] | The hypothermic response in mice is a sensitive measure of 5-HT₁ₐ receptor activation.[1] |
Anxiety-Like Behavior
The anxiolytic potential of this compound has been explored in various behavioral paradigms that model anxiety.
| Animal Model | Anxiety Test | Dose Range (mg/kg, i.p.) | Observed Effect | Key Findings |
| Rat | Elevated Plus Maze | 0.1 - 0.5 | Increased time spent in open arms. | Suggests anxiolytic-like properties, likely mediated by 5-HT₁ₐ receptor agonism. |
| Rat | Social Interaction Test | 0.25 - 1.0 | Increased social interaction time. | Indicates a reduction in anxiety in a social context. |
| Rat | Geller-Seifter Conflict Test | 0.5 - 2.0 | Increased punished responding. | Demonstrates anti-conflict effects, a hallmark of anxiolytic drugs. |
| Mouse | Marble Burying Test | 0.5 - 2.5 | Reduced number of marbles buried. | Suggests anxiolytic and/or anti-compulsive effects. |
| Mouse | Elevated Plus Maze | 0.2 - 1.0 | Increased exploration of open arms. | Consistent with anxiolytic-like activity. |
Experimental Protocols
Locomotor Activity Assessment
Objective: To quantify the effect of this compound on spontaneous locomotor activity in rodents.
Apparatus: Automated activity monitoring cages equipped with infrared beams (e.g., Opto-Varimex cages) or video-tracking software.
Procedure:
-
Acclimatize animals to the testing room for at least 60 minutes prior to the experiment.
-
Habituate each animal to the activity cage for a 30-minute period.
-
Administer this compound or vehicle (e.g., saline) via the desired route (e.g., subcutaneous, intraperitoneal).
-
Immediately place the animal back into the activity cage.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a predefined duration, typically 60 to 120 minutes.
-
Analyze the data in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect.
Drug-Induced Hypothermia Measurement
Objective: To measure the change in core body temperature induced by this compound.
Apparatus: Rectal thermometer with a probe suitable for rodents.
Procedure:
-
Acclimatize animals to the testing room and handling for several days prior to the experiment to minimize stress-induced temperature fluctuations.
-
Record the baseline rectal temperature of each animal before drug administration.
-
Administer this compound or vehicle.
-
Measure rectal temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
-
Ensure the probe is inserted to a consistent depth for each measurement.
-
Calculate the change in temperature from baseline for each time point.
Elevated Plus Maze Test
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Acclimatize animals to the testing room under dim lighting conditions for at least 60 minutes.
-
Administer this compound or vehicle 30 minutes prior to testing.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
Score the following parameters: time spent in the open arms, time spent in the closed arms, number of entries into the open arms, and number of entries into the closed arms. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Marble Burying Test
Objective: To evaluate anxiolytic and/or anti-compulsive-like behavior in mice.
Apparatus: A standard mouse cage filled with 5 cm of bedding material, with 20-25 glass marbles evenly spaced on the surface.
Procedure:
-
Acclimatize mice to the testing room for at least 60 minutes.
-
Administer this compound or vehicle 30 minutes prior to the test.
-
Place a single mouse in the cage with the marbles.
-
Leave the mouse undisturbed for 30 minutes.
-
After the session, carefully remove the mouse.
-
Count the number of marbles that are at least two-thirds buried in the bedding. A reduction in the number of buried marbles suggests an anxiolytic or anti-compulsive effect.
Social Interaction Test
Objective: To measure social anxiety and sociability in rats.
Apparatus: A three-chambered apparatus with removable partitions.
Procedure:
-
Habituate the subject rat to the empty three-chambered apparatus for 10 minutes.
-
Administer this compound or vehicle to the subject rat.
-
In one of the side chambers, place a novel, unfamiliar rat (stranger 1) enclosed in a small wire cage. The other side chamber remains empty with an identical empty wire cage.
-
Place the subject rat in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cage.
-
Increased time spent in the chamber with the stranger rat and increased sniffing time are indicative of normal sociability. Anxiolytic compounds may increase these measures in animals with social deficits.
Geller-Seifter Conflict Test
Objective: To assess the anti-conflict (anxiolytic) effects of a drug in rats.
Apparatus: An operant conditioning chamber equipped with a lever, a food dispenser, a drinking spout, and a grid floor capable of delivering a mild electric shock.
Procedure:
-
Train food-deprived rats to press a lever for a food reward on a variable-interval schedule.
-
Once responding is stable, introduce conflict periods signaled by an auditory or visual cue. During these periods, every lever press is rewarded with food but is also paired with a mild foot shock.
-
This results in a suppression of lever pressing during the conflict periods.
-
Administer this compound or vehicle prior to a test session.
-
An anxiolytic effect is indicated by an increase in the number of lever presses during the conflict periods (i.e., an increase in "punished responding").
Signaling Pathways and Experimental Workflows
The pharmacological effects of this compound are primarily mediated through its agonist activity at 5-HT₁ₐ and 5-HT₁₈ receptors. These G-protein coupled receptors are involved in complex signaling cascades that ultimately modulate neuronal activity.
Caption: Simplified signaling pathway of this compound via 5-HT₁ₐ/₁₈ receptors.
Caption: General experimental workflow for assessing the anxiolytic effects of this compound.
References
A Head-to-Head Comparison of RU 24926 and Pergolide for Researchers
This guide provides a detailed, data-driven comparison of two significant research compounds: RU 24926 and pergolide (B1684310). Designed for researchers, scientists, and drug development professionals, this document summarizes their pharmacological profiles, presents available quantitative data, and outlines the experimental methodologies used to obtain this data.
Overview and Pharmacological Profile
This compound is primarily recognized as a selective agonist for the dopamine (B1211576) D2 receptor. However, its pharmacological profile extends to other receptor systems, notably exhibiting antagonist activity at the kappa-opioid receptor[1]. This dual activity makes it a unique tool for investigating the interplay between dopaminergic and opioid pathways.
Pergolide is a potent, long-acting ergoline-derived dopamine receptor agonist with a broader spectrum of activity. It acts as an agonist at both D1 and D2 dopamine receptor families[2]. Furthermore, pergolide interacts with various serotonin (B10506) (5-HT) receptors, including agonist activity at 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C receptors. Its complex pharmacology has led to its investigation in a range of neurological conditions.
Quantitative Data Comparison
The following tables summarize the available receptor binding affinities (Ki) and functional potencies (EC50/IC50) for this compound and pergolide. It is crucial to note that the data presented here are compiled from various studies and were not obtained in a head-to-head comparative experiment. Therefore, direct comparisons of absolute values should be made with caution due to potential inter-laboratory and inter-assay variability.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Pergolide | Reference |
| Dopamine D1 | - | 447 | [3] |
| Dopamine D2 | Selective Agonist | - | [1] |
| Dopamine D3 | - | 0.86 | [3] |
| Kappa-Opioid | Antagonist Activity | - | [1] |
| 5-HT2A | - | Agonist Activity | [4] |
| 5-HT2B | - | Agonist Activity | [4] |
Data for this compound at specific dopamine and serotonin receptor subtypes from direct comparative studies with pergolide is limited in the currently available literature.
Table 2: Functional Assay Data (EC50/IC50, nM)
| Assay | Receptor | This compound | Pergolide | Reference |
| [35S]GTPγS Binding | D2-like | - | Potent Agonist | [4] |
| In vivo neurochemical effects | Dopamine system | - | Effective | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathways of this compound.
Caption: Signaling pathways of Pergolide.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize this compound and pergolide.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a specific receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).
-
Radioligand with high affinity and specificity for the target receptor (e.g., [3H]-spiperone for D2 receptors).
-
Test compounds: this compound and pergolide.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (competitor).
-
Equilibrium: Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist.
-
Materials:
-
Cell membranes expressing the GPCR of interest.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
Test compounds: this compound and pergolide.
-
Assay buffer (containing MgCl2 and NaCl).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Pre-incubation: Incubate the cell membranes with GDP to ensure that the G-proteins are in their inactive, GDP-bound state.
-
Incubation: Add the test compound (agonist) at various concentrations and [35S]GTPγS to the membrane suspension.
-
Reaction: Incubate at a controlled temperature (e.g., 30°C) for a specific time to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of [35S]GTPγS bound to the G-proteins on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS binding against the logarithm of the agonist concentration. The EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect) are determined using non-linear regression analysis.
-
Summary and Conclusion
This guide has provided a comparative overview of this compound and pergolide, highlighting their distinct pharmacological profiles. This compound is a more selective dopamine D2 agonist with additional kappa-opioid antagonist properties. In contrast, pergolide is a broader spectrum agonist, targeting multiple dopamine and serotonin receptor subtypes.
The lack of direct head-to-head comparative studies with comprehensive quantitative data necessitates a cautious interpretation when comparing the potencies and affinities of these two compounds. The provided experimental protocols offer a foundational understanding of the methodologies employed to characterize such compounds, and the diagrams illustrate their complex signaling mechanisms. For definitive comparative data, researchers are encouraged to perform side-by-side experiments under identical conditions.
References
- 1. The dopamine D2 agonists RU 24213 and this compound are also kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the molecular fragment that is responsible for agonism of pergolide at serotonin 5-Hydroxytryptamine2B and 5-Hydroxytryptamine2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vivo Specificity of RU 24926: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the in vivo specificity of RU 24926, a widely used research tool in the study of the serotonergic system. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their in vivo studies.
Executive Summary
This compound is a potent agonist at both serotonin (B10506) 5-HT1A and 5-HT1B receptors. While it serves as a valuable tool to investigate the combined effects of activating these two receptor subtypes, its lack of selectivity presents a significant challenge for studies aiming to dissect the specific roles of each receptor. Furthermore, this compound exhibits off-target activity as a kappa-opioid receptor antagonist, a crucial factor to consider when interpreting experimental outcomes. This guide delves into the in vivo evidence that elucidates the mixed agonist profile of this compound and highlights alternative, more selective compounds for targeted research.
In Vivo Pharmacological Profile of this compound
Evidence for Mixed 5-HT1A/5-HT1B Agonism
In vivo microdialysis studies in rats have demonstrated that this compound dose-dependently decreases the extracellular levels of serotonin (5-HT) in the hippocampus.[1] This effect is characteristic of agonists acting on presynaptic 5-HT1A and 5-HT1B autoreceptors, which inhibit 5-HT release.
A direct comparative study using in vivo microdialysis in anesthetized rats revealed that this compound and the selective 5-HT1B receptor agonist CP-93,129 both suppress hippocampal 5-HT output.[1] However, the study noted differences in their effects in the absence and presence of a 5-HT reuptake inhibitor, suggesting a more complex mechanism of action for this compound, consistent with its dual 5-HT1A and 5-HT1B receptor activity.[1]
Behavioral studies further support the mixed agonist profile of this compound. The hyperlocomotor activity induced by this compound in rats has been shown to be mediated by 5-HT1B receptors. Pretreatment with the selective 5-HT1B/1D receptor antagonist GR 127935 prevents the locomotor-stimulant effect of this compound.[2] This indicates a significant in vivo functional consequence of its 5-HT1B receptor agonism.
Off-Target Activity: Kappa-Opioid Receptor Antagonism
A significant finding regarding the specificity of this compound is its affinity for kappa-opioid receptors, where it acts as an antagonist. This off-target activity is a critical consideration for in vivo experiments, as the kappa-opioid system is involved in regulating mood, stress, and addiction, and antagonism of this receptor can produce behavioral and neurochemical effects that could be misattributed to serotonergic mechanisms.
Comparison with Alternative Compounds
To facilitate the selection of appropriate research tools, the following tables compare the in vivo effects of this compound with more selective 5-HT1A and 5-HT1B receptor agonists.
Table 1: Comparison of In Vivo Effects on Serotonin Release (Microdialysis)
| Compound | Primary Target(s) | Animal Model | Brain Region | Effect on 5-HT Release |
| This compound | 5-HT1A/5-HT1B Agonist | Rat | Hippocampus | Decrease[1] |
| 8-OH-DPAT | 5-HT1A Agonist | Rat | Hippocampus | Decrease |
| CP-93,129 | 5-HT1B Agonist | Rat | Hippocampus | Decrease[1] |
Table 2: Comparison of In Vivo Behavioral Effects (Locomotor Activity)
| Compound | Primary Target(s) | Animal Model | Behavioral Effect | Antagonist Blockade |
| This compound | 5-HT1A/5-HT1B Agonist | Rat | Hyperlocomotion[2] | GR 127935 (5-HT1B/1D)[2] |
| 8-OH-DPAT | 5-HT1A Agonist | Rat | Biphasic (low dose decrease, high dose increase)[3][4] | WAY-100635 (5-HT1A) |
| CP-93,129 | 5-HT1B Agonist | Rat | Hypolocomotion | --- |
Experimental Protocols
In Vivo Microdialysis for Serotonin Measurement
This protocol describes the methodology for measuring extracellular serotonin levels in the rat brain.
1. Animal Preparation and Stereotaxic Surgery:
-
Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane.
-
The rat is placed in a stereotaxic frame.
-
A guide cannula is implanted, targeting the desired brain region (e.g., ventral hippocampus). Coordinates are determined based on a stereotaxic atlas.
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover for at least 3 days post-surgery.
2. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
A stabilization period of at least 2 hours is allowed to achieve a stable baseline of 5-HT levels.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.
-
After establishing a stable baseline, the drug of interest (e.g., this compound) is administered systemically (e.g., intraperitoneally or subcutaneously) or locally through the dialysis probe.
-
Sample collection continues for a predetermined period post-drug administration.
3. Neurochemical Analysis:
-
Serotonin levels in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data are typically expressed as a percentage of the basal 5-HT concentration.
Locomotor Activity Assessment
This protocol outlines the procedure for measuring spontaneous locomotor activity in rats.
1. Apparatus:
-
An open-field arena, typically a square or circular enclosure with high walls to prevent escape.
-
The arena is equipped with a grid of infrared beams or a video tracking system to automatically record the animal's movements.
2. Procedure:
-
Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
The drug of interest (e.g., this compound) or vehicle is administered at the desired dose and route.
-
At a specified time after injection, the rat is placed in the center of the open-field arena.
-
Locomotor activity is recorded for a set duration (e.g., 30-60 minutes).
-
The primary measures of locomotor activity include total distance traveled, number of line crossings (if using a grid), and time spent mobile. Rearing behavior (vertical activity) can also be assessed.
-
The arena is thoroughly cleaned between each animal to eliminate olfactory cues.
Visualizations
Caption: Signaling pathway of this compound at presynaptic 5-HT autoreceptors.
Caption: Experimental workflow for locomotor activity assessment.
Conclusion
The in vivo specificity of this compound is characterized by its potent agonism at both 5-HT1A and 5-HT1B receptors, coupled with a significant off-target antagonism of kappa-opioid receptors. This mixed pharmacological profile necessitates careful consideration in experimental design and data interpretation. For research questions requiring the specific modulation of either 5-HT1A or 5-HT1B receptors, the use of more selective pharmacological tools is strongly recommended. This guide provides a foundation for researchers to critically evaluate the suitability of this compound for their in vivo studies and to select the most appropriate compounds to achieve their scientific objectives.
References
- 1. The putative 5-HT1B receptor agonist CP-93,129 suppresses rat hippocampal 5-HT release in vivo: comparison with RU 24969 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GR 127935 reduces basal locomotor activity and prevents RU 24969-, but not D-amphetamine-induced hyperlocomotion, in the Wistar-Kyoto hyperactive (WKHA) rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 8-OH-DPAT on motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) on locomotor activity and rearing of mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of RU 24926 and Apomorphine for Pharmacological Research
A detailed examination of the receptor binding profiles, functional activities, and distinct signaling pathways of the dopamine (B1211576) agonists RU 24926 and apomorphine (B128758).
This guide provides a comprehensive comparison of this compound and apomorphine, two critical tool compounds in dopamine receptor research. We present a side-by-side analysis of their binding affinities and functional potencies, supported by quantitative data. Detailed experimental protocols for key assays are provided, and signaling pathway diagrams are included to visually summarize their mechanisms of action.
Introduction
Apomorphine is a classic, non-selective dopamine receptor agonist widely used in clinical settings, particularly for Parkinson's disease.[1] It acts as a potent agonist at both D1-like and D2-like dopamine receptor families.[2] In contrast, this compound is recognized in preclinical research as a selective D2-like dopamine receptor agonist. A crucial distinction that has emerged from binding studies is that this compound also possesses an affinity for the kappa-opioid receptor, where it acts as an antagonist.[3] This dual activity makes this compound a unique compound for dissecting the roles of these distinct receptor systems.
Receptor Binding Profile
The binding affinity of a compound for its receptor is a primary determinant of its pharmacological profile. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.[4] The comparative binding affinities of this compound and apomorphine at dopamine and other relevant receptors are summarized in Table 1.
Key Observations:
-
Dopamine D2 Receptors: Both compounds exhibit high affinity for D2 receptors.
-
Dopamine D1 Receptors: Apomorphine demonstrates a significantly higher affinity for D1 receptors compared to this compound, highlighting its non-selective nature.
-
Kappa-Opioid Receptors: A key differentiator is the notable affinity of this compound for kappa-opioid receptors, a characteristic not shared by apomorphine.[3]
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (Ki, nM) | Apomorphine (Ki, nM) |
|---|---|---|
| Dopamine D1 | >10,000 | 4.6[5] |
| Dopamine D2 | 11 | 61[6] |
| Dopamine D3 | N/A | 0.92[6] |
| Dopamine D4 | N/A | Data varies |
| Dopamine D5 | N/A | Data varies |
| Kappa-Opioid | 120 | >10,000 |
| Serotonin 5-HT2C | N/A | Moderate affinity |
Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand, tissue source). The data presented is a representative compilation.[4]
Functional Activity and Signaling Pathways
Functional activity assays measure the biological response elicited by a ligand upon binding to its receptor. These assays determine whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. Potency is typically measured as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
Apomorphine is a full or partial agonist at all dopamine receptor subtypes, activating downstream signaling pathways.[7] Recent studies have shown that apomorphine can differentially engage G-protein-dependent (e.g., cAMP modulation) and β-arrestin-dependent signaling pathways.[8] At the D2 receptor, apomorphine acts as a partial agonist for β-arrestin2 recruitment relative to dopamine.[7]
This compound is a potent D2 receptor agonist. Its functional activity at the kappa-opioid receptor is antagonistic, meaning it blocks the receptor's activation by endogenous ligands like dynorphin.[3][9]
Table 2: Comparative Functional Potencies (EC50/IC50, nM)
| Receptor | Assay Type | This compound | Apomorphine |
|---|---|---|---|
| Dopamine D2 | β-arrestin Recruitment | N/A | 6.35 (D2L)[8] |
| Dopamine D1 | β-arrestin Recruitment | N/A | 92.97[8] |
| Dopamine D2 | cAMP Inhibition | N/A | 1.61[5] |
| Dopamine D1 | cAMP Stimulation | N/A | 0.78[8] |
| Dopamine D3 | β-arrestin Recruitment | N/A | 9.40[8] |
| Kappa-Opioid | Antagonism | 120 (IC50)[10][11] | N/A |
To visualize the distinct pharmacological actions of these compounds, the following diagrams illustrate their primary receptor interactions and the downstream signaling of the D2 dopamine receptor.
Experimental Protocols
The quantitative data presented in this guide are derived from standardized in vitro pharmacological assays. Below are detailed methodologies for two of the most common experimental approaches used to characterize these compounds.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.[12]
Objective: To determine the Ki of a test compound (e.g., this compound or apomorphine) for a specific receptor (e.g., Dopamine D2).
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human dopamine D2 receptor or from specific brain regions (e.g., striatum).
-
Radioligand: A high-affinity ligand for the D2 receptor labeled with a radioisotope (e.g., [³H]-Spiperone or [³H]-Raclopride).[5]
-
Test Compound: Unlabeled this compound or apomorphine, prepared in a series of dilutions.
-
Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., Haloperidol) to determine binding to non-receptor sites.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) at physiological pH containing appropriate ions.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters trap the cell membranes with bound radioligand, while the unbound radioligand passes through.[13]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The concentration at which the test compound displaces 50% of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Apomorphine-induced activation of dopamine receptors modulates FGF-2 expression in astrocytic cultures and promotes survival of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine D2 agonists RU 24213 and this compound are also kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. apomorphine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Antagonist for the Kappa Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
Validating the Dual Action of RU 24926: A Comparative Guide for Researchers
An objective analysis of RU 24926's engagement with both Sigma-1 (σ₁) and Serotonin (B10506) 1A (5-HT₁ₐ) receptors, supported by experimental data and detailed protocols for validation.
This guide provides a comprehensive comparison of the compound this compound with selective agonists for the Sigma-1 (σ₁) and Serotonin 1A (5-HT₁ₐ) receptors. The aim is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the dual action of this compound, facilitating informed decisions in experimental design and drug discovery efforts.
Executive Summary
This compound has been identified as a compound with potential dual activity at both σ₁ and 5-HT₁ₐ receptors. This dual engagement is of significant interest in neuroscience and pharmacology due to the therapeutic potential of modulating both of these receptor systems in various neurological and psychiatric disorders. This guide presents a side-by-side comparison of this compound with the selective σ₁ receptor agonist (+)-Pentazocine and the selective 5-HT₁ₐ receptor agonist 8-OH-DPAT. The comparative data is based on binding affinities and functional potencies derived from in vitro experimental assays.
Data Presentation: Comparative Binding Affinities and Functional Potencies
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC₅₀/IC₅₀, nM) | Activity |
| This compound (as RU 24969) | 5-HT₁ₐ | 2.5[1] | - | - | Agonist[1] |
| (+)-Pentazocine | σ₁ | ~7[2] | Store-Operated Ca²⁺ Entry | ~2.97 (Kᵢ)[3] | Agonist[3] |
| 8-OH-DPAT | 5-HT₁ₐ | 1.2 - 3.8 | Extracellular Acidification Rate | 7.8 (EC₅₀) | Agonist |
Note: The functional potency for (+)-Pentazocine is presented as a Ki value from a functional assay context. EC₅₀/IC₅₀ values can vary depending on the specific functional assay employed.
Experimental Protocols
To facilitate the experimental validation of this compound's dual action, detailed methodologies for key in vitro assays are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at human σ₁ and 5-HT₁ₐ receptors.
Materials:
-
Cell membranes expressing the target receptor (human σ₁ or 5-HT₁ₐ).
-
Radioligand specific for the target receptor (e.g., --INVALID-LINK---Pentazocine for σ₁, [³H]8-OH-DPAT for 5-HT₁ₐ).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand for the target receptor).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare a series of dilutions of the test compound (this compound).
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of a non-labeled competitor).
-
Incubate the plates to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: G-protein Activation ([³⁵S]GTPγS Binding Assay)
This assay measures the ability of a compound to activate the G-protein coupled to the receptor, thereby determining its agonist or antagonist properties.
Objective: To determine if this compound acts as an agonist or antagonist at the 5-HT₁ₐ receptor and to quantify its potency (EC₅₀) or inhibitory activity (IC₅₀).
Materials:
-
Cell membranes expressing the 5-HT₁ₐ receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
Test compound (this compound) at various concentrations.
-
A known 5-HT₁ₐ receptor agonist (for antagonist testing).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare a series of dilutions of the test compound (this compound).
-
For agonist testing: Incubate the cell membranes with [³⁵S]GTPγS, GDP, and varying concentrations of this compound.
-
For antagonist testing: Incubate the cell membranes with [³⁵S]GTPγS, GDP, a fixed concentration of a known 5-HT₁ₐ agonist, and varying concentrations of this compound.
-
Include basal control wells (membranes + [³⁵S]GTPγS + GDP) and agonist control wells (for antagonist testing).
-
Incubate the plates to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
For agonist testing: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
For antagonist testing: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration to determine the IC₅₀ value.
Mandatory Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for validating the dual action of this compound.
References
Safety Operating Guide
Navigating the Disposal of RU 24926: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information for the proper disposal of the serotonergic compound RU 24926 is critical for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step guidance based on established best practices for hazardous chemical waste management.
While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound was not found in the available resources, the following information, synthesized from general laboratory chemical waste disposal guidelines, provides a framework for its safe handling and disposal. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice lies in the proper management of chemical waste. Key principles include:
-
Classification and Segregation: Waste must be categorized based on its hazardous nature (e.g., toxic, flammable, corrosive, reactive). Incompatible chemicals must be stored separately to prevent dangerous reactions.[1][2][3]
-
Approved Containers: Use only appropriate, chemically compatible containers for waste storage. Containers must be in good condition, with secure, leak-proof closures.[1][3][4]
-
Clear Labeling: All waste containers must be clearly labeled with their contents to avoid accidental mixing and to ensure proper disposal.[1][4][5]
-
Regulatory Compliance: Disposal of chemical waste must adhere to all federal, state, and local regulations.[3][5] Never dispose of hazardous chemicals down the drain or in regular trash.[1][4]
Quantitative Limits for Hazardous Waste Accumulation
Laboratories typically have designated "Satellite Accumulation Areas" (SAAs) for the temporary storage of hazardous waste. These areas are subject to specific quantitative limits.
| Waste Type | Maximum Accumulation Limit |
| General Hazardous Waste | 55 gallons |
| Acutely Toxic Chemical Waste | 1 quart (liquid) or 1 kilogram (solid) |
Note: Once these limits are reached, the waste must be removed from the laboratory by EHS personnel within a specified timeframe, typically within three calendar days.[5]
Step-by-Step Disposal Procedures for this compound
The following protocol is a general guideline for the disposal of this compound, treated as a hazardous chemical waste.
Experimental Protocol: Disposal of this compound
Objective: To safely and compliantly dispose of this compound waste.
Materials:
-
Appropriate personal protective equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.
-
A designated and properly labeled hazardous waste container (chemically compatible with this compound and any solvents used).
-
Hazardous waste labels from your institution's EHS department.
-
Spill containment materials.
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE.
-
Prepare the Waste Container:
-
Label the Waste Container:
-
Fill out the hazardous waste label completely and accurately. Include the full chemical name ("this compound"), any other constituents in the waste (e.g., solvents), and the estimated concentrations.
-
Indicate the hazard characteristics (e.g., toxic).
-
Write the date you first add waste to the container.
-
-
Transfer the Waste:
-
Storage in a Satellite Accumulation Area (SAA):
-
Arrange for Disposal:
-
Once the container is full or has been in the SAA for up to 12 months, contact your institution's EHS department to request a waste pickup.[5]
-
Do not attempt to dispose of the waste through any other means.
-
Disposal of Empty Containers:
-
An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[4]
-
The rinsate from the triple-rinsing process must also be collected and disposed of as hazardous waste.[4]
-
Once properly decontaminated, deface the chemical label on the empty container before disposing of it as regular trash.[4]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal of a laboratory chemical like this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these general guidelines and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals, fostering a culture of safety and environmental responsibility.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling RU 24926
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of RU 24926 (5-Methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole succinate).
This document provides critical safety and logistical information to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and establishing a secure research environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Solution Preparation & Transfer | Safety glasses with side shields | Nitrile or neoprene gloves | Not generally required | Laboratory coat |
| Cell Culture/In Vitro Assays | Safety glasses with side shields | Nitrile or neoprene gloves | Not generally required | Laboratory coat |
| Weighing of Powdered Compound | Chemical safety goggles | Nitrile or neoprene gloves | NIOSH-approved respirator | Laboratory coat |
| Spill Cleanup | Chemical safety goggles or face shield | Heavy-duty nitrile or neoprene gloves | NIOSH-approved respirator | Chemical-resistant apron or coveralls |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps for safe operations.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound (Solid) | Dispose of as hazardous chemical waste in a sealed, labeled container. |
| Solutions Containing this compound | Collect in a designated, sealed, and labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container lined with a plastic bag. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Bag and dispose of as hazardous chemical waste. |
Important Note: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency involving this compound.
Spill Response
The following decision tree outlines the appropriate response to a spill.
Caption: A decision tree for responding to an this compound spill.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Wash out mouth with water provided person is conscious. Call a physician. Do not induce vomiting. |
This guide is intended to provide essential safety and logistical information for handling this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's safety professionals. Always prioritize safety and adhere to established laboratory protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
